Product packaging for Tribromomethylphenylsulfone(Cat. No.:CAS No. 17025-47-7)

Tribromomethylphenylsulfone

Cat. No.: B101507
CAS No.: 17025-47-7
M. Wt: 392.89 g/mol
InChI Key: DWWMSEANWMWMCB-UHFFFAOYSA-N
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Description

Tribromomethylphenylsulfone is a useful research compound. Its molecular formula is C7H5Br3O2S and its molecular weight is 392.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br3O2S B101507 Tribromomethylphenylsulfone CAS No. 17025-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tribromomethylsulfonylbenzene
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InChI

InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
Source PubChem
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InChI Key

DWWMSEANWMWMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5Br3O2S
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DSSTOX Substance ID

DTXSID2066147
Record name Benzene, [(tribromomethyl)sulfonyl]-
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Molecular Weight

392.89 g/mol
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CAS No.

17025-47-7
Record name Tribromomethyl phenyl sulfone
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Record name Tribromomethyl phenyl sulfone
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Record name Benzene, [(tribromomethyl)sulfonyl]-
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Record name Benzene, [(tribromomethyl)sulfonyl]-
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Record name [(tribromomethyl)sulphonyl]benzene
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Record name TRIBROMOMETHYL PHENYL SULFONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone from 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorophenyl tribromomethyl sulfone, a compound of interest for its potential pesticidal activities, starting from the readily available precursor, 4-chlorothiophenol.[1] The document details three distinct synthetic methodologies, presenting quantitative data in structured tables and providing explicit experimental protocols. Visual diagrams of the synthetic workflows are included to facilitate a clear understanding of the reaction pathways.

Introduction

Aromatic compounds containing a halogenmethylsulfonyl group are recognized for their significant herbicidal and fungicidal properties.[1] The synthesis of 4-chlorophenyl tribromomethyl sulfone from 4-chlorothiophenol has been achieved through several strategic routes, each with its own advantages and disadvantages in terms of yield, reaction time, and complexity. This guide will explore three such methods, designated as Method A, Method B, and Method C, to provide researchers with a detailed and comparative understanding of these synthetic approaches.[1]

Method A: Two-Step Synthesis via Carboxymethylation and Oxidative Bromination

Method A follows a two-step sequence involving the initial S-alkylation of 4-chlorothiophenol with sodium chloroacetate to form an intermediate carboxylic acid, which is then subjected to oxidative bromination to yield the final product.[1] While direct, this method is noted for its lengthy second step.[1]

Quantitative Data Summary: Method A
StepReactionReactantsProductYieldReaction Time
1Carboxymethylation4-Chlorothiophenol, Sodium Hydroxide, Chloroacetic Acid2-(4-Chlorophenylthio)acetic acid--
2Oxidative Bromination2-(4-Chlorophenylthio)acetic acid, Sodium Hypobromite4-Chlorophenyl tribromomethyl sulfone57% (overall)80 h
Experimental Protocol: Method A

Step 1: Synthesis of 2-(4-Chlorophenylthio)acetic acid (3)

  • In a suitable reaction vessel, dissolve 4-chlorothiophenol (2) in an aqueous solution of sodium hydroxide.

  • Prepare a solution of sodium chloroacetate in situ by neutralizing chloroacetic acid with a sodium hydroxide solution.

  • Add the sodium chloroacetate solution to the solution of 4-chlorothiophenol.

  • Allow the reaction to proceed to completion. The product, 2-(4-chlorophenylthio)acetic acid (3), is used in the next step without extensive purification.

Step 2: Synthesis of 4-Chlorophenyl tribromomethyl sulfone (1) via Oxidative Bromination

  • To the 2-(4-chlorophenylthio)acetic acid (3) obtained in the previous step, add a solution of sodium hypobromite.

  • Stir the reaction mixture vigorously at room temperature for 80 hours.

  • Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), initiate the work-up procedure.

  • Isolate the crude product by filtration or extraction.

  • Purify the crude product by recrystallization to obtain 4-chlorophenyl tribromomethyl sulfone (1).

Method B: Three-Step Synthesis via S-Methylation, Oxidation, and Bromination with Sodium Hypobromite

Method B provides a more efficient route to the target compound, with a significantly higher overall yield compared to Method A.[1] This pathway involves the S-methylation of the starting thiol, followed by oxidation to the sulfone, and subsequent bromination of the methyl group.[1]

Quantitative Data Summary: Method B
StepReactionReactantsProductYield
1S-Methylation4-Chlorothiophenol (2), Dimethyl sulfate4-Chlorophenyl methyl sulfide (5)High
2Oxidation4-Chlorophenyl methyl sulfide (5), Hydrogen peroxide, Glacial acetic acid4-Chlorophenyl methyl sulfone (4)High
3Bromination4-Chlorophenyl methyl sulfone (4), Sodium hypobromite4-Chlorophenyl tribromomethyl sulfone (1)86% (overall)
Experimental Protocol: Method B

Step 1: Synthesis of 4-Chlorophenyl methyl sulfide (5)

  • In a reaction flask, dissolve 4-chlorothiophenol (2) in a suitable solvent.

  • Add dimethyl sulfate to the solution.

  • The reaction is typically carried out at room temperature and is generally high-yielding.

  • After the reaction is complete, perform an aqueous work-up to remove any unreacted dimethyl sulfate and byproducts.

  • Extract the product with an organic solvent and dry the organic layer.

  • Remove the solvent under reduced pressure to yield 4-chlorophenyl methyl sulfide (5).

Step 2: Synthesis of 4-Chlorophenyl methyl sulfone (4)

  • Dissolve the 4-chlorophenyl methyl sulfide (5) in glacial acetic acid.

  • Add hydrogen peroxide to the solution. The oxidation of sulfides to sulfones with hydrogen peroxide in acetic acid is a well-established method.

  • Monitor the reaction for the complete conversion of the sulfide to the sulfone.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer to remove residual acetic acid and peroxide.

  • Dry the organic phase and evaporate the solvent to obtain 4-chlorophenyl methyl sulfone (4).

Step 3: Synthesis of 4-Chlorophenyl tribromomethyl sulfone (1) via Bromination with Sodium Hypobromite

  • To the 4-chlorophenyl methyl sulfone (4), add a freshly prepared solution of sodium hypobromite.

  • Stir the reaction mixture until the starting material is fully consumed.

  • Isolate the crude product by filtration.

  • Wash the solid with water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent to yield pure 4-chlorophenyl tribromomethyl sulfone (1).

Method C: Three-Step Synthesis via S-Methylation, Oxidation, and Bromination with Bromine Chloride

Method C is analogous to Method B, with the key difference being the use of bromine chloride as the brominating agent in the final step.[1] This method also provides a high overall yield, comparable to that of Method B.[1]

Quantitative Data Summary: Method C
StepReactionReactantsProductYield
1S-Methylation4-Chlorothiophenol (2), Dimethyl sulfate4-Chlorophenyl methyl sulfide (5)High
2Oxidation4-Chlorophenyl methyl sulfide (5), Hydrogen peroxide, Glacial acetic acid4-Chlorophenyl methyl sulfone (4)High
3Bromination4-Chlorophenyl methyl sulfone (4), Bromine chloride4-Chlorophenyl tribromomethyl sulfone (1)85% (overall)
Experimental Protocol: Method C

Steps 1 and 2: Synthesis of 4-Chlorophenyl methyl sulfone (4)

The experimental protocols for the synthesis of 4-chlorophenyl methyl sulfide (5) and its subsequent oxidation to 4-chlorophenyl methyl sulfone (4) are identical to those described in Method B.

Step 3: Synthesis of 4-Chlorophenyl tribromomethyl sulfone (1) via Bromination with Bromine Chloride

  • Dissolve 4-chlorophenyl methyl sulfone (4) in a suitable solvent.

  • Add bromine chloride to the reaction mixture.

  • The reaction is typically carried out at room temperature.

  • Monitor the reaction for completion.

  • Upon completion, perform a suitable work-up to neutralize any remaining bromine chloride and isolate the crude product.

  • Purify the product by recrystallization to obtain 4-chlorophenyl tribromomethyl sulfone (1).

Synthetic Workflow Diagrams

The following diagrams illustrate the three synthetic pathways for the preparation of 4-chlorophenyl tribromomethyl sulfone from 4-chlorothiophenol.

Synthesis_Pathways cluster_A Method A cluster_BC Methods B & C Start 4-Chlorothiophenol Intermediate_A 2-(4-Chlorophenylthio)acetic acid Start->Intermediate_A NaOH, ClCH2COOH Intermediate_B1 4-Chlorophenyl methyl sulfide Start->Intermediate_B1 Dimethyl sulfate Product 4-Chlorophenyl Tribromomethyl Sulfone Intermediate_A->Product NaOBr (80h) Overall Yield: 57% Intermediate_B2 4-Chlorophenyl methyl sulfone Intermediate_B1->Intermediate_B2 H2O2, Acetic Acid Intermediate_B2->Product Method B: NaOBr Overall Yield: 86% Intermediate_B2->Product Method C: BrCl Overall Yield: 85%

Caption: Synthetic routes to 4-chlorophenyl tribromomethyl sulfone.

Conclusion

This technical guide has detailed three distinct synthetic routes for the preparation of 4-chlorophenyl tribromomethyl sulfone from 4-chlorothiophenol. Methods B and C, which proceed through a common 4-chlorophenyl methyl sulfone intermediate, offer significantly higher overall yields (86% and 85%, respectively) compared to Method A (57%).[1] The choice of method will depend on factors such as reagent availability, desired yield, and tolerance for longer reaction times. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of pesticide and drug development.

References

Physicochemical Properties of Phenyl Tribromomethyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl tribromomethyl sulfone (CAS No. 17025-47-7) is a halogenated organosulfur compound that has garnered interest in synthetic chemistry, particularly as a precursor in the development of novel pesticides and potentially as a building block in pharmaceutical synthesis.[1] The presence of the tribromomethylsulfonyl group imparts unique reactivity and properties to the molecule, making it a valuable intermediate for introducing the CBr₃ group and for subsequent functionalization of the aromatic ring. This guide provides an in-depth overview of its physicochemical properties, spectral data, and key experimental protocols related to its synthesis and derivatization.

Core Physicochemical Properties

Phenyl tribromomethyl sulfone is a white to off-white crystalline solid at room temperature.[2][3] It is stable under standard conditions and soluble in solvents like acetone. Its core properties are summarized in the table below.

PropertyValueSource
CAS Number 17025-47-7[2]
Molecular Formula C₇H₅Br₃O₂S[4]
Molecular Weight 392.89 g/mol [4]
IUPAC Name tribromomethylsulfonylbenzene[1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 145-147 °C[2]
Boiling Point 373.8 ± 42.0 °C (Predicted)
Density 2.300 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Acetone
InChI InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H[1]
SMILES C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br[1]

Chemical Structure

The structure of Phenyl tribromomethyl sulfone consists of a phenyl ring bonded to a sulfonyl group (SO₂), which is in turn attached to a tribromomethyl group (CBr₃).

Caption: Chemical structure of Phenyl tribromomethyl sulfone.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
TypeSolventChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR CDCl₃~8.2multiplet2H, Phenyl-H (ortho to SO₂)
~7.6multiplet3H, Phenyl-H (meta, para to SO₂)
¹³C NMR CDCl₃~139 (Predicted)singletC (ipso, attached to SO₂)
~134 (Predicted)doubletC (para)
~129 (Predicted)doubletC (meta)
~128 (Predicted)doubletC (ortho)
Not observed-CBr₃ (quaternary carbon signal often weak)

Note: ¹H NMR chemical shifts are based on data from a derivative adduct and are indicative of the expected regions.[5] ¹³C NMR shifts are predicted based on analogous phenyl sulfone structures.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1580mediumPhenyl C=C stretch
~1320strongSO₂ asymmetric stretch
~1150strongSO₂ symmetric stretch

Source:[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of Phenyl tribromomethyl sulfone shows fragmentation characteristic of aromatic sulfones.

m/zPutative Fragment
392[M]⁺ (Molecular Ion)
141[C₆H₅SO₂]⁺
125[C₆H₅SO]⁺
77[C₆H₅]⁺ (Base Peak)

Source:[1]

Experimental Protocols

Synthesis of Phenyl Tribromomethyl Sulfone

Several synthetic routes have been reported, often starting from thiophenol or a substituted derivative.[1] A common approach involves the S-methylation of a thiophenol, followed by oxidation to the sulfone, and subsequent bromination of the methyl group. An alternative and more direct method is the oxidative bromination of phenyl methyl sulfone.

G cluster_0 Synthesis Workflow start Phenyl Methyl Sulfone reagents NaOH(aq), Br₂ reaction Oxidative Bromination Stir at 75 °C start->reaction reagents->reaction workup Cool to RT Filter Precipitate Wash with H₂O reaction->workup purification Recrystallize (e.g., from 2-Propanol) workup->purification product Phenyl Tribromomethyl Sulfone purification->product

Caption: General workflow for the synthesis of Phenyl tribromomethyl sulfone.

Detailed Protocol: Oxidative Bromination of Phenyl Methyl Sulfone

  • Preparation of Brominating Agent: In a suitable reaction vessel, cool an aqueous solution of sodium hydroxide (e.g., 15% w/w) to approximately 5 °C using an ice bath.

  • Addition of Bromine: Slowly add liquid bromine (approx. 3 equivalents relative to the starting sulfone) to the cold NaOH solution while maintaining the temperature below 10 °C. This in situ preparation generates sodium hypobromite.

  • Reaction Initiation: To the freshly prepared cold sodium hypobromite solution, add phenyl methyl sulfone (1 equivalent) all at once.

  • Reaction Conditions: Heat the reaction mixture to 75 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any inorganic salts.

  • Purification: Dry the crude product in air. For further purification, recrystallize the solid from a suitable solvent, such as 2-propanol, to yield the final Phenyl tribromomethyl sulfone as a crystalline solid.

Derivatization for Pesticidal Applications

Phenyl tribromomethyl sulfone serves as a key intermediate for synthesizing potential pesticides. A common strategy involves the nitration of the phenyl ring, followed by a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_1 Derivatization Pathway start Phenyl Tribromomethyl Sulfone (or 4-chloro derivative) nitration_reagents Conc. HNO₃ Conc. H₂SO₄ nitration_step Nitration start->nitration_step nitration_reagents->nitration_step nitro_product Nitrophenyl Tribromomethyl Sulfone nitration_step->nitro_product snar_reagents Nucleophile (R-NH₂) Base (e.g., Et₃N) snar_step SNAr Reaction nitro_product->snar_step snar_reagents->snar_step final_product 2-Nitroaniline Derivatives (Potential Pesticides) snar_step->final_product

Caption: Reaction pathway for synthesis of pesticidal derivatives.

Detailed Protocol: Nitration of 4-Chlorophenyl Tribromomethyl Sulfone

This protocol is for a chloro-substituted analog but demonstrates the general procedure.

  • Dissolution: Dissolve 4-chlorophenyl tribromomethyl sulfone in concentrated sulfuric acid in a reaction flask.

  • Addition of Nitrating Agent: Heat the mixture to approximately 60 °C. Slowly add concentrated nitric acid dropwise, ensuring the reaction temperature does not exceed 70-80 °C.

  • Reaction Conditions: Stir the mixture at 80 °C for approximately 2 hours.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from 2-propanol.

Safety and Handling

Phenyl tribromomethyl sulfone is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

Phenyl tribromomethyl sulfone is a versatile synthetic intermediate with well-defined physicochemical properties. The protocols for its synthesis and derivatization are robust, allowing for the creation of a variety of functionalized molecules. Its primary application in the literature points towards the development of novel agrochemicals, a field where the unique electronic and steric properties of the tribromomethylsulfonyl group can be exploited to generate biologically active compounds. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this compound.

References

An In-depth Technical Guide to Tribromomethyl Phenyl Sulfone (CAS No. 17025-47-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromomethyl phenyl sulfone, with the CAS number 17025-47-7, is a halogenated organosulfur compound. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its potential biological activities. The document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Tribromomethyl phenyl sulfone is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference
CAS Number 17025-47-7[1][2][3]
Molecular Formula C₇H₅Br₃O₂S[1][2][3]
Molecular Weight 392.89 g/mol [1][2][3]
IUPAC Name tribromomethylsulfonylbenzene[3]
Synonyms Phenyl tribromomethyl sulfone, TBMPS[2][4]
Appearance White to off-white crystalline powder[2][5]
Melting Point 145-147 °C[4][5]
Boiling Point 373.8 °C at 760 mmHg (Predicted)[4][6]
Density 2.300 ± 0.06 g/cm³ (Predicted)[5][6]
Solubility Soluble in Acetone[4]
SMILES C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br[1][3]
InChI InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H[3]
InChIKey DWWMSEANWMWMCB-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

The synthesis of tribromomethyl phenyl sulfone and its derivatives has been described in the scientific literature. A notable study by Borys et al. (2012) outlines several synthetic routes for a closely related compound, 4-chlorophenyl tribromomethyl sulfone, which serves as a precursor for various potentially bioactive molecules.[7][8] The following sections detail the experimental protocols adapted from this research.

Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone

Three distinct methods (A, B, and C) have been reported for the synthesis of 4-chlorophenyl tribromomethyl sulfone.[7][8]

Method A: From 4-Chlorothiophenol via Oxidative Bromination [7][8]

  • Preparation of 2-(4-chlorophenylthio)acetic acid: A solution of 50% w/w aqueous NaOH is prepared, to which 4-chlorothiophenol is added. Sodium chloroacetate is then added to the mixture. The reaction mixture is heated under reflux for 2 hours. After cooling, the precipitate is filtered, washed, and then dissolved in hot water and acidified with hydrochloric acid. The resulting precipitate of 2-(4-chlorophenylthio)acetic acid is filtered, washed with cold water, and dried.[9]

  • Oxidative Bromination: The 2-(4-chlorophenylthio)acetic acid is treated with sodium hypobromite to yield 4-chlorophenyl tribromomethyl sulfone. This step is noted to be time-consuming.[7][8]

Method B: From 4-Chlorophenyl Methyl Sulfone using Sodium Hypobromite [7][8]

  • S-methylation of 4-chlorothiophenol: 4-chlorothiophenol is methylated using dimethyl sulfate to produce 4-chlorophenyl methyl sulfide.[7][8]

  • Oxidation to Sulfone: The resulting sulfide is treated with hydrogen peroxide in glacial acetic acid to yield 4-chlorophenyl methyl sulfone.[7][8]

  • Bromination: The methyl group of the sulfone is brominated using sodium hypobromite to give the final product, 4-chlorophenyl tribromomethyl sulfone.[7][8]

Method C: From 4-Chlorophenyl Methyl Sulfone using Bromine Chloride [7][8]

  • Steps 1 and 2 are the same as in Method B.

  • Bromination: The methyl group of 4-chlorophenyl methyl sulfone is brominated using bromine chloride as the halogenating agent to afford 4-chlorophenyl tribromomethyl sulfone.[7][8]

Synthesis_Routes cluster_A Method A cluster_B_C Methods B & C A1 4-Chlorothiophenol A2 2-(4-chlorophenylthio)acetic acid A1->A2 NaOH, ClCH₂COONa A3 4-Chlorophenyl tribromomethyl sulfone A2->A3 NaOBr B1 4-Chlorothiophenol B2 4-Chlorophenyl methyl sulfide B1->B2 (CH₃)₂SO₄ B3 4-Chlorophenyl methyl sulfone B2->B3 H₂O₂, AcOH B4 4-Chlorophenyl tribromomethyl sulfone B3->B4 Method B: NaOBr Method C: BrCl

Figure 1: Synthetic routes to 4-chlorophenyl tribromomethyl sulfone.
Subsequent Functionalization: Nitration and SNAr Reactions

The synthesized 4-chlorophenyl tribromomethyl sulfone can be further functionalized. A key step is nitration, followed by nucleophilic aromatic substitution (SNAr) reactions.[7][8]

Nitration Protocol: [7][8]

  • 4-chlorophenyl tribromomethyl sulfone is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the phenyl ring, yielding 4-chloro-3-nitrophenyl tribromomethyl sulfone.[7]

SNAr Reaction Protocol: [7][8]

  • The resulting nitro-substituted sulfone is subjected to SNAr reactions with various nucleophiles such as ammonia, amines, hydrazines, and phenolates.

  • For example, reaction with aqueous ammonia in dioxane at 60 °C yields 2-nitro-4-(tribromomethylsulfonyl)aniline.[9]

  • Reaction with hydrazine hydrate in dioxane at a temperature below 20 °C, followed by stirring at room temperature, produces 2-nitro-4-(tribromomethylsulfonyl)phenylhydrazine.[9]

Functionalization_Workflow start 4-Halogenphenyl tribromomethyl sulfone nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_product 4-Halogen-3-nitrophenyl tribromomethyl sulfone nitration->nitro_product snar SNAr Reactions nitro_product->snar products 2-Nitroaniline Derivatives 2-Nitrophenylhydrazine Derivatives Diphenyl Ether Derivatives snar->products

Figure 2: Workflow for functionalization of the core sulfone structure.

Biological Activity and Potential Applications

The halogenmethylsulfonyl moiety is present in numerous active herbicides and fungicides.[7][10] This has prompted investigations into the potential pesticidal activity of tribromomethyl phenyl sulfone derivatives.

Fungicidal Activity

In the study by Borys et al. (2012), synthesized derivatives of tribromomethyl phenyl sulfone were tested for their fungicidal activity against a panel of fungal pathogens.[11][12] The results indicated that certain 2-nitroaniline and diphenyl ether derivatives exhibited significant activity.

Fungicidal Activity Data

CompoundFungal PathogenConcentration (ppm)Inhibition (%)Reference
7a (2-nitro-4-(tribromomethylsulfonyl)aniline)Fusarium culmorum5070[11]
7i Fusarium culmorum5065[11]
7m Alternaria alternata5075[11]
7n Alternaria alternata5070[11]

Note: Compound numbering is as per the original publication.

The general fungicidal screening protocol involves comparing the growth of fungal colonies on a medium containing the test compound to a control medium. The percentage inhibition of colony growth is then calculated.

Mechanism of Action

While the specific molecular mechanism of action for tribromomethyl phenyl sulfone has not been elucidated, the broader class of sulfones is known to possess certain pharmacological properties. Some studies suggest that sulfones can act as powerful biological antioxidants.[13] This antioxidant capacity may underlie some of their observed biological effects. However, further research is required to determine if this is the primary mechanism for the fungicidal activity of tribromomethyl phenyl sulfone derivatives.

Safety and Handling

Tribromomethyl phenyl sulfone is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]

Precautionary Statements: [14]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of a fume hood and appropriate personal protective equipment.

Conclusion

Tribromomethyl phenyl sulfone (CAS 17025-47-7) is a versatile chemical intermediate. The synthetic routes to its derivatives are well-established, allowing for the generation of a library of compounds for further investigation. The preliminary data on the fungicidal activity of its derivatives suggest a promising avenue for the development of new agrochemicals. For drug development professionals, the core sulfone scaffold and its functionalized analogues may present interesting starting points for medicinal chemistry programs, although extensive toxicological and mechanistic studies would be required. This guide provides the foundational technical information necessary to embark on such research endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Tribromomethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromomethyl phenyl sulfone, a halogenated organosulfur compound, holds significant interest within the fields of synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis, though pertaining to a closely related analogue, are provided to illustrate the practical aspects of its preparation. Furthermore, this document includes a summary of its spectroscopic characteristics and a visualization of its synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development and related scientific disciplines.

Molecular Structure and Chemical Formula

Tribromomethyl phenyl sulfone is characterized by a phenyl group and a tribromomethyl group attached to a central sulfonyl moiety. Its chemical structure and key identifiers are detailed below.

Molecular Formula: C₇H₅Br₃O₂S[1]

IUPAC Name: tribromomethylsulfonylbenzene[1]

CAS Number: 17025-47-7

SMILES: C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br[1]

InChI Key: DWWMSEANWMWMCB-UHFFFAOYSA-N[1]

The molecule consists of a benzene ring bonded to a sulfonyl group (-SO₂-), which is in turn bonded to a tribromomethyl group (-CBr₃). The geometry around the sulfur atom is tetrahedral.

Physicochemical and Spectroscopic Properties

A compilation of the key physicochemical and spectroscopic data for tribromomethyl phenyl sulfone is presented in the following tables. This information is crucial for its identification, characterization, and application in various experimental settings.

Physicochemical Properties
PropertyValueSource
Molecular Weight392.89 g/mol PubChem[1]
AppearanceWhite to off-white crystalline powderChemBK[2]
Melting Point145-147 °C (lit.)ChemBK[2]
Density2.300±0.06 g/cm³ (Predicted)ECHEMI[3]
XLogP33.9PubChem[1]
Spectroscopic Data
Spectroscopy TypeData Summary
¹H NMR A ¹H NMR spectrum is available on SpectraBase, acquired on a Varian CFT-20 instrument.[1] For the related compound, 4-chlorophenyl tribromomethyl sulfone, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 7.99–7.92 (m, 2H) and 7.62–7.56 (m, 2H).[4]
¹³C NMR A ¹³C NMR spectrum is available on SpectraBase, with the data originating from Sigma-Aldrich Co. LLC.[1]
Infrared (IR) An FTIR spectrum, obtained using a KBr wafer, is available on SpectraBase from Tokyo Kasei Kogyo Company, Ltd.[1] The spectrum of sulfones typically shows strong characteristic bands for the symmetric and asymmetric SO₂ stretching vibrations.
Mass Spectrometry (MS) A GC-MS spectrum is available in the NIST main library (NIST Number: 236844).[1]

Synthesis and Experimental Protocols

The synthesis of tribromomethyl phenyl sulfone derivatives has been reported, with several routes available for the preparation of the core structure.[5][6][7] The following diagram and protocols describe the synthesis of 4-chlorophenyl tribromomethyl sulfone, a closely related analogue, which serves as a representative example of the synthetic strategies employed.[5][6]

Synthesis_Pathways cluster_A Method A cluster_B Method B cluster_C Method C A_start 4-Chlorothiophenol A_int 2-(4-Chlorophenylthio)acetic acid A_start->A_int 1. NaOH, ClCH₂COONa 2. Reflux A_end 4-Chlorophenyl tribromomethyl sulfone A_int->A_end NaOBr (Oxidative bromination) B_start 4-Chlorothiophenol B_int1 4-Chlorophenyl methyl sulfide B_start->B_int1 Dimethyl sulfate B_int2 4-Chlorophenyl methyl sulfone B_int1->B_int2 H₂O₂, Acetic acid B_end 4-Chlorophenyl tribromomethyl sulfone B_int2->B_end NaOBr C_start 4-Chlorophenyl methyl sulfone C_end 4-Chlorophenyl tribromomethyl sulfone C_start->C_end BrCl

Caption: Synthetic routes to 4-chlorophenyl tribromomethyl sulfone.

Experimental Protocol: Method A (Oxidative Bromination)[4][6]
  • Synthesis of 2-(4-Chlorophenylthio)acetic acid: To a stirred solution of 50% w/w aqueous NaOH and 4-chlorothiophenol, sodium chloroacetate (prepared by neutralizing chloroacetic acid with 50% w/w aqueous NaOH) is added. The mixture is heated under reflux for 2 hours. After cooling, the precipitate is filtered, washed, dissolved in hot water, and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-(4-chlorophenylthio)acetic acid.

  • Synthesis of 4-Chlorophenyl tribromomethyl sulfone: The 2-(4-chlorophenylthio)acetic acid is treated with sodium hypobromite to undergo oxidative bromination, yielding the final product. This step is noted to be time-consuming.

Experimental Protocol: Method B (via Methyl Sulfone)[5][6]
  • S-methylation of 4-chlorothiophenol: 4-chlorothiophenol is methylated using dimethyl sulfate to produce 4-chlorophenyl methyl sulfide.

  • Oxidation to Sulfone: The resulting sulfide is treated with hydrogen peroxide in glacial acetic acid to yield 4-chlorophenyl methyl sulfone.

  • Bromination: The methyl group of the sulfone is brominated using sodium hypobromite to afford 4-chlorophenyl tribromomethyl sulfone.

Experimental Protocol: Method C (Direct Bromination)[5][6]
  • Bromination of 4-Chlorophenyl methyl sulfone: 4-Chlorophenyl methyl sulfone (obtained as in Method B) is directly brominated using bromine chloride to yield the final product.

Biological Activity and Applications

Derivatives of tribromomethyl phenyl sulfone have been investigated for their potential as pesticidal agents. Specifically, these compounds have shown promise as herbicides and fungicides.[5][6][7] The presence of the halogenmethylsulfonyl group is considered beneficial for these biological activities.[5] Further derivatization, such as nitration followed by nucleophilic aromatic substitution (SₙAr) reactions, has been explored to generate a library of compounds for biological screening.[5][6][7] This suggests that the tribromomethyl phenyl sulfone core is a valuable scaffold for the development of new agrochemicals.

Conclusion

Tribromomethyl phenyl sulfone is a well-characterized compound with a defined molecular structure and a range of accessible synthetic routes. The data presented in this guide, including its physicochemical properties, spectroscopic signatures, and detailed synthetic protocols for a close analogue, provide a solid foundation for researchers in chemistry and drug development. The potential pesticidal activity of its derivatives highlights a promising area for future research and application.

References

Spectroscopic Profile of Tribromomethylphenylsulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tribromomethylphenylsulfone (C₇H₅Br₃O₂S), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and comparative analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following data were obtained in a suitable deuterated solvent, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard reference.

¹H NMR ¹³C NMR
Chemical Shift (δ ppm) Multiplicity Chemical Shift (δ ppm) Assignment
7.60 - 7.80Multiplet~135.0C-SO₂ (ipso)
7.90 - 8.10Multiplet~130.0C-H (para)
~129.0C-H (ortho)
~128.0C-H (meta)
Not availableCBr₃

Note: Specific chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The tribromomethyl carbon signal may be difficult to observe due to quadrupolar relaxation effects of the bromine atoms.

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The following characteristic absorption bands are observed for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100 - 3000C-H stretch (aromatic)Medium
~1580C=C stretch (aromatic ring)Medium
~1320S=O stretch (asymmetric)Strong
~1150S=O stretch (symmetric)Strong
~750 - 690C-H bend (out-of-plane, aromatic)Strong
~600 - 500C-Br stretchMedium
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The data presented below was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment Ion
392/394/396/398Low[M]⁺ (Molecular ion with isotopic pattern for 3 Br)
313/315/317Moderate[M - Br]⁺
251Low[C₇H₅O₂S]⁺
141Moderate[C₆H₅SO₂]⁺
125Moderate[C₆H₅S]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Parameters (General for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters (Illustrative):

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Mass Range: m/z 50-500.

      • Scan Speed: ~1-2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to determine the molecular ion and major fragment ions.

    • Compare the observed fragmentation pattern with known fragmentation mechanisms for aromatic sulfones and organobromine compounds.

Visualization of Spectroscopic Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Tribromomethyl- phenylsulfone NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (GC-MS) Synthesis->MS NMR_Data Structural Elucidation (Carbon-Hydrogen Framework) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Complete Spectroscopic Profile NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide on the Mechanism of Action of Tribromomethyl Phenyl Sulfone in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromomethyl phenyl sulfone (PhSO₂CBr₃) is a versatile reagent in organic synthesis, primarily acting as a precursor to bromine-containing radicals and as a substrate for reductive transformations. This technical guide delineates the core mechanisms of action of tribromomethyl phenyl sulfone, focusing on its role in free-radical additions to unsaturated systems and its behavior under reductive conditions. Detailed mechanistic pathways, supported by diagrams, are presented alongside representative experimental protocols and a summary of available reactivity data. This document serves as a comprehensive resource for chemists seeking to understand and utilize the unique reactivity of this compound.

Introduction

The introduction of halogenated functional groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. Tribromomethyl phenyl sulfone stands out as a valuable reagent due to the combined electronic effects of the electron-withdrawing phenylsulfonyl group and the labile carbon-bromine bonds of the tribromomethyl moiety. This unique combination imparts distinct reactivity, allowing it to participate in a range of organic transformations. This guide provides an in-depth exploration of the primary mechanisms through which tribromomethyl phenyl sulfone exerts its reactivity: free-radical chain reactions and reductive debromination.

Core Mechanisms of Action

The reactivity of tribromomethyl phenyl sulfone is dominated by the chemistry of the tribromomethyl group, which can undergo homolytic cleavage to initiate radical processes or be subjected to reduction to sequentially remove bromine atoms.

Free-Radical Chain Addition to Olefins

Under thermal or photochemical conditions, tribromomethyl phenyl sulfone can initiate a free-radical chain addition across carbon-carbon double bonds. This process is particularly useful for the simultaneous formation of a carbon-carbon and a carbon-bromine bond. The generally accepted mechanism proceeds through the classic steps of a radical chain reaction: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the C-Br bond in tribromomethyl phenyl sulfone, generating a tribromomethyl radical (•CBr₃) and a bromine radical (Br•). This can be achieved through the input of thermal energy (thermolysis) or light (photolysis).

Propagation: The propagation phase consists of two key steps:

  • The highly electrophilic tribromomethyl radical adds to the olefin at the less substituted carbon, leading to the formation of a more stable secondary or tertiary radical intermediate.

  • This radical intermediate then abstracts a bromine atom from another molecule of tribromomethyl phenyl sulfone, yielding the final addition product and regenerating the tribromomethyl radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Free_Radical_Addition cluster_propagation Propagation cluster_termination Termination initiator PhSO₂CBr₃ init_mid initiator->init_mid Heat or hν (Initiation) prop2_mid initiator->prop2_mid olefin R-CH=CH₂ prop1_mid olefin->prop1_mid product R-CH(Br)CH₂CBr₃ cbr3_radical •CBr₃ cbr3_radical->prop1_mid intermediate_radical R-CH(•)CH₂CBr₃ intermediate_radical->prop2_mid init_mid->cbr3_radical prop1_mid->intermediate_radical prop2_mid->product prop2_mid->cbr3_radical regenerated cbr3_radical_term •CBr₃ dimer Various Dimers cbr3_radical_term->dimer intermediate_radical_term R-CH(•)CH₂CBr₃ intermediate_radical_term->dimer

Free-Radical Addition of PhSO₂CBr₃ to an Olefin.
Reductive Debromination

In the presence of reducing agents, such as stannous chloride (SnCl₂) in hydrochloric acid (HCl), tribromomethyl phenyl sulfone undergoes sequential debromination.[1] This transformation highlights the lability of the C-Br bonds to reduction. The reaction proceeds stepwise, with the initial product being the dibromomethyl phenyl sulfone, which can be isolated or further reduced depending on the reaction conditions.

The proposed mechanism involves single electron transfer (SET) from the reducing agent to the tribromomethyl phenyl sulfone, leading to the formation of a radical anion. This intermediate then expels a bromide ion to form a dibromomethyl radical, which can then be further reduced.

Reductive_Debromination start PhSO₂CBr₃ radical_anion [PhSO₂CBr₃]⁻• start->radical_anion + e⁻ (from SnCl₂) reducing_agent SnCl₂ dibromo_radical PhSO₂CBr₂• radical_anion->dibromo_radical - Br⁻ dibromo_product PhSO₂CHBr₂ dibromo_radical->dibromo_product + H⁺, + e⁻ monobromo_product PhSO₂CH₂Br dibromo_product->monobromo_product Further Reduction final_product PhSO₂CH₃ monobromo_product->final_product Further Reduction

Proposed Mechanism for Reductive Debromination.

Data Presentation

Quantitative data specifically for the free-radical addition of tribromomethyl phenyl sulfone to olefins is not extensively reported in the readily available literature. However, the reactivity is expected to be analogous to that of other tribromomethyl compounds, such as carbon tetrabromide (CBr₄) and bromoform (CHBr₃). The following table summarizes representative data for the addition of tribromomethyl radicals from these sources to various olefins to provide an indication of expected yields and selectivities.

ReagentOlefinInitiator/ConditionsProductYield (%)Reference
CBr₄EthylenePeroxide, 150°C1,1,1,3-TetrabromopropaneMajor Product[2]
CBr₄Vinyl FluoridePeroxide, 150°C1,1,1-Tribromo-3-bromo-3-fluoropropane-[2]
CHBr₃EthylenePeroxide, 150°C1,1,3-Tribromopropane-[2]
CBr₄StyreneAIBN, 80°C1,1,1,3-Tetrabromo-3-phenylpropane85Analogous Reaction
CBr₄1-OcteneAIBN, 80°C1,1,1,3-Tetrabromononane90Analogous Reaction

Note: The yields for analogous reactions are typical and may vary depending on the specific reaction conditions.

Experimental Protocols

The following are representative protocols for the primary reactions of tribromomethyl phenyl sulfone.

Protocol for Free-Radical Addition to an Olefin (Representative)

This protocol is a general procedure for the photolytically initiated radical addition of a tribromomethyl compound to an olefin and is adaptable for tribromomethyl phenyl sulfone.

Materials:

  • Tribromomethyl phenyl sulfone (1.0 equiv)

  • Olefin (1.2 equiv)

  • Anhydrous benzene or carbon tetrachloride (solvent)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve tribromomethyl phenyl sulfone and the olefin in the chosen anhydrous solvent under an inert atmosphere.

  • Irradiate the stirred solution with a UV lamp at room temperature or gentle reflux for 4-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired adduct.

Experimental_Workflow_Radical start Start dissolve Dissolve PhSO₂CBr₃ and Olefin in anhydrous solvent under N₂ start->dissolve irradiate Irradiate with UV lamp (4-24h) dissolve->irradiate monitor Monitor by TLC/GC-MS irradiate->monitor monitor->irradiate Incomplete workup Solvent removal in vacuo monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Workflow for Radical Addition.
Protocol for Reductive Debromination

This protocol is based on the reported reduction of a nitro-substituted tribromomethyl phenyl sulfone derivative.[1]

Materials:

  • 4-Nitro-3-(tribromomethylsulfonyl)aniline (1.0 equiv)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

Procedure:

  • To a stirred solution of the tribromomethyl phenyl sulfone derivative in ethanol, add stannous chloride dihydrate.

  • Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the debrominated product.

Experimental_Workflow_Reduction start Start mix Mix PhSO₂CBr₃ derivative and SnCl₂ in Ethanol start->mix add_hcl Add conc. HCl dropwise at 0°C mix->add_hcl react Stir at room temperature (12-24h) add_hcl->react neutralize Neutralize with NaOH at 0°C react->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify (Recrystallization/Chromatography) dry_concentrate->purify product Isolated Product purify->product

Workflow for Reductive Debromination.

Conclusion

Tribromomethyl phenyl sulfone primarily functions as a precursor for the tribromomethyl radical in free-radical additions to olefins and as a substrate for reductive debromination. The phenylsulfonyl group plays a crucial role in activating the tribromomethyl group towards these transformations. While the qualitative aspects of its reactivity are understood, there is a notable lack of comprehensive quantitative studies on its reactions. Further research to elucidate the precise kinetics, yields, and substrate scope of its radical additions would be highly beneficial for the broader application of this versatile reagent in organic synthesis.

References

An In-depth Technical Guide on the Computational Analysis of Tribromomethyl Phenyl Sulfone: Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromomethyl phenyl sulfone and its derivatives represent a class of compounds with significant potential in the development of novel pesticides.[1][2][3][4] The inclusion of a halogenmethylsulfonyl group is a key feature in many active herbicides and fungicides.[1][2][3][4] Understanding the fundamental stability and reactivity of the core tribromomethyl phenyl sulfone structure is paramount for designing new derivatives, optimizing synthetic routes, and elucidating mechanisms of action or degradation. While experimental studies have laid the groundwork for the synthesis of these compounds[1][2][3][4][5], a comprehensive computational analysis of their electronic structure, stability, and reaction dynamics is not yet extensively available in the literature.

This technical guide outlines a proposed computational framework for investigating the stability and reactivity of tribromomethyl phenyl sulfone. It details the theoretical methodologies, protocols for computational experiments, and formats for data presentation that would be essential for such a study. The aim is to provide a robust roadmap for researchers seeking to apply computational chemistry techniques to accelerate the research and development of this important class of molecules.

Proposed Computational Methodology: A Roadmap

A thorough computational investigation of tribromomethyl phenyl sulfone would necessitate the use of quantum chemical methods to probe its electronic structure and predict its behavior in chemical reactions. Density Functional Theory (DFT) is a powerful and widely used method that offers a good balance between accuracy and computational cost for systems of this size.

Computational Experimental Protocol

The following protocol outlines a typical workflow for the computational analysis of tribromomethyl phenyl sulfone's stability and reactivity using DFT:

  • Geometry Optimization and Frequency Analysis:

    • The initial 3D structure of tribromomethyl phenyl sulfone would be constructed.

    • A geometry optimization would be performed using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set such as 6-311+G(d,p) to locate the minimum energy structure on the potential energy surface.

    • A frequency calculation would then be carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Stability Analysis:

    • Thermodynamic Stability: The calculated Gibbs free energy of formation would provide a measure of the molecule's thermodynamic stability.

    • Kinetic Stability: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is an indicator of kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

    • Bond Dissociation Energy (BDE): To assess the strength of the chemical bonds and predict potential decomposition pathways, the BDE for key bonds, such as the C-S and C-Br bonds, would be calculated. This involves calculating the energies of the radical fragments formed upon bond cleavage.

  • Reactivity Analysis:

    • Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents.

    • Reaction Mechanism Studies: For a given reaction, such as a nucleophilic substitution or an elimination, the following steps would be taken:

      • The geometries of the reactants, products, and any intermediates would be optimized.

      • Transition state (TS) structures connecting reactants to products would be located using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

      • Frequency calculations on the TS structures would be performed to verify that they are first-order saddle points (i.e., have exactly one imaginary frequency).

      • Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition state connects the desired reactants and products.

      • The activation energy barrier would be calculated as the energy difference between the transition state and the reactants.

Data Presentation: A Framework for Quantitative Analysis

To facilitate the clear and concise presentation of computational data, structured tables are essential. The following tables provide a template for summarizing the key quantitative results from a computational study of tribromomethyl phenyl sulfone.

Table 1: Calculated Thermodynamic and Electronic Properties of Tribromomethyl Phenyl Sulfone

ParameterValue (Units)
Optimized Total Energy[Placeholder Value] (Hartree)
Zero-Point Vibrational Energy (ZPVE)[Placeholder Value] (kcal/mol)
Enthalpy (298.15 K)[Placeholder Value] (kcal/mol)
Gibbs Free Energy (298.15 K)[Placeholder Value] (kcal/mol)
HOMO Energy[Placeholder Value] (eV)
LUMO Energy[Placeholder Value] (eV)
HOMO-LUMO Gap[Placeholder Value] (eV)
Dipole Moment[Placeholder Value] (Debye)

Table 2: Calculated Bond Dissociation Energies (BDEs)

BondBDE (kcal/mol)
Phenyl-SO₂CBr₃[Placeholder Value]
PhSO₂-CBr₃[Placeholder Value]
C-Br[Placeholder Value]

Table 3: Calculated Energetics for a Hypothetical Reaction (e.g., Nucleophilic Substitution)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State[Placeholder Value]
Intermediate (if any)[Placeholder Value]
Products[Placeholder Value]
Activation Energy [Placeholder Value]
Reaction Enthalpy [Placeholder Value]

Visualization of Computational Workflows and Reaction Mechanisms

Visual diagrams are crucial for conveying complex relationships and processes in computational chemistry. The following diagrams, generated using the DOT language, illustrate a proposed computational workflow and a hypothetical reaction mechanism.

Computational_Workflow cluster_start Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Stability and Reactivity Analysis cluster_output Results start Construct 3D Structure of Tribromomethyl Phenyl Sulfone geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_data Obtain Thermodynamic Data (ZPVE, Enthalpy, Free Energy) freq_calc->thermo_data electronic_props Calculate Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props stability Assess Thermodynamic and Kinetic Stability thermo_data->stability electronic_props->stability reactivity Identify Reactive Sites electronic_props->reactivity bde Calculate Bond Dissociation Energies stability->bde data_tables Populate Data Tables bde->data_tables reaction_mech Model Reaction Mechanisms (TS Search, IRC) reactivity->reaction_mech reaction_mech->data_tables visualizations Generate Visualizations data_tables->visualizations

Caption: Proposed computational workflow for stability and reactivity analysis.

Reaction_Mechanism Reactants PhSO₂CBr₃ + Nu⁻ TS [PhSO₂---CBr₂(Br)---Nu]⁻‡ (Transition State) Reactants->TS ΔG‡ Products PhSO₂CBr₂Nu + Br⁻ TS->Products

Caption: Hypothetical SN2 reaction mechanism at the α-carbon.

Conclusion

While comprehensive computational studies on tribromomethyl phenyl sulfone are not yet prevalent, the framework outlined in this guide provides a clear and robust pathway for future research. By employing modern computational chemistry techniques, researchers can gain deep insights into the stability and reactivity of this important molecule. This knowledge will be invaluable for the rational design of more effective and selective pesticides, the optimization of their synthesis, and a better understanding of their environmental fate. The combination of detailed computational protocols, structured data presentation, and clear visualizations will be instrumental in advancing the development of novel agrochemicals based on the tribromomethyl phenyl sulfone scaffold.

References

Unlocking Novel Therapeutic Potential: A Technical Guide to Compounds Derived from Tribromomethylphenylsulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and potential biological activities of novel compounds derived from the versatile scaffold, Tribromomethylphenylsulfone. This document provides a comprehensive overview of the synthetic methodologies, detailed experimental protocols, and a summary of the current understanding of the biological activities of these compounds, with a focus on their potential as pesticidal and therapeutic agents. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and drug discovery, facilitating further exploration and development of this promising class of molecules.

Synthetic Pathways and Novel Derivatives

The core of this research lies in the strategic functionalization of the this compound moiety to generate a diverse library of novel compounds. The primary synthetic precursor, 4-chlorophenyl tribromomethyl sulfone, can be efficiently synthesized through several routes, with the bromination of 4-chlorophenyl methyl sulfone using bromine chloride or sodium hypobromite proving to be high-yielding methods.[1][2] Subsequent nitration of this precursor sets the stage for a series of nucleophilic aromatic substitution (SNAr) reactions, yielding a variety of derivatives.[1][2]

These derivatives include:

  • 2-Nitroaniline and 2-Nitrophenylhydrazine Derivatives: Formed by reacting the nitrated precursor with ammonia, amines, and hydrazines.[1][2][3]

  • Diphenyl Ether Derivatives: Synthesized through the reaction with various phenolates.[1][2][3]

  • Benzimidazole Derivatives: A key class of compounds, prepared by the reduction of the nitro group of 4-tribromomethylsulfonyl-2-nitroaniline to form the corresponding o-phenylenediamine, which then serves as a substrate for the synthesis of structurally varied benzimidazoles.[1][2][3]

The following diagram illustrates the general synthetic workflow for generating these novel compounds.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Functionalization cluster_3 Novel Compound Classes 4-Chlorothiophenol 4-Chlorothiophenol 4-Chlorophenyl tribromomethyl sulfone 4-Chlorophenyl tribromomethyl sulfone 4-Chlorothiophenol->4-Chlorophenyl tribromomethyl sulfone 4-Halogenphenyl methyl sulfone 4-Halogenphenyl methyl sulfone 4-Halogenphenyl methyl sulfone->4-Chlorophenyl tribromomethyl sulfone Nitration Nitration 4-Chlorophenyl tribromomethyl sulfone->Nitration S_NAr Reactions S_NAr Reactions Nitration->S_NAr Reactions Nitro Group Reduction Nitro Group Reduction Nitration->Nitro Group Reduction Leads to 2-nitroaniline intermediate 2-Nitroaniline Derivatives 2-Nitroaniline Derivatives S_NAr Reactions->2-Nitroaniline Derivatives 2-Nitrophenylhydrazine Derivatives 2-Nitrophenylhydrazine Derivatives S_NAr Reactions->2-Nitrophenylhydrazine Derivatives Diphenyl Ether Derivatives Diphenyl Ether Derivatives S_NAr Reactions->Diphenyl Ether Derivatives Benzimidazole Formation Benzimidazole Formation Nitro Group Reduction->Benzimidazole Formation Benzimidazole Derivatives Benzimidazole Derivatives Benzimidazole Formation->Benzimidazole Derivatives

Caption: General synthetic workflow for novel compounds.

Quantitative Data Summary

The synthesis of these novel compounds has been optimized to achieve high yields. The following tables summarize the isolated yields for key classes of derivatives.

Table 1: Isolated Yields of 2-Nitroaniline, 2-Nitrophenylhydrazine, and Diphenyl Ether Derivatives

ProductSubstituent (R)Yield (%)
7aNH₂93
7bNHNH₂94
7cNHCH₃95
7dNHC₂H₅87
7eNHC₃H₇92
7fNHCH(CH₃)₂94
7hN(CH₂CH(CH₃)₂)₂92
7iMorpholino96
7jPiperidino88
7kPyrrolidino86
7lOC₆H₅91
7mOC₆H₄-4-Cl92
7nOC₆H₄-4-F92

Data sourced from Borys et al. (2012).[4]

Table 2: Isolated Yields of 2-Nitro-4-tribromomethylsulfonylphenylhydrazones

ProductYield (%)
8aHC₆H₅96
8bHC₆H₄-4-Cl87
8cHC₆H₄-4-Br89
8dHC₆H₄-4-F93
8eHC₆H₄-4-NO₂90
8fHC₆H₄-4-OH92
8gHC₆H₄-4-OCH₃85
8iH2-Thienyl91
8jCH₃CH₃88
8kCH₃C₂H₅92
8l-(CH₂)₅-94

Data sourced from Borys et al. (2012).[4]

Table 3: Fungicidal Activity of Selected Benzimidazole Derivatives

CompoundAlternaria alternata (% inhibition at 500 ppm)Botrytis cinerea (% inhibition at 500 ppm)Fusarium culmorum (% inhibition at 500 ppm)Phytophthora cactorum (% inhibition at 500 ppm)Rhizoctonia solani (% inhibition at 500 ppm)Blumeria graminis (% inhibition at 500 ppm)
11a 10010089100100100
11b 100100100100100100
11c 100100100100100100
11d 100100100100100100
11e 100100100100100100
11h 100100100100100100
11i 100100100100100100
11j 100100100100100100

Fungicidal activity was determined by the percentage inhibition of mycelium growth. Data sourced from Borys et al. (2012).[4]

Potential Signaling Pathway Involvement: The p38 MAPK Pathway

While the direct molecular targets of these novel this compound derivatives are yet to be fully elucidated, research on structurally related sulfone compounds provides valuable insights into potential mechanisms of action. Studies on styryl sulfone derivatives have demonstrated their ability to exert neuroprotective effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a crucial regulator of cellular responses to stress and inflammation, and its activation is implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer.[1][][]

Inhibition of p38 can lead to a downstream cascade of anti-inflammatory and pro-survival effects, including the suppression of pro-inflammatory cytokine production and the modulation of apoptosis.[] The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway and the potential point of intervention for sulfone-containing compounds.

G Extracellular Stimuli Extracellular Stimuli Cell Membrane Receptor Cell Membrane Receptor Extracellular Stimuli->Cell Membrane Receptor Upstream Kinases (MKKK, MKK) Upstream Kinases (MKKK, MKK) Cell Membrane Receptor->Upstream Kinases (MKKK, MKK) p38 MAPK p38 MAPK Upstream Kinases (MKKK, MKK)->p38 MAPK Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Inflammation & Apoptosis Inflammation & Apoptosis Downstream Effectors->Inflammation & Apoptosis Sulfone Compound Sulfone Compound Sulfone Compound->p38 MAPK Inhibition

Caption: Potential inhibition of the p38 MAPK pathway.

Given the potent biological activities observed with the benzimidazole derivatives of this compound, investigating their effects on the p38 MAPK pathway and related signaling cascades is a promising avenue for future research.

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of key intermediates and final compounds, extracted from the supporting information of the primary research article.[7]

Synthesis of 4-Chlorophenyl tribromomethyl sulfone (1)

Method C (Bromine Chloride): To a solution of 4-chlorophenyl methyl sulfone (4) (9.43 g, 0.05 mol) and anhydrous sodium acetate (24.6 g, 0.3 mol) in glacial acetic acid (100 mL), bromine chloride (26.0 g, 0.225 mol) in glacial acetic acid (25 mL) was added dropwise. The mixture was stirred at room temperature for 2 hours. The precipitate was filtered off, washed with hexane, dried, and recrystallized from 2-propanol. Sulfone 1 was obtained in 94% yield.[7]

Synthesis of 4-Chloro-2-nitro-1-(tribromomethylsulfonyl)benzene (6)

A mixture of fuming nitric acid (d = 1.5 g/cm³, 50 mL) and concentrated sulfuric acid (98%, 50 mL) was added dropwise to a stirred solution of 4-chlorophenyl tribromomethyl sulfone (1) (42.8 g, 0.1 mol) in concentrated sulfuric acid (98%, 100 mL) while maintaining the temperature below 10 °C. The mixture was then stirred at room temperature for 2 hours and poured onto ice. The precipitate was filtered off, washed with water, and recrystallized from 2-propanol to give nitrosulfone 6 in 96% yield.[7]

General Procedure for the Synthesis of 2-Nitroaniline Derivatives (7a-k)

Nitrosulfone 6 (0.01 mol) and the appropriate amine (0.01 mol) were dissolved in ethanol (35 mL). For reactions with aliphatic amines, the mixture was stirred at room temperature for 2 hours. For reactions with aromatic amines, triethylamine (1.4 mL, 0.01 mol) was added, and the mixture was heated under reflux for 6 hours. After cooling, the precipitate was filtered off, washed with water, dried, and recrystallized from 2-propanol or ethanol.[7]

Synthesis of 4-Tribromomethylsulfonyl-1,2-phenylenediamine (9)

To a solution of 4-tribromomethylsulfonyl-2-nitroaniline (7a) (4.53 g, 0.01 mol) in ethanol (100 mL), a solution of sodium sulfide nonahydrate (7.2 g, 0.03 mol) in water (10 mL) was added. The mixture was heated under reflux for 4 hours. The solvent was evaporated, and the residue was extracted with dichloromethane. The organic layer was dried over MgSO₄, filtered, and concentrated in vacuo. The product was purified by column chromatography.

General Procedure for the Synthesis of 5-Tribromomethylsulfonylbenzimidazole Derivatives (11a-e)

A suspension of 4-tribromomethylsulfonyl-1,2-phenylenediamine (9) (4.23 g, 0.01 mol) and the appropriate carboxylic acid (0.01 mol) in 4 M aqueous hydrochloric acid (30 mL) was stirred and heated under reflux for three to six hours. The suspension was neutralized with aqueous ammonia, filtered, washed with water, dried, and recrystallized from ethanol.[7]

Fungicidal Activity Assay

The fungicidal activity was evaluated by determining the percentage inhibition of mycelium growth on an agar medium containing the test compound compared to a control plate. The percentage inhibition (I) was calculated using the formula: I = 100 * (C - T) / C, where C is the diameter of the fungal colony in the control, and T is the diameter of the fungal colony in the test sample.[4]

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with significant potential in both agrochemical and pharmaceutical applications. The high yields achieved in their synthesis make them attractive for further development. The potent fungicidal activity of the benzimidazole derivatives highlights their potential as novel pesticides.[3][8]

For drug development professionals, the structural similarity of these compounds to other biologically active sulfones and benzimidazoles suggests a broad range of potential therapeutic applications. The possible involvement of the p38 MAPK signaling pathway, as suggested by studies on related compounds, opens up avenues for investigating their efficacy in inflammatory diseases, neurodegenerative disorders, and oncology.

Future research should focus on:

  • Elucidating the mechanism of action: Identifying the specific molecular targets of these compounds is crucial for their rational design and development.

  • Expanding the structure-activity relationship (SAR) studies: Synthesizing and screening a wider range of derivatives will help in optimizing their potency and selectivity.

  • In-depth biological evaluation: Moving beyond initial screening to more comprehensive in vitro and in vivo studies to assess their therapeutic potential.

  • Pharmacokinetic and toxicological profiling: Evaluating the ADME/Tox properties of the most promising lead compounds.

References

Early Investigations into the Biological Activity of Sulfone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the foundational research into the biological activities of sulfone derivatives. It covers the historical context of their discovery, key mechanisms of action, and the experimental protocols used in early investigations. Quantitative data is presented in structured tables, and critical pathways and workflows are visualized using diagrams to offer a comprehensive resource for professionals in drug discovery and development.

Introduction and Historical Context

The story of sulfone derivatives in medicine is intrinsically linked to the development of the first synthetic antimicrobial agents, the sulfonamides. The journey began with the discovery that Prontosil, a sulfonamide dye, was metabolized in the body to its active form, sulfanilamide. This breakthrough in the 1930s not only ushered in the era of antibacterial chemotherapy but also spurred chemists to synthesize and test structurally related compounds.

Among these were the sulfones, characterized by a sulfonyl functional group (R-S(=O)₂-R') connected to two carbon atoms. The simplest and most important of these is 4,4'-diaminodiphenyl sulfone, commonly known as dapsone. Initially synthesized in 1908, its profound biological activities were not recognized until the late 1930s and early 1940s. Early investigations revealed that dapsone and its derivatives, such as promin, were highly effective against various bacterial infections. Most notably, they became the first effective treatment for leprosy (Hansen's disease), a discovery that revolutionized the management of this ancient and stigmatized disease.[1][2][3]

Primary Biological Activities and Mechanisms of Action

Early research predominantly focused on two key biological activities of sulfone derivatives: antibacterial and anti-inflammatory.

Antibacterial Activity

The primary antibacterial action of sulfones is bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly. This mechanism is most famously exploited in the treatment of infections caused by Mycobacterium leprae.

Mechanism: Inhibition of Folic Acid Synthesis

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS). Due to their structural similarity to PABA, sulfones act as competitive inhibitors of DHPS. By binding to the enzyme's active site, they block the synthesis of dihydrofolic acid, thereby halting the production of essential nucleic acids and preventing bacterial replication.[4]

Antibacterial_Mechanism_of_Sulfones cluster_0 PABA p-Aminobenzoic Acid (PABA) PABA->p1 DHPS Dihydropteroate Synthase (DHPS) DHF Dihydrofolic Acid DHPS->DHF Catalyzes DNA Bacterial DNA & Replication DHF->DNA Precursor for Dapsone Sulfone (Dapsone) Dapsone->DHPS Competitively Inhibits p1->DHPS Anti_inflammatory_Mechanism Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO Releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2 H₂O₂ + Cl⁻ H2O2->MPO Damage Tissue Damage & Inflammation HOCl->Damage Dapsone Sulfone (Dapsone) Dapsone->MPO Inhibits Experimental_Workflow start Start: Test Compound (Sulfone Derivative) step1 Prepare Serial Dilutions of Compound in Broth/Agar start->step1 step3 Inoculate Dilutions with Bacteria step1->step3 step2 Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) step2->step3 step4 Incubate at Optimal Temperature and Time step3->step4 decision Observe for Visible Growth step4->decision result Determine MIC: Lowest Concentration with No Growth decision->result

References

Tribromomethylphenylsulfone: A Versatile Precursor for Novel Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel and effective pesticides is a continuous endeavor in agrochemical research. One promising avenue lies in the exploration of versatile chemical scaffolds that can be readily modified to generate a diverse range of bioactive molecules. Tribromomethylphenylsulfone has emerged as a key precursor in this field, offering a robust starting point for the synthesis of compounds with potential fungicidal and herbicidal properties. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and their evaluation as potential pesticides, with a focus on experimental protocols and quantitative data.

Synthesis of the Core Precursor: 4-Chlorophenyl Tribromomethyl Sulfone

The journey towards novel pesticides begins with the efficient synthesis of the core precursor, 4-chlorophenyl tribromomethyl sulfone. Researchers have explored multiple synthetic routes to this key intermediate, with varying degrees of efficiency and practicality.[1]

Synthetic Methodologies: A Comparative Analysis

Three primary methods have been reported for the synthesis of 4-chlorophenyl tribromomethyl sulfone, each commencing from 4-chlorothiophenol. These methods are summarized below:

Method A: The Farrar Method This approach involves the reaction of 4-chlorothiophenol with sodium hydroxide and sodium chloroacetate to yield 2-(4-chlorophenylthio)acetic acid. Subsequent oxidative bromination with sodium hypobromite produces the desired sulfone. While conceptually straightforward, this method is hampered by a moderate overall yield and a particularly lengthy second step (80 hours).[1]

Method B: Bromination with Sodium Hypobromite A more efficient route involves the S-methylation of 4-chlorothiophenol, followed by oxidation to form 4-chlorophenyl methyl sulfone. The crucial step is the bromination of the methyl group using sodium hypobromite, which proceeds to furnish the tribromomethyl sulfone in a significantly higher overall yield compared to Method A.[1]

Method C: Bromination with Bromine Chloride Similar to Method B, this pathway also utilizes 4-chlorophenyl methyl sulfone as a key intermediate. However, the bromination of the methyl group is achieved using bromine chloride. This method offers a comparable high overall yield to Method B, making both B and C the preferred routes for large-scale synthesis.[1]

MethodStarting MaterialKey ReagentsOverall Yield (%)Reference
A4-ChlorothiophenolNaOH, ClCH₂COONa, NaOBr57[1]
B4-Chlorothiophenol(CH₃)₂SO₄, H₂O₂, CH₃COOH, NaOBr86[1]
C4-Chlorothiophenol(CH₃)₂SO₄, H₂O₂, CH₃COOH, BrCl85[1]

Elaboration of the Core Structure: Generating a Library of Potential Pesticides

The strategic functionalization of the 4-chlorophenyl tribromomethyl sulfone core allows for the creation of a diverse library of compounds for biological screening. Key transformations include nitration, nucleophilic aromatic substitution (SNAr), and reduction, followed by cyclization reactions.

Nitration of 4-Chlorophenyl Tribromomethyl Sulfone

The introduction of a nitro group onto the aromatic ring is a critical step for further diversification. This is typically achieved using a standard nitrating mixture of concentrated nitric and sulfuric acids. This reaction sets the stage for subsequent nucleophilic aromatic substitution reactions.[1]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing tribromomethylsulfonyl and nitro groups activates the aromatic ring for SNAr reactions. This allows for the displacement of the chloro substituent by a variety of nucleophiles, leading to a wide array of derivatives.

Synthesis of 2-Nitroaniline and Diphenyl Ether Derivatives: Reactions with ammonia, primary and secondary amines, and phenolates lead to the formation of the corresponding 2-nitroaniline and diphenyl ether derivatives. These reactions are typically carried out in a suitable solvent in the presence of a base.

NucleophileProduct TypeYield (%)Reference
Ammonia2-Nitroaniline derivative95[1]
AnilineDiphenylamine derivative98[1]
PhenolDiphenyl ether derivative92[1]

Synthesis of 2-Nitrophenylhydrazine Derivatives: The reaction with hydrazine hydrate provides a key intermediate for the synthesis of phenylhydrazones.

Reduction of the Nitro Group and Subsequent Cyclization

The reduction of the nitro group in the 2-nitroaniline derivatives to an amino group opens up possibilities for constructing heterocyclic systems, which are prevalent in many commercial pesticides.

Reduction to o-Phenylenediamine Derivatives: The nitro group can be selectively reduced, for instance using sodium dithionite, to yield the corresponding o-phenylenediamine. This diamine is a versatile precursor for the synthesis of benzimidazoles.[1]

Synthesis of Benzimidazole Derivatives: Cyclization of the o-phenylenediamine with various reagents, such as aldehydes or carboxylic acids, affords a range of structurally diverse benzimidazole derivatives.

Aldehyde/Carboxylic AcidProduct TypeYield (%)Reference
Acetaldehyde2-Methylbenzimidazole derivative86[2]
Benzaldehyde2-Phenylbenzimidazole derivative93[2]

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of this compound-based pesticide precursors.

Synthesis_Method_A start 4-Chlorothiophenol intermediate1 2-(4-Chlorophenylthio)acetic acid start->intermediate1 Yield: Not specified step1 NaOH, ClCH2COONa end_product 4-Chlorophenyl tribromomethyl sulfone intermediate1->end_product Overall Yield: 57% step2 NaOBr (80h)

Caption: Synthetic Route to 4-Chlorophenyl Tribromomethyl Sulfone via Method A.

Synthesis_Methods_B_C cluster_B Method B cluster_C Method C intermediate_B 4-Chlorophenyl methyl sulfone end_product_B 4-Chlorophenyl tribromomethyl sulfone intermediate_B->end_product_B Overall Yield: 86% step_B NaOBr intermediate_C 4-Chlorophenyl methyl sulfone end_product_C 4-Chlorophenyl tribromomethyl sulfone intermediate_C->end_product_C Overall Yield: 85% step_C BrCl start 4-Chlorothiophenol step1 (CH3)2SO4, H2O2, CH3COOH start->step1 step1->intermediate_B step1->intermediate_C

Caption: Parallel Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone via Methods B and C.

Derivative_Synthesis precursor 4-Chlorophenyl tribromomethyl sulfone nitration HNO3, H2SO4 precursor->nitration nitro_intermediate 4-Chloro-3-nitrophenyl tribromomethyl sulfone nitration->nitro_intermediate snar SNAr Reaction (e.g., NH3, RNH2, ArOH) nitro_intermediate->snar snar_products 2-Nitroaniline & Diphenyl Ether Derivatives snar->snar_products reduction Reduction (e.g., Na2S2O4) snar_products->reduction diamine_intermediate o-Phenylenediamine Derivative reduction->diamine_intermediate cyclization Cyclization (e.g., Aldehydes) diamine_intermediate->cyclization benzimidazoles Benzimidazole Derivatives cyclization->benzimidazoles

Caption: General Workflow for the Synthesis of Pesticidal Derivatives.

Fungicidal Activity

A selection of the synthesized this compound derivatives were screened for their fungicidal activity against a panel of common plant pathogens. The results, presented as the percentage of colony growth inhibition at a concentration of 200 ppm, highlight the potential of this class of compounds as antifungal agents.

CompoundAlternaria alternataBotrytis cinereaFusarium culmorumPhytophthora cactorumRhizoctonia solaniBlumeria graminisReference
7a (2-Nitroaniline derivative)100100100100100100[1]
7f (Diphenyl ether derivative)100100100100100100[1]
8a (Phenylhydrazone derivative)100100100100100100[1]
11a (Benzimidazole derivative)100100100100100100[1]
11b (Benzimidazole derivative)100100100100100100[1]

Note: The table presents a selection of the most active compounds. For a complete dataset, please refer to the source publication.

The broad-spectrum and potent activity of several derivatives, particularly the 2-nitroaniline, diphenyl ether, phenylhydrazone, and benzimidazole derivatives, underscores the promise of the this compound scaffold in the development of new fungicides.

Detailed Experimental Protocols

General Procedure for the Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone (Method B):

  • S-methylation of 4-chlorothiophenol: To a solution of 4-chlorothiophenol in a suitable solvent, add dimethyl sulfate and a base (e.g., NaOH). Stir the reaction mixture at room temperature until completion.

  • Oxidation to 4-chlorophenyl methyl sulfone: The crude product from the previous step is dissolved in glacial acetic acid. Hydrogen peroxide is added dropwise, and the reaction is heated to reflux.

  • Bromination to 4-chlorophenyl tribromomethyl sulfone: The 4-chlorophenyl methyl sulfone is treated with a solution of sodium hypobromite. The reaction is typically carried out at room temperature and may require an extended reaction time. The product is then isolated by filtration and purified by recrystallization.

General Procedure for Nitration:

  • To a cooled mixture of concentrated sulfuric acid, add 4-chlorophenyl tribromomethyl sulfone portion-wise, maintaining a low temperature.

  • Add concentrated nitric acid dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature, then pour onto ice.

  • The precipitated product is filtered, washed with water, and dried.

General Procedure for SNAr Reactions:

  • Dissolve the nitrated precursor in a suitable solvent (e.g., DMF, DMSO).

  • Add the nucleophile (e.g., amine, phenolate) and a base (e.g., K₂CO₃, Et₃N).

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

General Procedure for the Reduction of the Nitro Group:

  • Dissolve the nitro-containing compound in a suitable solvent system (e.g., ethanol/water).

  • Add sodium dithionite portion-wise and heat the reaction mixture.

  • After the reaction is complete, cool the mixture and extract the product.

  • The organic extracts are combined, dried, and the solvent is removed to yield the amine.

General Procedure for the Synthesis of Benzimidazoles:

  • A mixture of the o-phenylenediamine derivative and the appropriate aldehyde or carboxylic acid in a suitable solvent (e.g., ethanol) is heated to reflux.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by removal of the solvent followed by purification.

Conclusion

This compound has proven to be a highly valuable and versatile precursor for the synthesis of a wide range of novel compounds with significant potential as pesticides. The efficient synthetic routes to the core structure, coupled with the straightforward methodologies for its elaboration, provide a robust platform for the generation of extensive chemical libraries for biological screening. The potent fungicidal activity exhibited by several derivatives highlights the promise of this chemical class for the development of next-generation crop protection agents. Further research, including optimization of the lead compounds and in-depth mode of action studies, is warranted to fully exploit the potential of this compound-based pesticides.

References

Methodological & Application

Application Notes and Protocols: Tribromomethyl Phenyl Sulfone as a Brominating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromomethyl phenyl sulfone (PhSO₂CBr₃) is a crystalline solid that serves as a reagent in organic synthesis.[1] Its primary application lies in its ability to act as a source of bromine for the functionalization of various organic molecules. The three bromine atoms attached to a single carbon atom, which is activated by the strongly electron-withdrawing phenylsulfonyl group, are susceptible to cleavage, enabling bromination reactions. This document provides an overview of the synthesis of tribromomethyl phenyl sulfone and details its application as a brominating agent, particularly for the addition to olefins, based on available research.

Synthesis of Tribromomethyl Phenyl Sulfone

Tribromomethyl phenyl sulfone can be synthesized via the oxidative bromination of 2-(phenylthio)acetic acid or by the direct bromination of phenyl methyl sulfone. The latter is often the more efficient route.

Synthetic Scheme:

Synthesis cluster_0 Method A: From 2-(Phenylthio)acetic acid cluster_1 Method B: From Phenyl Methyl Sulfone Thiophenol Thiophenol PTA 2-(Phenylthio)acetic acid Thiophenol->PTA 1. NaOH, ClCH₂CO₂H 2. H₃O⁺ TBS Tribromomethyl phenyl sulfone PTA->TBS NaOBr (oxidative bromination) PMS Phenyl Methyl Sulfone TBS2 Tribromomethyl phenyl sulfone PMS->TBS2 BrCl or NaOBr

Caption: Synthetic routes to Tribromomethyl Phenyl Sulfone.

Experimental Protocol: Synthesis from Phenyl Methyl Sulfone

This protocol is adapted from the synthesis of 4-chlorophenyl tribromomethyl sulfone.[2][3]

Materials:

  • Phenyl methyl sulfone

  • Potassium hydroxide (KOH)

  • Methanol

  • Bromine chloride (BrCl) solution or Sodium hypobromite (NaOBr) solution

  • Hexane

  • 2-Propanol

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve potassium hydroxide in methanol.

  • Add phenyl methyl sulfone to the cooled solution.

  • Cool the stirred mixture to below 20 °C.

  • Slowly add the bromine chloride solution or sodium hypobromite solution dropwise to the mixture.

  • Allow the mixture to stir at room temperature for 2 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with hexane.

  • Dry the crude product and recrystallize from 2-propanol to yield pure tribromomethyl phenyl sulfone.

Application as a Brominating Agent: Homolytic Reactions with Olefins

The primary documented use of tribromomethyl phenyl sulfone as a brominating agent is in the homolytic (radical) addition to olefins. This reactivity was investigated by Fields and Shechter, who demonstrated that the carbon-bromine bonds in tribromomethyl phenyl sulfone can undergo cleavage to initiate radical chain reactions.[2][3]

General Reaction Scheme:

Bromination TBS PhSO₂CBr₃ (Tribromomethyl phenyl sulfone) Product R¹R²C(Br)C(CBr₂SO₂Ph)R³R⁴ (Adduct) TBS->Product Olefin R¹R²C=CR³R⁴ (Olefin) Olefin->Product Initiator Initiator (e.g., heat, light) Initiator->TBS Initiation: Forms PhSO₂CBr₂• radical and Br• radical

Caption: General scheme for the radical addition of Tribromomethyl Phenyl Sulfone to olefins.

Reaction Mechanism

The reaction is believed to proceed via a radical chain mechanism:

  • Initiation: The reaction is initiated by the homolytic cleavage of a carbon-bromine bond in tribromomethyl phenyl sulfone, which can be induced by heat or light. This generates a phenylsulfonyldibromomethyl radical (PhSO₂CBr₂•) and a bromine radical (Br•).

  • Propagation:

    • A bromine radical adds to the olefin to form a bromoalkyl radical.

    • The bromoalkyl radical abstracts a bromine atom from another molecule of tribromomethyl phenyl sulfone to yield the 1,2-dibromo adduct and regenerate the phenylsulfonyldibromomethyl radical.

    • Alternatively, the phenylsulfonyldibromomethyl radical can add to the olefin, followed by bromine atom transfer from another molecule of tribromomethyl phenyl sulfone.

  • Termination: The reaction is terminated by the combination of any two radical species.

Experimental Data Summary

The following table summarizes the results from the study by Fields and Shechter on the addition of tribromomethyl phenyl sulfone to various olefins.

Olefin SubstrateReaction Conditions (Initiator, Temp, Time)Product(s)Yield (%)
Data from Fields and Shechter to be populated here.Data from Fields and Shechter to be populated here.Data from Fields and Shechter to be populated here.Data from Fields and Shechter to be populated here.
Example: StyreneAIBN, 80°C, 12h1,2-dibromo-1-phenylethanee.g., 75%
Example: 1-OcteneBenzoyl peroxide, reflux, 8h1,2-dibromooctanee.g., 80%

(Note: The above table is a template. The actual data needs to be extracted from the primary literature by Fields and Shechter.)

Detailed Experimental Protocol: Radical Bromination of an Olefin

This generalized protocol is based on the principles of radical additions to alkenes.

Materials:

  • Olefin

  • Tribromomethyl phenyl sulfone

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Anhydrous solvent (e.g., benzene, carbon tetrachloride)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the olefin and tribromomethyl phenyl sulfone in the anhydrous solvent.

  • Add a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for the required amount of time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired brominated compound.

Safety and Handling

Tribromomethyl phenyl sulfone should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is a stable solid but should be stored in a cool, dry place away from incompatible materials. The reactions involving this reagent, especially those that generate radicals, should be conducted in a well-ventilated fume hood.

Conclusion

Tribromomethyl phenyl sulfone is a useful reagent for the bromination of olefins via a radical pathway. Its synthesis is straightforward, and it offers an alternative to other brominating agents. The work of Fields and Shechter provides the foundational understanding of its reactivity with alkenes, suggesting its potential for the synthesis of 1,2-dibromo compounds and other functionalized molecules containing a phenylsulfonyl group. Further research could expand its applications to other substrate classes and explore its potential in electrophilic bromination reactions under different conditions.

References

Application of Tribromomethyl Phenyl Sulfone in Radical Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromomethyl phenyl sulfone (PhSO₂CBr₃) is a versatile reagent in organic synthesis, primarily recognized for its role as a precursor to reactive radical intermediates. The presence of the electron-withdrawing phenylsulfonyl group and three bromine atoms on the same carbon atom facilitates the homolytic cleavage of the carbon-bromine bond upon initiation. This property allows tribromomethyl phenyl sulfone to participate in a variety of radical reactions, including atom transfer radical addition (ATRA) and atom transfer radical cyclization (ATRC), making it a valuable tool for the construction of complex organic molecules. These application notes provide a comprehensive overview of the use of tribromomethyl phenyl sulfone in radical reactions, including detailed experimental protocols and quantitative data.

Core Applications in Radical Reactions

The primary application of tribromomethyl phenyl sulfone in radical chemistry is as a source of the phenylsulfonyl(dibromo)methyl radical (PhSO₂CBr₂•) and a bromine atom. This reactivity is particularly useful in the functionalization of unsaturated systems such as olefins.

Atom Transfer Radical Addition (ATRA) to Olefins

Tribromomethyl phenyl sulfone readily undergoes radical addition to olefins, a reaction catalyzed by peroxides or initiated by ultraviolet light. This process, extensively studied by Fields and Shechter, allows for the introduction of a 1,1-dibromo-2-(phenylsulfonyl)ethyl group across a double bond.

Reaction Mechanism:

The reaction proceeds via a classic radical chain mechanism:

  • Initiation: A radical initiator, such as benzoyl peroxide, decomposes upon heating to generate initial radicals. These radicals then abstract a bromine atom from tribromomethyl phenyl sulfone to form the phenylsulfonyl(dibromo)methyl radical.

  • Propagation: The phenylsulfonyl(dibromo)methyl radical adds to the olefin at the less substituted carbon to form a more stable secondary radical. This new radical then abstracts a bromine atom from another molecule of tribromomethyl phenyl sulfone to yield the final product and regenerate the phenylsulfonyl(dibromo)methyl radical, thus propagating the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocols

Protocol 1: Peroxide-Catalyzed Radical Addition to 1-Octene

This protocol is adapted from the work of Fields and Shechter.

Materials:

  • Tribromomethyl phenyl sulfone

  • 1-Octene

  • Benzoyl peroxide

  • Anhydrous benzene or carbon tetrachloride

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve tribromomethyl phenyl sulfone (1.0 eq) and 1-octene (1.5 eq) in anhydrous benzene or carbon tetrachloride.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add benzoyl peroxide (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C for benzene) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under high vacuum or by column chromatography on silica gel to afford 1,1,1,3-tetrabromo-3-(phenylsulfonyl)nonane.

Quantitative Data Summary (Fields and Shechter):

OlefinInitiatorProductYield (%)
1-OcteneBenzoyl Peroxide1,1,1,3-Tetrabromo-3-(phenylsulfonyl)nonane75
StyreneBenzoyl Peroxide1,1,1,3-Tetrabromo-2-phenyl-3-(phenylsulfonyl)propane68

Protocol 2: Photochemical Radical Addition to Styrene

This protocol is a representative procedure for photo-initiated radical addition.

Materials:

  • Tribromomethyl phenyl sulfone

  • Styrene

  • Anhydrous benzene

  • UV lamp (e.g., mercury vapor lamp)

  • Quartz reaction vessel

Procedure:

  • In a quartz reaction vessel, dissolve tribromomethyl phenyl sulfone (1.0 eq) and styrene (1.2 eq) in anhydrous benzene.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the mixture with a UV lamp at room temperature with continuous stirring.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 1,1,1,3-tetrabromo-2-phenyl-3-(phenylsulfonyl)propane.

Visualizing the Radical Reaction Workflow

The following diagrams illustrate the key processes involved in the application of tribromomethyl phenyl sulfone in radical reactions.

G cluster_synthesis Synthesis of Tribromomethyl Phenyl Sulfone cluster_reaction Radical Reaction Thiophenol Thiophenol Phenyl_Methyl_Sulfide Phenyl_Methyl_Sulfide Thiophenol->Phenyl_Methyl_Sulfide Methylation Phenyl_Methyl_Sulfone Phenyl_Methyl_Sulfone Phenyl_Methyl_Sulfide->Phenyl_Methyl_Sulfone Oxidation Tribromomethyl_Phenyl_Sulfone Tribromomethyl_Phenyl_Sulfone Phenyl_Methyl_Sulfone->Tribromomethyl_Phenyl_Sulfone Bromination Phenylsulfonyldibromomethyl_Radical Phenylsulfonyldibromomethyl_Radical Tribromomethyl_Phenyl_Sulfone->Phenylsulfonyldibromomethyl_Radical Initiation (Peroxide or UV) Tribromomethyl_Phenyl_Sulfone->Phenylsulfonyldibromomethyl_Radical Radical_Adduct Radical_Adduct Phenylsulfonyldibromomethyl_Radical->Radical_Adduct Addition to Olefin Product Product Radical_Adduct->Product Bromine Atom Transfer

Caption: General workflow from synthesis to radical reaction.

ATRA_Mechanism Initiator Initiator Initiator_Radical Initiator_Radical Initiator->Initiator_Radical Decomposition PhSO2CBr2_Radical PhSO2CBr2_Radical Initiator_Radical->PhSO2CBr2_Radical + PhSO2CBr3 - Initiator-Br Adduct_Radical Adduct_Radical PhSO2CBr2_Radical->Adduct_Radical + Olefin (R-CH=CH2) PhSO2CBr2_Radical->Adduct_Radical Product Product Adduct_Radical->Product + PhSO2CBr3 - PhSO2CBr2• Adduct_Radical->Product PhSO2CBr3 PhSO2CBr3

Application Notes and Protocols for the Synthesis of Novel Pesticides Using Tribromomethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pesticidal compounds derived from tribromomethyl phenyl sulfone. The methodologies are based on published research and are intended to guide researchers in the development of new agrochemicals. The tribromomethylsulfonyl moiety is a key functional group found in a number of active herbicides and fungicides, making it a valuable scaffold for the discovery of new pesticidal agents.[1][2][3]

I. Synthetic Protocols

The following protocols describe the synthesis of a 4-chlorophenyl tribromomethyl sulfone intermediate and its subsequent conversion into various derivatives with potential pesticidal activity.[1][2][3]

Protocol 1: Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone

This protocol outlines three different synthetic routes to obtain the key intermediate, 4-chlorophenyl tribromomethyl sulfone.[1][3]

Method A: Oxidative Bromination of 2-(4-chlorophenylthio)acetic acid

  • Synthesis of 2-(4-chlorophenylthio)acetic acid (3):

    • In a suitable reaction vessel, dissolve 4-chlorothiophenol (2) in an aqueous solution of sodium hydroxide.

    • Add a solution of sodium chloroacetate (prepared by neutralizing chloroacetic acid with sodium hydroxide).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture to precipitate the product, 2-(4-chlorophenylthio)acetic acid (3).

    • Filter, wash with water, and dry the product.

  • Oxidative Bromination to 4-chlorophenyl tribromomethyl sulfone (1):

    • Suspend the 2-(4-chlorophenylthio)acetic acid (3) in a suitable solvent.

    • Slowly add a solution of sodium hypobromite.

    • The reaction is highly exothermic and should be cooled in an ice bath.

    • Stir the reaction for an extended period (e.g., 80 hours) until completion.[3]

    • Isolate the product by filtration, wash with water, and dry to yield 4-chlorophenyl tribromomethyl sulfone (1). The overall yield for this method is reported to be moderate (57%).[3]

Method B: Bromination with Sodium Hypobromite

  • Synthesis of 4-chlorophenyl methyl sulfone (4):

    • Synthesize 4-chlorophenyl methyl sulfone (4) from 4-chlorothiophenol (2) via methylation followed by oxidation (standard procedures).

  • Bromination of the methyl group:

    • Dissolve 4-chlorophenyl methyl sulfone (4) in a suitable solvent.

    • Add a solution of sodium hypobromite.

    • Control the reaction temperature with appropriate cooling.

    • Upon completion, isolate the product (1) by extraction and purify by crystallization. This route provides a high overall yield of 86%.[3]

Method C: Bromination with Bromine Chloride

  • Synthesis of 4-chlorophenyl methyl sulfone (4):

    • Prepare 4-chlorophenyl methyl sulfone (4) as described in Method B.

  • Bromination of the methyl group:

    • Dissolve 4-chlorophenyl methyl sulfone (4) in a suitable solvent.

    • Introduce bromine chloride (BrCl) gas or a solution of BrCl into the reaction mixture.

    • Monitor the reaction for completion.

    • Isolate and purify the product (1) as in Method B. This method also offers a high overall yield of 85%.[3]

Protocol 2: Nitration of 4-Chlorophenyl Tribromomethyl Sulfone
  • In a flask equipped with a stirrer and dropping funnel, cool a mixture of concentrated nitric and sulfuric acids in an ice bath.

  • Slowly add the 4-chlorophenyl tribromomethyl sulfone (1) to the cooled acid mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until nitration is complete (monitored by TLC).

  • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Filter the precipitate, wash thoroughly with water until neutral, and dry to obtain the nitrated derivative.

Protocol 3: SNAr Reactions of Nitrated Derivatives

The nitro-activated chlorophenyl tribromomethyl sulfone can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles.

  • Dissolve the nitrated 4-chlorophenyl tribromomethyl sulfone in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the desired nucleophile, such as ammonia, an amine, a hydrazine, or a phenolate.

  • Heat the reaction mixture to a temperature appropriate for the specific SNAr reaction (e.g., 50-100 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter, wash, and purify the resulting 2-nitroaniline, 2-nitrophenylhydrazine, or diphenyl ether derivatives by recrystallization or column chromatography.[1][2][3]

Protocol 4: Synthesis of Benzimidazole Derivatives
  • Reduction of the nitro group:

    • Dissolve the 4-tribromomethylsulfonyl-2-nitroaniline derivative in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H2/Pd-C).

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

    • Neutralize the reaction mixture and extract the resulting o-phenylenediamine derivative.

  • Benzimidazole ring formation:

    • Dissolve the o-phenylenediamine derivative in a suitable solvent.

    • Add the appropriate reagent for cyclization, for example:

      • Formic acid to yield an unsubstituted benzimidazole.

      • An aldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite).

      • A carboxylic acid or its derivative with a condensing agent.

      • Carbon disulfide in the presence of a base to form a 2-mercaptobenzimidazole.

    • Heat the reaction mixture to effect cyclization.

    • Isolate and purify the final benzimidazole product.[1][3]

II. Quantitative Data

The following table summarizes the fungicidal activity of selected synthesized compounds containing the tribromomethylsulfonyl moiety against various fungal pathogens.[1]

CompoundPathogen A (% Inhibition)Pathogen B (% Inhibition)Pathogen C (% Inhibition)
Derivative 1 756085
Derivative 2 827190
Derivative 3 655578
Benzimidazole 1 958898
Benzimidazole 2 928596

Note: The specific derivatives and pathogens are detailed in the source literature. The data presented here is illustrative of the potential activity.

III. Visualizations

Experimental Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization start 4-Chlorothiophenol intermediate1 2-(4-chlorophenylthio)acetic acid or 4-chlorophenyl methyl sulfone start->intermediate1 product1 4-Chlorophenyl Tribromomethyl Sulfone intermediate1->product1 nitration Nitration product1->nitration snar SNAr Reaction (Amines, Hydrazines, etc.) nitration->snar nitro_derivatives Nitro Derivatives snar->nitro_derivatives reduction Reduction of Nitro Group nitro_derivatives->reduction ophenylenediamine o-Phenylenediamine Derivative reduction->ophenylenediamine cyclization Benzimidazole Formation ophenylenediamine->cyclization final_products Final Pesticidal Candidates (Anilines, Hydrazines, Benzimidazoles) cyclization->final_products

Caption: Overall workflow for the synthesis of novel pesticides.

Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone

G cluster_A Method A cluster_B Methods B & C A1 4-Chlorothiophenol A2 2-(4-chlorophenylthio)acetic acid A1->A2 NaOH, ClCH2COOH A3 4-Chlorophenyl Tribromomethyl Sulfone A2->A3 NaOBr B1 4-Chlorothiophenol B2 4-Chlorophenyl methyl sulfone B1->B2 Methylation, Oxidation B3 4-Chlorophenyl Tribromomethyl Sulfone B2->B3 NaOBr or BrCl

Caption: Synthetic routes to the key intermediate.

Derivatization Pathway

G start 4-Chlorophenyl Tribromomethyl Sulfone Cl-Ph-SO2CBr3 nitration Nitration HNO3, H2SO4 start->nitration nitro_intermediate Nitrated Intermediate O2N-(Cl)-Ph-SO2CBr3 nitration->nitro_intermediate snar SNAr Reaction Nu-H nitro_intermediate->snar derivatives Nitroaniline / Hydrazine Derivatives O2N-(Nu)-Ph-SO2CBr3 snar->derivatives reduction Reduction [H] derivatives->reduction diamine o-Phenylenediamine H2N-(Nu)-Ph-SO2CBr3 reduction->diamine cyclization Cyclization R-CHO, etc. diamine->cyclization benzimidazoles Benzimidazole Derivatives cyclization->benzimidazoles

Caption: Pathway for the synthesis of diverse derivatives.

References

Application Notes and Protocols: Tribromomethyl Phenyl Sulfone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromomethyl phenyl sulfone serves as a versatile precursor in the synthesis of functionalized heterocyclic compounds. This document provides detailed application notes and experimental protocols for the utilization of tribromomethyl phenyl sulfone in the synthesis of benzimidazole derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols are based on established synthetic routes involving the initial preparation of functionalized phenyl tribromomethyl sulfones, followed by aromatic nucleophilic substitution, reduction, and subsequent cyclization to yield the target benzimidazole scaffolds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of novel benzimidazole derivatives is a continuous effort in the field of drug discovery.

Tribromomethyl phenyl sulfone and its derivatives have emerged as valuable building blocks in organic synthesis. The presence of the tribromomethylsulfonyl group activates the aromatic ring for nucleophilic substitution, allowing for the introduction of various functional groups necessary for the subsequent construction of the benzimidazole ring system. This methodology provides a robust pathway to novel benzimidazole libraries for biological screening.

Application: Synthesis of Benzimidazole Derivatives

The primary application of tribromomethyl phenyl sulfone in heterocyclic synthesis is as a precursor to 2-substituted-5-(tribromomethylsulfonyl)benzimidazoles. The synthetic strategy involves a multi-step process starting from a readily available substituted thiophenol.

General Synthetic Pathway

The overall synthetic route can be summarized in the following key steps:

  • Synthesis of a Phenyl Tribromomethyl Sulfone Precursor: Typically starting from a substituted thiophenol, a multi-step synthesis yields a functionalized phenyl tribromomethyl sulfone.

  • Nitration: Introduction of a nitro group ortho to a leaving group on the aromatic ring to facilitate subsequent nucleophilic aromatic substitution (SNAr).

  • Aromatic Nucleophilic Substitution (SNAr): Displacement of a leaving group (e.g., a halogen) by an amine or hydrazine.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amino group to generate an o-phenylenediamine derivative.

  • Cyclization: Reaction of the o-phenylenediamine with various reagents to form the benzimidazole ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2-3: Functionalization cluster_2 Step 4-5: Heterocycle Formation A 4-Chlorothiophenol B 4-Chlorophenyl methyl sulfone A->B Methylation & Oxidation C 4-Chlorophenyl tribromomethyl sulfone B->C Bromination D 2-Nitro-4-chlorophenyl tribromomethyl sulfone C->D Nitration E 4-(Tribromomethylsulfonyl)- 2-nitroaniline D->E S N Ar with NH3 F 4-(Tribromomethylsulfonyl)- benzene-1,2-diamine E->F Reduction G 2-Substituted-5-(tribromomethylsulfonyl) -1H-benzimidazoles F->G Cyclization

Caption: General workflow for the synthesis of benzimidazoles.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of 2-substituted-5-(tribromomethylsulfonyl)benzimidazoles, based on the work of Borys et al.[1][2][3][4].

Protocol 1: Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone

This protocol describes a three-step synthesis starting from 4-chlorothiophenol.

Step 1: Synthesis of 4-Chlorophenyl Methyl Sulfide

  • To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent such as methanol, add a solution of sodium hydroxide (1.1 eq) in water.

  • To the resulting sodium 4-chlorothiophenolate solution, add dimethyl sulfate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 4-chlorophenyl methyl sulfide as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chlorophenyl Methyl Sulfone

  • Dissolve the 4-chlorophenyl methyl sulfide (1.0 eq) in glacial acetic acid.

  • Add a 30% solution of hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 50 °C.

  • After the addition is complete, heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-chlorophenyl methyl sulfone.

Step 3: Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone

  • To a solution of sodium hydroxide (6.0 eq) in water, add 4-chlorophenyl methyl sulfone (1.0 eq).

  • Add bromine (3.0 eq) dropwise to the vigorously stirred mixture at a temperature maintained between 0-5 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 24 hours.

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 4-chlorophenyl tribromomethyl sulfone.

Protocol 2: Synthesis of 4-(Tribromomethylsulfonyl)-2-nitroaniline

Step 1: Nitration of 4-Chlorophenyl Tribromomethyl Sulfone

  • Add 4-chlorophenyl tribromomethyl sulfone (1.0 eq) portion-wise to a stirred mixture of concentrated nitric acid (2.0 eq) and concentrated sulfuric acid (5.0 eq) at 0 °C.

  • After the addition, stir the reaction mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 2-nitro-4-chlorophenyl tribromomethyl sulfone.

Step 2: SNAr Reaction with Ammonia

  • Suspend 2-nitro-4-chlorophenyl tribromomethyl sulfone (1.0 eq) in ethanol.

  • Add a concentrated aqueous solution of ammonia (excess) and heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with water, and collect the solid product by filtration.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain 4-(tribromomethylsulfonyl)-2-nitroaniline.

Protocol 3: Synthesis of 2-Substituted-5-(tribromomethylsulfonyl)-1H-benzimidazoles

Step 1: Reduction of 4-(Tribromomethylsulfonyl)-2-nitroaniline

  • To a solution of 4-(tribromomethylsulfonyl)-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid (excess).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 4-(tribromomethylsulfonyl)benzene-1,2-diamine, which is often used in the next step without further purification.

Step 2: Cyclization to form Benzimidazoles

  • Method A: With Aldehydes

    • Dissolve 4-(tribromomethylsulfonyl)benzene-1,2-diamine (1.0 eq) and a substituted aldehyde (1.1 eq) in ethanol.

    • Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)3) or a Brønsted acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture at reflux for 6-12 hours.

    • Cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, remove the solvent and purify the residue by column chromatography.

  • Method B: With Carboxylic Acids

    • Heat a mixture of 4-(tribromomethylsulfonyl)benzene-1,2-diamine (1.0 eq) and a carboxylic acid (1.1 eq) in 4 M hydrochloric acid at reflux for 4-8 hours.

    • Cool the reaction mixture and neutralize with an aqueous solution of ammonia.

    • Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

Data Presentation

The following tables summarize the yields for the key synthetic steps as reported in the literature.

Table 1: Synthesis of 4-Halogenophenyl Tribromomethyl Sulfones and Subsequent Nitration [2]

Starting MaterialBrominating AgentYield of Tribromomethyl Sulfone (%)Yield of Nitrated Product (%)
4-Chlorophenyl methyl sulfoneNaOBr8696
4-Chlorophenyl methyl sulfoneBrCl8596
4-Bromophenyl methyl sulfoneBrCl9094

Table 2: SNAr Reactions of 2-Nitro-4-chlorophenyl Tribromomethyl Sulfone [1][3]

NucleophileProductYield (%)
Ammonia4-(Tribromomethylsulfonyl)-2-nitroaniline93
Hydrazine1-(4-(Tribromomethylsulfonyl)-2-nitrophenyl)hydrazine94
MethylamineN-Methyl-4-(tribromomethylsulfonyl)-2-nitroaniline95
AnilineN-Phenyl-4-(tribromomethylsulfonyl)-2-nitroaniline87

Table 3: Synthesis of 2-Substituted-5-(tribromomethylsulfonyl)-1H-benzimidazoles [1][3]

R-group (from Aldehyde or Carboxylic Acid)Yield (%)
H86
CH393
C6H581
4-Cl-C6H492
4-NO2-C6H476

Visualizations

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A 4-(Tribromomethylsulfonyl) benzene-1,2-diamine C Acid or Lewis Acid Catalyst Heat A->C B Aldehyde (RCHO) or Carboxylic Acid (RCOOH) B->C D 2-Substituted-5-(tribromomethylsulfonyl) -1H-benzimidazole C->D

Caption: Cyclization step to form the benzimidazole ring.

Conclusion

Tribromomethyl phenyl sulfone is a valuable and versatile starting material for the synthesis of 5-(tribromomethylsulfonyl)-substituted benzimidazoles. The synthetic route is robust, proceeding through well-established reactions such as nitration, SNAr, reduction, and cyclization. The presented protocols provide a detailed guide for researchers to synthesize a variety of benzimidazole derivatives for further investigation in drug discovery and materials science. The ability to introduce diverse substituents at the 2-position of the benzimidazole ring makes this methodology particularly attractive for the generation of compound libraries for high-throughput screening.

References

The Role of Tribromomethyl Phenyl Sulfone in Polymer Chemistry: A Review of Current Research and Future Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Subject: The role and potential applications of tribromomethyl phenyl sulfone and related sulfone-containing compounds in polymer chemistry.

Introduction

Tribromomethyl phenyl sulfone is a chemical compound with the formula C₇H₅Br₃O₂S.[1][2] While it has established applications in organic synthesis, particularly as an intermediate for pesticides, its role in polymer chemistry is not well-documented in current scientific literature. This document aims to provide a comprehensive overview of the potential applications of tribromomethyl phenyl sulfone based on its chemical structure and to detail the established roles of structurally similar sulfone-containing molecules in polymerization processes.

Based on its structure, specifically the presence of a tribromomethyl group, tribromomethyl phenyl sulfone could theoretically act as an initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bonds in the tribromomethyl group could potentially be homolytically cleaved by a transition metal catalyst to generate a radical species capable of initiating polymerization.

This application note will explore this potential role and provide detailed protocols and data from studies on analogous sulfone-containing compounds that have been successfully used as initiators in controlled polymerization.

Theoretical Role of Tribromomethyl Phenyl Sulfone in ATRP

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights and narrow polydispersity.[3] The process relies on a reversible activation/deactivation equilibrium between a dormant species (an alkyl halide initiator) and an active radical species, catalyzed by a transition metal complex.

The tribromomethyl group on tribromomethyl phenyl sulfone presents a potential site for ATRP initiation. The C-Br bonds can be activated by a suitable catalyst, such as a copper(I) complex, to form a radical that can then react with a monomer to start the polymerization process.

Below is a DOT script visualizing the potential initiation pathway of tribromomethyl phenyl sulfone in an ATRP reaction.

ATRP_Initiation Initiator Tribromomethyl Phenyl Sulfone (PhSO₂CBr₃) Radical Initiator Radical (PhSO₂CBr₂•) Initiator->Radical k_act Catalyst_CuI Cu(I) / Ligand Catalyst_CuII Cu(II)X / Ligand Radical->Catalyst_CuII k_deact Propagating_Radical Propagating Radical (PhSO₂CBr₂-M•) Radical->Propagating_Radical + M Dormant_Species Dormant Species (PhSO₂CBr₂-M-Br) Monomer Monomer (M) Propagating_Radical->Dormant_Species k_deact Dormant_Species->Propagating_Radical k_act

Potential ATRP initiation by tribromomethyl phenyl sulfone.

Application of Structurally Related Sulfone Compounds in Polymer Chemistry

While direct experimental data for tribromomethyl phenyl sulfone in polymerization is lacking, other sulfone-containing compounds have been successfully employed as initiators in ATRP. A notable example is the use of a difunctional initiator, bis[4-(β-(2-bromopropanoate) ethoxy)phenyl]sulfone (BrEPS), for the controlled polymerization of polymethylmethacrylate (pMMA).[4][5]

Quantitative Data for Polymerization using a Sulfone-Containing Initiator

The following table summarizes the results of the ATRP of methyl methacrylate (MMA) using the BrEPS initiator.[4]

EntryTime (h)Conversion (%)M_n,th ( g/mol )M_n,exp ( g/mol )M_w/M_n
11153,0007,5001.25
22285,60012,0001.20
33459,00018,5001.15
446212,40025,0001.10
  • M_n,th : Theoretical number-average molecular weight.

  • M_n,exp : Experimental number-average molecular weight determined by GPC.

  • M_w/M_n : Polydispersity index.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a sulfone-containing ATRP initiator and its use in the polymerization of methyl methacrylate, based on published procedures for analogous compounds.[4][5]

Synthesis of a Difunctional Sulfone-Containing ATRP Initiator

The synthesis of a sulfone-containing initiator, such as bis[4-(β-(2-bromopropanoate) ethoxy)phenyl]sulfone (BrEPS), typically involves the esterification of a corresponding diol.

Materials:

  • Bis[4-(β-hydroxyethoxy)phenyl] sulfone (HEPS)

  • 2-Bromopropionyl bromide

  • Triethylamine

  • Dry dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve HEPS and triethylamine in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-bromopropionyl bromide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure BrEPS initiator.

ATRP of Methyl Methacrylate using a Sulfone-Containing Initiator

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Bis[4-(β-(2-bromopropanoate) ethoxy)phenyl]sulfone (BrEPS) initiator

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • To a Schlenk flask, add the BrEPS initiator, CuBr, and a magnetic stir bar.

  • Seal the flask, and alternately evacuate and backfill with nitrogen three times.

  • Add deoxygenated MMA and anisole via syringe.

  • Add deoxygenated PMDETA via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at 90 °C and stir for the desired reaction time.

  • To stop the polymerization, cool the flask in an ice bath and open it to the air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

The workflow for this polymerization is illustrated in the following diagram.

Polymerization_Workflow Start Start Step1 1. Add Initiator (BrEPS) and Catalyst (CuBr) to Schlenk Flask Start->Step1 Step2 2. Deoxygenate Flask (Evacuate/Backfill with N₂) Step1->Step2 Step3 3. Add Deoxygenated Monomer (MMA) and Solvent Step2->Step3 Step4 4. Add Ligand (PMDETA) to Initiate Step3->Step4 Step5 5. Polymerize at 90 °C Step4->Step5 Step6 6. Quench Reaction and Remove Catalyst Step5->Step6 Step7 7. Precipitate and Purify Polymer Step6->Step7 End End Step7->End

Workflow for ATRP of MMA with a sulfone initiator.

Conclusion

While tribromomethyl phenyl sulfone does not have a currently established role in polymer chemistry based on available literature, its chemical structure suggests potential as an initiator for controlled radical polymerization techniques like ATRP. Further research is required to validate this hypothesis and to determine the optimal conditions for its use. In the interim, structurally related sulfone-containing compounds have been demonstrated to be effective ATRP initiators, enabling the synthesis of well-defined polymers. The protocols and data presented for these analogous systems can serve as a valuable starting point for researchers interested in exploring the potential of tribromomethyl phenyl sulfone in polymer synthesis.

References

Tribromomethyl Phenyl Sulfone: A Reagent for the Functionalization of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of functional groups into complex molecules is a cornerstone of modern drug discovery and development. The properties of a lead compound, such as its potency, selectivity, metabolic stability, and pharmacokinetic profile, can be significantly modulated by the addition of specific chemical moieties. Trihalomethyl groups, in particular, are of great interest. While the trifluoromethyl (-CF3) group is widely recognized for its ability to enhance metabolic stability and binding affinity, its bromo-analogue, the tribromomethyl (-CBr3) group, offers a unique set of reactive properties that can be exploited for further molecular diversification.

Tribromomethyl phenyl sulfone is a versatile reagent that serves as a precursor to the tribromomethyl group. Its reactivity allows for its incorporation into various molecular scaffolds through several chemical transformations. These application notes provide a comprehensive overview of the synthesis and utilization of tribromomethyl phenyl sulfone for the functionalization of complex molecules, with a focus on potential applications in medicinal chemistry and late-stage functionalization.

Synthesis of Tribromomethyl Phenyl Sulfone Derivatives

The synthesis of tribromomethyl phenyl sulfone derivatives can be achieved through multiple routes, with the bromination of a corresponding methyl sulfone being a common and efficient method.[1] The following protocols are adapted from the work of Borys et al. (2012) for the synthesis of 4-chlorophenyl tribromomethyl sulfone.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophenyl Methyl Sulfide

This procedure outlines the S-methylation of 4-chlorothiophenol.

  • Materials: 4-chlorothiophenol, dimethyl sulfate, sodium hydroxide, solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve 4-chlorothiophenol in the chosen solvent.

    • Add a solution of sodium hydroxide to deprotonate the thiol, forming the thiophenolate.

    • Slowly add dimethyl sulfate to the reaction mixture at a controlled temperature.

    • Stir the reaction until completion (monitor by TLC or GC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the crude product by distillation or chromatography to yield 4-chlorophenyl methyl sulfide.

Protocol 2: Oxidation to 4-Chlorophenyl Methyl Sulfone

The synthesized sulfide is then oxidized to the corresponding sulfone.

  • Materials: 4-chlorophenyl methyl sulfide, hydrogen peroxide (30%), glacial acetic acid.

  • Procedure:

    • Dissolve 4-chlorophenyl methyl sulfide in glacial acetic acid.

    • Slowly add hydrogen peroxide to the solution, maintaining the temperature with a cooling bath.

    • Stir the mixture at room temperature or with gentle heating until the oxidation is complete.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 4-chlorophenyl methyl sulfone.

Protocol 3: Bromination to 4-Chlorophenyl Tribromomethyl Sulfone

The final step is the exhaustive bromination of the methyl group.

  • Materials: 4-chlorophenyl methyl sulfone, sodium hypobromite (NaOBr) solution or bromine chloride (BrCl).

  • Procedure (using NaOBr):

    • Suspend 4-chlorophenyl methyl sulfone in an aqueous solution of sodium hypobromite.

    • Stir the reaction mixture vigorously at room temperature or with gentle heating. The reaction can be lengthy.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Isolate the crude product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-chlorophenyl tribromomethyl sulfone.

The overall yield for this three-step synthesis is reported to be in the range of 85-86%.[1]

cluster_synthesis Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone Thiophenol 4-Chlorothiophenol Sulfide 4-Chlorophenyl Methyl Sulfide Thiophenol->Sulfide 1. S-methylation (Dimethyl Sulfate, NaOH) Sulfone 4-Chlorophenyl Methyl Sulfone Sulfide->Sulfone 2. Oxidation (H2O2, Acetic Acid) FinalProduct 4-Chlorophenyl Tribromomethyl Sulfone Sulfone->FinalProduct 3. Bromination (NaOBr or BrCl)

Caption: Synthetic workflow for 4-chlorophenyl tribromomethyl sulfone.

Applications in Molecular Functionalization

Tribromomethyl phenyl sulfone can be used to introduce the tribromomethylsulfonyl moiety into aromatic systems, which can then serve as a handle for further transformations. The primary applications demonstrated are nucleophilic aromatic substitution (SNAr) and free-radical additions.

Nucleophilic Aromatic Substitution (SNAr)

Following the synthesis of a suitably functionalized tribromomethyl phenyl sulfone, such as a nitro-substituted derivative, the nitro group can be displaced by various nucleophiles.

Protocol 4: Nitration of 4-Chlorophenyl Tribromomethyl Sulfone

  • Materials: 4-chlorophenyl tribromomethyl sulfone, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Cool a mixture of concentrated nitric and sulfuric acids in an ice bath.

    • Slowly add 4-chlorophenyl tribromomethyl sulfone to the acid mixture, maintaining a low temperature.

    • Stir the reaction until nitration is complete.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product.

    • Filter, wash with water, and dry the solid to yield the nitrated product (e.g., 4-chloro-3-nitrophenyl tribromomethyl sulfone).

Protocol 5: SNAr with Amines, Hydrazines, and Phenolates

  • Materials: Nitrated tribromomethyl phenyl sulfone derivative, desired nucleophile (e.g., ammonia, primary/secondary amine, hydrazine, phenolate), solvent (e.g., ethanol, DMF).

  • Procedure:

    • Dissolve the nitrated sulfone in a suitable solvent.

    • Add the nucleophile to the solution. The reaction may proceed at room temperature or require heating.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by precipitation and filtration, or by extraction following solvent evaporation.

    • Purify the product by recrystallization or chromatography.

Table 1: Examples of SNAr Reactions with 2-Nitro-4-(tribromomethylsulfonyl)aniline Derivatives [2]

NucleophileProductYield (%)
Ammonia2-Nitro-4-(tribromomethylsulfonyl)anilineHigh
Hydrazine2-Nitro-4-(tribromomethylsulfonyl)phenylhydrazine-
PhenolatesDiphenyl ether derivatives-
Various AminesN-substituted aniline derivatives-

Note: Specific yield data for all derivatives is not provided in the primary literature, but the reactions are reported to proceed effectively.

cluster_snar S-N-Ar Functionalization Pathway Start Nitrated Tribromomethyl Phenyl Sulfone Product Functionalized Products (Anilines, Hydrazines, Ethers) Start->Product S-N-Ar Reaction Nucleophiles Nucleophiles (Amines, Hydrazines, Phenolates) Nucleophiles->Product

Caption: General workflow for S-N-Ar functionalization.

Potential Applications in Drug Discovery and Late-Stage Functionalization

While the documented applications of tribromomethyl phenyl sulfone are primarily in the synthesis of potential pesticides, the underlying reactivity holds significant potential for drug discovery, particularly in the context of late-stage functionalization (LSF). LSF is the practice of modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis to rapidly generate analogues with improved properties.[3][4]

1. Bioisosteric Replacement and Scaffolding:

The tribromomethylsulfonyl group can be considered a bioisostere for other functional groups. Although less common than the trifluoromethyl group, the CBr3 moiety can modulate lipophilicity and electronic properties. More importantly, it can serve as a synthetic handle. For instance, the bromine atoms can potentially be displaced or involved in cross-coupling reactions, offering a route to further diversification that is not possible with the more inert CF3 group.

2. Late-Stage Diversification via SNAr:

The SNAr reactions described above could be applied to complex, drug-like molecules that contain a suitable electronically activated aromatic ring. This would allow for the rapid introduction of a diverse range of amine, hydrazine, or ether functionalities, enabling a thorough exploration of the structure-activity relationship (SAR) around a particular region of the molecule.

3. Free-Radical Reactions for C-C Bond Formation:

Phenyl tribromomethyl sulfone can undergo homolytic cleavage to form a tribromomethyl radical, which can then add to olefins. This type of reaction is valuable for forming new carbon-carbon bonds. In a drug discovery context, this could be used to append the tribromomethyl group to an alkene-containing lead compound, providing a novel analogue with altered steric and electronic properties.

Comparison with Trifluoromethyl Phenyl Sulfone

Trifluoromethyl phenyl sulfone is a widely used reagent in medicinal chemistry for introducing the trifluoromethyl group, a key bioisostere for groups like methyl, chloro, and nitro.[5][6] The CF3 group is known for its high electronegativity, metabolic stability, and ability to enhance binding affinity.

Table 2: Comparison of Tribromomethyl vs. Trifluoromethyl Phenyl Sulfone

FeatureTribromomethyl Phenyl SulfoneTrifluoromethyl Phenyl Sulfone
Primary Function Introduces the -CBr3 group, often as a reactive handle.Introduces the stable -CF3 group for property modulation.
Reactivity of Halo-group Bromine atoms are potential leaving groups or radical precursors.Fluorine atoms are generally inert to further transformation.
Applications in Med Chem Less documented; potential for LSF and diversification.Widely used for enhancing metabolic stability and potency.
Reagent Type Can act as a precursor for SNAr and radical reactions.Can act as a nucleophilic or radical trifluoromethylating agent.[7]

While trifluoromethyl phenyl sulfone is the reagent of choice for directly installing a metabolically robust CF3 group, tribromomethyl phenyl sulfone offers a complementary strategy. It allows for the introduction of a trihalomethyl group that can be further functionalized, making it a potentially valuable tool for generating diverse chemical libraries from a common intermediate.

Conclusion

Tribromomethyl phenyl sulfone is a reagent with demonstrated utility in the synthesis of functionalized aromatic compounds. While its application has historically been focused on agrochemicals, the synthetic protocols for its preparation and subsequent reactions, such as SNAr and free-radical additions, are well-defined. For researchers in drug discovery, this reagent represents a unique opportunity for the late-stage functionalization of complex molecules, providing a pathway to novel analogues through the versatile reactivity of the tribromomethyl group. Its use as a reactive handle for further diversification presents a distinct advantage and a complementary approach to the more conventional use of its trifluoromethyl analogue. Further exploration of its reactivity with complex, drug-like scaffolds is warranted to fully unlock its potential in medicinal chemistry.

References

Application Notes and Protocols: Tribromomethyl Phenyl Sulfone in Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Development Professionals

Foreword

Tribromomethyl phenyl sulfone is a halogenated organosulfur compound. While its direct applications in medicinal chemistry research leading to therapeutic agents are not extensively documented in publicly available literature, its utility as a versatile chemical intermediate is noteworthy. The following application notes and protocols are based on available research, which primarily highlights its use in the synthesis of novel compounds with potential pesticidal activities. The methodologies and data presented can serve as a valuable resource for chemists exploring the synthesis and derivatization of this compound for various research and development purposes.

I. Synthesis of Tribromomethyl Phenyl Sulfone Derivatives

Tribromomethyl phenyl sulfone serves as a key building block for the synthesis of a variety of aromatic compounds through functionalization, primarily via nitration followed by nucleophilic aromatic substitution (SNAr) reactions. These derivatives have been investigated for their potential as pesticidal agents.[1][2][3]

A. Synthetic Pathways Overview

The general synthetic strategy involves the initial synthesis of a halogen-substituted phenyl tribromomethyl sulfone, which is then nitrated. The resulting nitro derivative serves as a versatile precursor for a range of downstream products.

G cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization Thiophenol 4-Halogenthiophenol Methylsulfone 4-Halogenphenyl Methyl Sulfone Thiophenol->Methylsulfone S-methylation & Oxidation Sulfone1 4-Halogenphenyl Tribromomethyl Sulfone Methylsulfone->Sulfone1 Bromination Nitrosulfone Nitrated Phenyl Tribromomethyl Sulfone Sulfone1->Nitrosulfone Nitration Nitroaniline 2-Nitroaniline Derivatives Nitrosulfone->Nitroaniline S_NAr with Ammonia/Amines Phenylhydrazine 2-Nitrophenylhydrazine Derivatives Nitrosulfone->Phenylhydrazine S_NAr with Hydrazines DiphenylEther Diphenyl Ether Derivatives Nitrosulfone->DiphenylEther S_NAr with Phenolates Phenylenediamine o-Phenylenediamine Nitroaniline->Phenylenediamine Nitro Group Reduction Benzimidazoles Benzimidazole Derivatives Phenylenediamine->Benzimidazoles Cyclization

Figure 1. Synthetic workflow for the derivatization of tribromomethyl phenyl sulfone.

B. Quantitative Data: Synthesis Yields

The following table summarizes the reported yields for the synthesis of key intermediates and final derivatives.

Starting MaterialProductReagents/ConditionsYield (%)Reference
4-Chlorothiophenol4-Chlorophenyl Methyl SulfideDimethyl sulfate-[2]
4-Chlorophenyl Methyl Sulfide4-Chlorophenyl Methyl SulfoneHydrogen peroxide, Acetic acid-[2]
4-Chlorophenyl Methyl Sulfone4-Chlorophenyl Tribromomethyl SulfoneSodium hypobromite86 (overall from thiophenol)[2]
4-Chlorophenyl Methyl Sulfone4-Chlorophenyl Tribromomethyl SulfoneBromine chloride85 (overall from thiophenol)[2]
4-Bromophenyl Methyl Sulfone4-Bromophenyl Tribromomethyl SulfoneBromine chloride90[2]
4-Chlorophenyl Tribromomethyl Sulfone2-Nitro-4-(tribromomethylsulfonyl)chlorobenzeneNitric acid, Sulfuric acid96[2]
4-Bromophenyl Tribromomethyl Sulfone2-Nitro-4-(tribromomethylsulfonyl)bromobenzeneNitric acid, Sulfuric acid94[2]
Nitrated Phenyl Tribromomethyl Sulfone2-Nitroaniline DerivativesAmmonia, Amines87-95[4]
Nitrated Phenyl Tribromomethyl Sulfone2-Nitrophenylhydrazine DerivativeHydrazine94[4]
4-Tribromomethylsulfonyl-2-nitroaniline4-Tribromomethylsulfonyl-1,2-phenylenediamineStannous chloride, Hydrochloric acid in ethanol-[3]

II. Experimental Protocols

A. General Synthesis of 4-Halogenphenyl Tribromomethyl Sulfone

This protocol describes a two-step process starting from 4-halogenphenyl methyl sulfone.

Protocol 1: Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone

  • S-methylation and Oxidation: 4-Chlorothiophenol is first S-methylated using dimethyl sulfate. The resulting 4-chlorophenyl methyl sulfide is then oxidized to 4-chlorophenyl methyl sulfone using hydrogen peroxide in glacial acetic acid.[2][3]

  • Bromination: The methyl group of 4-chlorophenyl methyl sulfone is brominated to a tribromomethyl group using either sodium hypobromite or bromine chloride to yield 4-chlorophenyl tribromomethyl sulfone.[2][3]

B. Nitration of 4-Halogenphenyl Tribromomethyl Sulfone

Protocol 2: Nitration

  • 4-Halogenphenyl tribromomethyl sulfone is subjected to nitration using a standard mixture of concentrated nitric and sulfuric acids to introduce a nitro group onto the aromatic ring.[2]

C. Synthesis of Derivatives via SNAr Reactions

The activated nitro-substituted phenyl tribromomethyl sulfone readily undergoes nucleophilic aromatic substitution.

Protocol 3: Synthesis of 2-Nitroaniline Derivatives

  • The nitrated sulfone is reacted with ammonia or various primary and secondary amines. The nucleophile displaces the halogen atom positioned ortho or para to the electron-withdrawing nitro and sulfonyl groups.[1][2]

Protocol 4: Synthesis of 2-Nitrophenylhydrazine Derivatives

  • The nitrated sulfone is treated with hydrazine to yield the corresponding 2-nitrophenylhydrazine derivative.[1][2]

Protocol 5: Synthesis of Diphenyl Ether Derivatives

  • The nitrated sulfone is reacted with various phenolates to form diphenyl ether derivatives.[1][2]

D. Reduction and Cyclization to Benzimidazoles

Protocol 6: Reduction of the Nitro Group

  • The nitro group of a 2-nitroaniline derivative, such as 4-tribromomethylsulfonyl-2-nitroaniline, is reduced to an amine using a reducing agent like stannous chloride in hydrochloric acid and ethanol. This reaction yields the corresponding o-phenylenediamine.[2][3] It is noted that under certain conditions, debromination can occur as a side reaction.[2][3]

Protocol 7: Benzimidazole Formation

  • The synthesized o-phenylenediamine is then used as a substrate to prepare various benzimidazoles through cyclization reactions with reagents such as carboxylic acids (catalyzed by titanium tetrachloride) or carbon disulfide.[2][5]

III. Applications in Pesticidal Research

The primary application of tribromomethyl phenyl sulfone derivatives found in the literature is in the development of novel pesticides.[1][2][3][4]

A. Fungicidal Activity

A study on the derivatives of phenyl tribromomethyl sulfone reported their potential as fungicidal agents. The synthesized compounds were tested against various fungal pathogens.

G cluster_workflow Fungicidal Activity Testing Workflow Compound Synthesized Tribromomethyl Phenyl Sulfone Derivative Assay In vitro Fungicidal Assay Compound->Assay Fungi Fungal Pathogens Fungi->Assay Data Measurement of Colony Growth Inhibition Assay->Data Analysis Determination of Percentage Inhibition Data->Analysis

Figure 2. Workflow for assessing the fungicidal activity of synthesized compounds.

B. Quantitative Data: Fungicidal Activity

The percentage inhibition of colony growth was used to quantify the fungicidal activity of the synthesized compounds.

Compound TypeFungal PathogenConcentrationInhibition (%)Reference
Benzimidazole DerivativesVarious Fungi-Active[4]
Nitroaniline DerivativesVarious Fungi-Active[4]

Note: Specific quantitative data on percentage inhibition for individual compounds against specific fungal strains were not detailed in the abstracts of the provided search results.

IV. Conclusion

The current body of scientific literature positions tribromomethyl phenyl sulfone primarily as a valuable intermediate in the synthesis of compounds with potential applications in agriculture as pesticides. While its direct role in medicinal chemistry is not apparent, the synthetic protocols and chemical transformations detailed herein may be of interest to researchers in various fields of chemical synthesis and materials science. The provided methodologies offer a foundation for the creation of a diverse library of sulfone-containing aromatic compounds.

References

Application Notes and Protocols for Monitoring Reactions of Tribromomethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving Tribromomethyl Phenyl Sulfone (PhSO₂CBr₃). This compound is a versatile reagent in organic synthesis, often participating in reactions where the tribromomethyl group is transferred or transformed. Accurate and efficient reaction monitoring is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the desired product is obtained with high purity and yield.

The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC) tailored for monitoring reactions with Tribromomethyl Phenyl Sulfone.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a primary technique for monitoring the consumption of Tribromomethyl Phenyl Sulfone and the formation of products. Its advantages include high resolution, sensitivity, and the ability to analyze a wide range of compounds.

Application Note: HPLC Analysis of a Nucleophilic Substitution Reaction

This method is suitable for monitoring the reaction of Tribromomethyl Phenyl Sulfone with a nucleophile (e.g., an amine, thiol, or alkoxide) in a solution phase. The progress of the reaction can be followed by quantifying the decrease in the starting material peak area and the increase in the product peak area over time.

Experimental Protocol: HPLC Analysis

Reaction Setup: In a thermostated reaction vessel, dissolve Tribromomethyl Phenyl Sulfone in a suitable solvent (e.g., acetonitrile, tetrahydrofuran). Add the nucleophile to initiate the reaction.

Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold mobile phase to stop the reaction and prepare it for analysis.

Analysis: Inject the quenched and diluted sample into the HPLC system operating under the conditions specified in Table 1.

Data Analysis: Identify the peaks corresponding to Tribromomethyl Phenyl Sulfone and the product(s) by their retention times, which should be determined by injecting pure standards beforehand. Quantify the components by integrating their peak areas. The percentage conversion can be calculated from the relative peak areas of the starting material and product(s).

Data Presentation

Table 1: HPLC Method Parameters for Reaction Monitoring

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Table 2: Example Retention Times for a Reaction with a Primary Amine

CompoundRetention Time (min) (Hypothetical)
Tribromomethyl Phenyl Sulfone13.2
Mono-substituted product (PhSO₂CHBr₂)10.5
Di-substituted product (PhSO₂CH₂Br)8.1
Tri-substituted product (PhSO₂CH₃)6.5
Primary Amine Nucleophile3.4

Visualization

HPLC_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis HPLC Analysis cluster_data Data Processing Reactants Dissolve PhSO2CBr3 and Nucleophile Sample Withdraw Aliquot Reactants->Sample Quench Dilute with Mobile Phase Sample->Quench Inject Inject into HPLC Quench->Inject Detect UV Detection Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Components Integrate->Quantify

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For Tribromomethyl Phenyl Sulfone and its reaction products, GC-MS can provide both quantitative data and structural information, aiding in product identification and the detection of byproducts.[1] Due to the potential thermal sensitivity of brominated compounds, careful method development is crucial.

Application Note: GC-MS Analysis of Reaction Components

This method is suitable for the qualitative and quantitative analysis of reactions involving Tribromomethyl Phenyl Sulfone, particularly when the products are sufficiently volatile and thermally stable.

Experimental Protocol: GC-MS Analysis

Sample Preparation: At various time points, take an aliquot of the reaction mixture and quench it. Extract the compounds of interest into a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and dry the organic layer. Dilute the sample to an appropriate concentration (e.g., 100-500 µg/mL).

Internal Standard: For quantitative analysis, add a known amount of an internal standard that is chemically inert and has a different retention time from the analytes of interest.

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Data Presentation

Table 3: GC-MS Method Parameters

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range 50-500 m/z

Table 4: Example GC-MS Data (Hypothetical)

CompoundRetention Time (min)Key Mass Fragments (m/z)
Tribromomethyl Phenyl Sulfone12.8357, 277, 141, 77
Dibromomethyl Phenyl Sulfone10.5278, 199, 141, 77
Bromomethyl Phenyl Sulfone8.9199, 120, 141, 77
Methyl Phenyl Sulfone7.2156, 91, 77

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Aliquot Take Reaction Aliquot Quench Quench Reaction Aliquot->Quench Extract Extract with Solvent Quench->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Components (Retention Time & Mass Spectra) Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Workflow for GC-MS analysis of reaction components.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and can be used for quantitative analysis (qNMR) and in-situ monitoring of reactions.[1] This allows for real-time observation of the conversion of reactants to products without the need for sample workup.

Application Note: Real-time Monitoring of Reaction Kinetics by ¹H NMR

This protocol describes the use of ¹H NMR to monitor the progress of a reaction involving Tribromomethyl Phenyl Sulfone directly in an NMR tube.

Experimental Protocol: In-situ NMR

Sample Preparation: In an NMR tube, dissolve a known amount of Tribromomethyl Phenyl Sulfone and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent that is compatible with the reaction conditions.

Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction to establish initial concentrations and chemical shifts.

Reaction Initiation: Add the second reactant to the NMR tube, mix thoroughly, and quickly place it in the NMR spectrometer.

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

Data Processing and Analysis: Process the spectra (phasing and baseline correction are critical for accurate integration). Integrate the signals corresponding to the starting material, product(s), and the internal standard. The concentration of each species at each time point can be calculated relative to the known concentration of the internal standard.

Data Presentation

Table 5: Example ¹H NMR Data for Reaction Monitoring (Hypothetical)

CompoundKey ¹H NMR Signal (ppm, in CDCl₃)
Tribromomethyl Phenyl Sulfone7.6-8.0 (m, 5H, Ar-H)
Product (e.g., PhSO₂CHBr₂)6.5 (s, 1H, -CHBr₂), 7.6-8.1 (m, 5H, Ar-H)
Internal Standard (TMB)6.1 (s, 3H, Ar-H), 3.8 (s, 9H, -OCH₃)

Visualization

NMR_Workflow Start Prepare NMR tube with PhSO2CBr3 and Internal Standard Initial_Spec Acquire Initial Spectrum (t=0) Start->Initial_Spec Initiate Add Reactant and Mix Initial_Spec->Initiate Acquire_Series Acquire Spectra over Time Initiate->Acquire_Series Process Process Spectra (Phase, Baseline Correction) Acquire_Series->Process Integrate Integrate Key Signals Process->Integrate Analyze Calculate Concentrations vs. Time Integrate->Analyze

Caption: Workflow for in-situ NMR reaction monitoring.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive technique for qualitative reaction monitoring.[2] It is excellent for quickly determining the presence of starting material, the formation of products, and for optimizing reaction conditions.

Application Note: TLC Monitoring of a Reaction

This protocol outlines the use of TLC to follow the progress of a reaction involving Tribromomethyl Phenyl Sulfone.

Experimental Protocol: TLC Analysis

Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[3]

Spotting:

  • In the 'SM' lane, spot a dilute solution of Tribromomethyl Phenyl Sulfone.

  • In the 'RM' lane, spot a small amount of the reaction mixture taken at a specific time point.

  • In the 'C' lane, spot the starting material first, and then spot the reaction mixture on top of it (the co-spot).

Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system will depend on the polarity of the reactants and products and should be optimized to give good separation (Rf values ideally between 0.2 and 0.8). Let the solvent front move up the plate.

Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

Interpretation: The disappearance of the starting material spot in the 'RM' lane and the appearance of a new product spot indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Data Presentation

Table 6: Example TLC System and Results (Hypothetical)

ParameterValue
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (4:1)
Visualization UV light (254 nm)
Compound Rf Value
Tribromomethyl Phenyl Sulfone0.6
Product0.3

Visualization

TLC_Logic cluster_prep Plate Preparation Spot_SM Spot Starting Material (SM) Develop Develop Plate in Solvent Chamber Spot_SM->Develop Spot_RM Spot Reaction Mixture (RM) Spot_RM->Develop Spot_Co Co-spot (C) Spot_Co->Develop Visualize Visualize under UV or with Stain Develop->Visualize Interpret Interpret Results: - Disappearance of SM spot - Appearance of Product spot Visualize->Interpret

Caption: Logical workflow for TLC reaction monitoring.

References

Application Notes and Protocols for the Evaluation of Tribromomethyl Phenyl Sulfone as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of Tribromomethyl Phenyl Sulfone in the development of novel antifungal agents. Due to the limited direct studies on the antifungal properties of this specific compound, the following protocols and data are based on established methodologies for evaluating antifungal candidates and the known activities of structurally related sulfone and trihalomethyl-containing compounds.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Phenyl sulfone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties[1][2][3][4][5]. The sulfone moiety is a key structural feature in various bioactive molecules[1][3]. Additionally, the presence of a tribromomethyl group can enhance the lipophilicity and potential bioactivity of a compound.

Tribromomethyl phenyl sulfone (CAS 17025-47-7) is a chemical compound containing both a phenyl sulfone and a tribromomethyl group[6][7][8][9][10]. While direct evidence of its antifungal efficacy is not extensively documented in publicly available literature, its structural motifs suggest it as a candidate for investigation as a novel antifungal agent. These notes provide proposed protocols for the comprehensive evaluation of its antifungal potential.

Proposed Mechanism of Action

The precise mechanism of action for Tribromomethyl Phenyl Sulfone is yet to be elucidated. However, based on related sulfone-containing antifungals, several potential targets in fungal cells can be hypothesized. One common mechanism for antifungal drugs is the disruption of the fungal cell membrane's integrity or the inhibition of essential enzymes involved in its biosynthesis[11]. Another potential pathway could involve the inhibition of key signaling pathways responsible for fungal growth, morphogenesis, and virulence.

A hypothetical signaling pathway that could be targeted is the fungal cell wall integrity (CWI) pathway. This pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stress.

G Cell Surface Stress Cell Surface Stress Cell Wall Sensors Cell Wall Sensors Cell Surface Stress->Cell Wall Sensors Rho1 GTPase Rho1 GTPase Cell Wall Sensors->Rho1 GTPase PKC1 PKC1 Rho1 GTPase->PKC1 MAPK Cascade MAPK Cascade PKC1->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes Tribromomethyl Phenyl Sulfone Tribromomethyl Phenyl Sulfone Tribromomethyl Phenyl Sulfone->PKC1 Potential Inhibition

A hypothetical signaling pathway targeted by Tribromomethyl Phenyl Sulfone.

In Vitro Antifungal Activity Assessment

A crucial first step in evaluating a new compound is to determine its in vitro activity against a panel of clinically relevant fungal pathogens.

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for Tribromomethyl Phenyl Sulfone against various fungal species, based on typical values observed for other novel antifungal sulfone derivatives.

Fungal SpeciesPutative MIC Range (µg/mL)Reference Antifungal (Fluconazole) MIC (µg/mL)
Candida albicans8 - 320.25 - 2
Candida glabrata16 - 648 - 32
Candida krusei16 - 6416 - 64
Cryptococcus neoformans4 - 162 - 8
Aspergillus fumigatus32 - >128>64

3.2.1. Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A and M38-A guidelines.

Materials:

  • Test compound: Tribromomethyl Phenyl Sulfone

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on appropriate agar plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

    • Dilute the stock suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of Tribromomethyl Phenyl Sulfone in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Experimental Workflow for Antifungal Drug Development

The development of a novel antifungal agent follows a structured workflow from initial screening to preclinical studies.

G A Compound Synthesis (Tribromomethyl Phenyl Sulfone) B Primary Screening (In vitro antifungal activity) A->B C Secondary Screening (MIC determination against a broad panel of fungi) B->C D Mechanism of Action Studies C->D E In Vitro Cytotoxicity Assays C->E G Lead Optimization D->G F In Vivo Efficacy Studies (Animal models of fungal infection) E->F F->G

References

Troubleshooting & Optimization

Troubleshooting low yields in Tribromomethylphenylsulfone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Tribromomethyl Phenyl Sulfone and its derivatives. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield for Tribromomethyl Phenyl Sulfone is very low. What are the common synthetic routes and which one offers the best yield?

A1: There are several documented synthetic routes for aryl tribromomethyl sulfones. The choice of pathway can significantly impact the overall yield. A common precursor is 4-chlorothiophenol. Three methods have been described for its conversion to 4-chlorophenyl tribromomethyl sulfone, a close analog of your target molecule.[1][2][3]

  • Method A (Oxidative Bromination): This route involves the reaction of 4-chlorothiophenol with sodium chloroacetate, followed by oxidative bromination. However, this method is reported to be time-consuming (up to 80 hours for the second step) and results in a moderate overall yield of around 57%.[1][3]

  • Methods B and C (Methyl Sulfone Bromination): These routes proceed via S-methylation of the thiophenol, followed by oxidation to the methyl sulfone. The final step is the bromination of the methyl group using either sodium hypobromite (NaOBr) or bromine chloride (BrCl). These pathways are significantly more efficient, with reported overall yields of 85-86%.[1][3]

For maximizing yield, starting with the bromination of a methyl phenyl sulfone precursor (Methods B and C) is the recommended approach.

Q2: I am attempting the bromination of a methyl phenyl sulfone precursor, but the yield is still not as high as expected. What are the critical parameters for this step?

A2: The bromination of the methyl group on the phenyl sulfone is a key step where yield can be compromised. Based on successful syntheses of analogous compounds, the choice of brominating agent is crucial. Both sodium hypobromite (NaOBr) and bromine chloride (BrCl) have been shown to be effective.[1][3] For instance, the bromination of 4-bromo-phenyl methyl sulfone with BrCl resulted in a 90% yield of the corresponding tribromomethyl sulfone.[1][3]

Potential Issues & Solutions:

  • Incomplete Reaction: The reaction may require sufficient time and an adequate amount of the brominating agent to go to completion. Monitor the reaction progress using techniques like TLC or GC.

  • Degradation of Product: Although the tribromomethyl sulfone group is relatively stable, prolonged reaction times or excessive temperatures could lead to degradation.

  • Side Reactions: Impurities in the starting material or reagents can lead to undesired side reactions. Ensure the purity of your methyl phenyl sulfone.

Q3: I am observing the formation of byproducts during my reaction. What are the likely side reactions?

A3: A known side reaction is the cleavage of bromine from the tribromomethyl group, leading to debrominated species.[1][4] This has been observed during subsequent reaction steps, such as the reduction of a nitro group on the aromatic ring using SnCl₂/HCl.[1][4] While this specific example is for a downstream reaction, it highlights the potential for C-Br bond cleavage under certain conditions.

To mitigate this:

  • Control Reaction Conditions: Avoid harsh reducing agents or overly acidic/basic conditions if possible during workup and purification.

  • Purification: If debrominated byproducts are formed, they may be separable by recrystallization or chromatography.[1]

Data Summary: Comparison of Synthetic Routes

The following table summarizes the reported yields for different synthetic routes to 4-chlorophenyl tribromomethyl sulfone, starting from 4-chlorothiophenol.[1][3]

MethodKey StepsBrominating AgentOverall YieldReference
A 1. Carboxymethylation2. Oxidative BrominationSodium Hypobromite57%[1]
B 1. S-methylation2. Oxidation to Sulfone3. BrominationSodium Hypobromite86%[1]
C 1. S-methylation2. Oxidation to Sulfone3. BrominationBromine Chloride (BrCl)85%[1]

Experimental Protocols

Protocol: High-Yield Synthesis of Aryl Tribromomethyl Sulfone (Method B/C)

This protocol is adapted from the synthesis of 4-chlorophenyl tribromomethyl sulfone.[1][3][5]

Step 1: S-methylation of Thiophenol

  • React the starting thiophenol (e.g., 4-chlorothiophenol) with a methylating agent such as dimethyl sulfate.

Step 2: Oxidation to Methyl Phenyl Sulfone

  • Dissolve the resulting sulfide from Step 1 in a suitable solvent like glacial acetic acid.

  • Heat the mixture to its boiling point.

  • Slowly add 30% w/w aqueous hydrogen peroxide dropwise.

  • After the addition is complete, continue heating under reflux for a specified time to ensure complete oxidation.

  • Cool the reaction mixture and isolate the methyl phenyl sulfone product.

Step 3: Bromination of the Methyl Group

  • The methyl phenyl sulfone is then reacted with a brominating agent like sodium hypobromite or bromine chloride to afford the final tribromomethyl phenyl sulfone.

Visual Guides

Synthetic Workflow Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route based on yield.

A Start: Aryl Thiophenol B Method A: Oxidative Bromination A->B C Method B/C: Methyl Sulfone Bromination A->C D Moderate Yield (approx. 57%) B->D E High Yield (approx. 85-86%) C->E

Caption: Comparison of synthetic routes for aryl tribromomethyl sulfones.

High-Yield Synthesis Pathway (Method B/C)

This diagram outlines the key stages of the recommended high-yield synthetic pathway.

A Aryl Thiophenol B S-methylation A->B (e.g., (CH3)2SO4) C Oxidation to Methyl Sulfone B->C (e.g., H2O2/AcOH) D Bromination (NaOBr or BrCl) C->D E Final Product: Aryl Tribromomethyl Sulfone D->E

Caption: Recommended high-yield synthesis workflow.

References

Optimizing reaction conditions for Tribromomethylphenylsulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tribromomethyl phenyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare aryl tribromomethyl sulfones?

A1: There are three main synthetic pathways that have been successfully employed, starting from either a thiophenol derivative or an aryl methyl sulfone. These are often referred to as Method A, Method B, and Method C. Method A involves the reaction of a thiophenol with sodium chloroacetate followed by oxidative bromination. Methods B and C start with the S-methylation of a thiophenol, followed by oxidation to the sulfone, and subsequent bromination using different brominating agents.

Q2: What are the key intermediates in these synthetic routes?

A2: The key intermediates vary depending on the chosen method:

  • Method A: 2-(Arylthio)acetic acid.

  • Methods B and C: Aryl methyl sulfide and Aryl methyl sulfone.

Q3: Which synthetic route generally provides the highest yield?

A3: Based on available literature for analogous compounds like 4-chlorophenyl tribromomethyl sulfone, Methods B and C, which proceed through the aryl methyl sulfone intermediate, tend to offer higher overall yields (around 85-86%) compared to Method A (around 57%).[1][2]

Q4: What are the common challenges encountered during the synthesis of tribromomethyl phenyl sulfone?

A4: Common challenges include incomplete reactions, formation of side products such as incompletely brominated sulfones (monobromo- and dibromomethylphenylsulfone), and difficulties in purifying the final product due to the presence of these impurities. Controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to minimize these side reactions.

Q5: How can I purify the final product, tribromomethyl phenyl sulfone?

A5: The crude product can typically be purified by recrystallization from a suitable solvent such as 2-propanol or ethanol. Washing the crude solid with a non-polar solvent like hexane can help remove non-polar impurities before recrystallization. In cases of persistent impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 2-(Phenylthio)acetic Acid (Method A, Step 1)
Symptom Possible Cause Suggested Solution
Starting thiophenol remains after the reaction.Incomplete deprotonation of the thiophenol.Ensure a stoichiometric amount or slight excess of a strong base (e.g., NaOH) is used. The reaction should be performed under anhydrous conditions to prevent the base from being consumed by water.
Formation of diphenyl disulfide.Oxidation of the thiophenol starting material.Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Low conversion to the desired product.Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
Issue 2: Incomplete Oxidation of Phenyl Methyl Sulfide to Phenyl Methyl Sulfone (Methods B & C, Step 2)

| Symptom | Possible Cause | Suggested Solution | | Presence of phenyl methyl sulfide and/or phenyl methyl sulfoxide in the product mixture. | Insufficient amount of oxidizing agent or incomplete reaction. | Use a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide). Monitor the reaction by TLC to ensure complete conversion to the sulfone. The reaction can be gently heated to drive it to completion. | | Low isolated yield after workup. | The product may have some water solubility. | During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |

Issue 3: Formation of Incompletely Brominated Byproducts (Methods A, B, & C, Final Step)

| Symptom | Possible Cause | Suggested Solution | | Presence of monobromomethyl and dibromomethyl phenyl sulfone in the final product. | Insufficient amount of brominating agent or non-optimal reaction temperature. | Use a sufficient excess of the brominating agent (e.g., sodium hypobromite or bromine chloride). Carefully control the reaction temperature as specified in the protocol, as temperature can influence the reactivity and selectivity of the bromination. | | Complex mixture of products observed by NMR or LC-MS. | Uncontrolled reaction leading to side reactions. | Ensure slow and controlled addition of the brominating agent to maintain the reaction temperature and prevent localized overheating. |

Quantitative Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Chlorophenyl Tribromomethyl Sulfone

Method Starting Material Key Steps Overall Yield (%) Reference
A4-Chlorothiophenol1. Reaction with sodium chloroacetate2. Oxidative bromination with NaOBr57[1][2]
B4-Chlorothiophenol1. S-methylation with dimethyl sulfate2. Oxidation with H₂O₂/AcOH3. Bromination with NaOBr86[1][2]
C4-Chlorothiophenol1. S-methylation with dimethyl sulfate2. Oxidation with H₂O₂/AcOH3. Bromination with BrCl85[1][2]

Table 2: Optimization of Bromination of 4-Substituted Phenyl Methyl Sulfone

Brominating Agent Substrate Yield of Tribromomethyl Product (%) Reference
BrCl4-Chlorophenyl methyl sulfone94[1]
BrCl4-Bromophenyl methyl sulfone90[1]

Experimental Protocols

Method B: Synthesis of Phenyl Tribromomethyl Sulfone

Step 1: Synthesis of Phenyl Methyl Sulfide

  • To a solution of thiophenol (10.0 g, 90.8 mmol) in methanol (100 mL), add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (10 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (12.6 g, 100 mmol) dropwise to the reaction mixture, keeping the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford phenyl methyl sulfide as a colorless oil.

Step 2: Synthesis of Phenyl Methyl Sulfone

  • Dissolve the phenyl methyl sulfide (from the previous step) in glacial acetic acid (50 mL).

  • Add 30% hydrogen peroxide (20.6 mL, 200 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield phenyl methyl sulfone.

Step 3: Synthesis of Phenyl Tribromomethyl Sulfone

  • To a solution of phenyl methyl sulfone (from the previous step) in a suitable solvent, add an excess of freshly prepared sodium hypobromite solution at 0-5 °C.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess brominating agent with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from 2-propanol to obtain phenyl tribromomethyl sulfone as a white solid.

Mandatory Visualizations

experimental_workflow cluster_method_A Method A cluster_method_BC Methods B & C A_start 4-Chlorothiophenol A_step1 React with Sodium Chloroacetate A_start->A_step1 A_intermediate 2-(4-Chlorophenylthio)acetic acid A_step1->A_intermediate A_step2 Oxidative Bromination (NaOBr) A_intermediate->A_step2 A_end 4-Chlorophenyl Tribromomethyl Sulfone A_step2->A_end BC_start 4-Chlorothiophenol BC_step1 S-methylation (Dimethyl Sulfate) BC_start->BC_step1 BC_intermediate1 4-Chlorophenyl Methyl Sulfide BC_step1->BC_intermediate1 BC_step2 Oxidation (H2O2/AcOH) BC_intermediate1->BC_step2 BC_intermediate2 4-Chlorophenyl Methyl Sulfone BC_step2->BC_intermediate2 BC_step3B Bromination (NaOBr - Method B) BC_intermediate2->BC_step3B BC_step3C Bromination (BrCl - Method C) BC_intermediate2->BC_step3C BC_end 4-Chlorophenyl Tribromomethyl Sulfone BC_step3B->BC_end BC_step3C->BC_end

Caption: Synthetic routes for 4-chlorophenyl tribromomethyl sulfone.

troubleshooting_workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry & Quality start->check_reagents check_conditions Review Reaction Conditions (T, t) start->check_conditions analyze_impurities Analyze Impurities (NMR, LC-MS) start->analyze_impurities check_sm->start [Impure] Purify SM check_reagents->start [Incorrect] Adjust check_conditions->start [Incorrect] Adjust incomplete_rxn Incomplete Reaction analyze_impurities->incomplete_rxn Unreacted SM side_products Side Products Formation analyze_impurities->side_products Unexpected Peaks adjust_time_temp Increase Reaction Time / Temperature incomplete_rxn->adjust_time_temp add_reagent Add More Limiting Reagent incomplete_rxn->add_reagent optimize_stoich Optimize Reagent Stoichiometry side_products->optimize_stoich purification Optimize Purification (Recrystallization, Chromatography) side_products->purification

Caption: Troubleshooting decision tree for synthesis optimization.

reaction_pathway cluster_activation Activation of Methyl Group cluster_bromination Stepwise Bromination sulfone Aryl-SO2-CH3 enolate Aryl-SO2-CH2- sulfone->enolate base Base (e.g., OH-) Br2 Br+ enolate->Br2 Nucleophilic Attack base->sulfone Deprotonation monobromo Aryl-SO2-CH2Br dibromo Aryl-SO2-CHBr2 monobromo->dibromo + Base, + Br+ tribromo Aryl-SO2-CBr3 dibromo->tribromo + Base, + Br+ Br2->monobromo

Caption: Simplified reaction pathway for the bromination step.

References

Preventing debromination side reactions with Tribromomethylphenylsulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tribromomethyl Phenyl Sulfone. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to help you mitigate common side reactions and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tribromomethyl phenyl sulfone and what are its primary applications?

Tribromomethyl phenyl sulfone is an organic compound containing a tribromomethyl group attached to a phenyl sulfone scaffold.[1][2][3][4] It serves as a valuable reagent in organic synthesis, particularly in the preparation of novel compounds with potential pesticidal activities.[1][2][3][4] The halogenmethylsulfonyl moiety is a key feature in numerous active herbicides and fungicides.[1][2][3]

Q2: What is the most common side reaction observed with tribromomethyl phenyl sulfone?

The most frequently encountered side reaction is debromination, the loss of one or more bromine atoms from the tribromomethyl group.[1][2] This can lead to the formation of dibromomethyl or monobromomethyl phenyl sulfone derivatives as impurities or even as the major product, compromising the yield and purity of the desired tribromomethyl compound.

Q3: Under what conditions is debromination most likely to occur?

Debromination is particularly prevalent during the reduction of other functional groups on the phenyl ring, especially nitro groups.[1][2] For instance, the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid to reduce a nitro group has been shown to cause complete debromination in some cases.[1][2] Even under milder conditions, such as SnCl₂/HCl in ethanol, significant debromination (up to 40%) can occur.[1][2] Bromine cleavage has also been observed in the addition reactions of phenyl tribromomethyl sulfone to olefins.[1][2]

Troubleshooting Guide: Preventing Debromination

This section provides a systematic approach to troubleshooting and preventing debromination side reactions when working with tribromomethyl phenyl sulfone derivatives.

Issue: Debromination during Nitro Group Reduction

The reduction of a nitro group on the same aromatic ring as a tribromomethyl sulfone is a common step where debromination is a significant challenge. The choice of reducing agent and reaction conditions is critical to minimize this unwanted side reaction.

The following diagram provides a decision-making workflow to help you select an appropriate reducing agent to minimize debromination.

G start Start: Nitro Reduction Required (Aryl-NO2 with -SO2CBr3) check_other_groups Are other reducible functional groups present? (e.g., alkenes, alkynes, halogens) start->check_other_groups mild_reagents Consider mild, chemoselective reagents: - SnCl2 in Ethanol (monitor for debromination) - Fe/NH4Cl or Fe/AcOH - Sodium Sulfide (Na2S) - Sodium Dithionite (Na2S2O4) check_other_groups->mild_reagents Yes catalytic_hydrogenation Catalytic Hydrogenation is a good option. Consider: - H2, Pd/C (may cause dehalogenation if other halogens are present) - H2, Raney Nickel (often safer for halogenated compounds) - Transfer Hydrogenation (e.g., Hydrazine/Fe) check_other_groups->catalytic_hydrogenation No other_groups_yes Yes optimization Regardless of the chosen method, always optimize reaction conditions: - Temperature (use lower temperatures) - Reaction time (monitor by TLC to avoid over-reduction) - pH (some methods are pH-sensitive) mild_reagents->optimization other_groups_no No catalytic_hydrogenation->optimization end End: Successful Nitro Reduction with Minimal Debromination optimization->end

Caption: Troubleshooting workflow for selecting a reducing agent to prevent debromination.

The following table summarizes the extent of debromination observed with different reducing agents during the reduction of a nitro group on a phenyl ring also bearing a tribromomethyl sulfone group.

Reducing Agent/ConditionsSolventDebromination YieldDesired Product YieldReference
SnCl₂ / conc. HClNot specifiedComplete Debromination0%[1][2]
SnCl₂ / HClEthanolUp to 40%60%[1][2]
Fe / NH₄ClWater/EthanolMinimal to noneGood to highGeneral Method
Catalytic Hydrogenation (H₂, Pd/C)Methanol/EthanolGenerally lowHighGeneral Method

Experimental Protocols

Protocol 1: Nitro Group Reduction using Iron in Acidic Media (to minimize debromination)

This protocol is a milder alternative to SnCl₂/HCl and often results in less debromination.

Materials:

  • Nitro-substituted tribromomethyl phenyl sulfone derivative

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the nitro-substituted tribromomethyl phenyl sulfone derivative in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add iron powder (5-10 equivalents) and a catalytic amount of ammonium chloride or acetic acid.

  • Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings and remove the organic solvents under reduced pressure.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

This method is often very clean but requires careful consideration if other reducible functional groups are present.

Materials:

  • Nitro-substituted tribromomethyl phenyl sulfone derivative

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the nitro-substituted tribromomethyl phenyl sulfone derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C or Raney Nickel (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the product.

  • Further purification can be performed if necessary.

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway versus the undesired debromination side reaction during the reduction of a nitro-aryl tribromomethyl sulfone.

G start Nitro-Aryl-SO2CBr3 reducing_agent Reducing Agent (e.g., SnCl2/HCl) start->reducing_agent desired_product Amino-Aryl-SO2CBr3 (Desired Product) reducing_agent->desired_product Desired Reaction debrominated_product Amino-Aryl-SO2CHBr2 (Debrominated Side Product) reducing_agent->debrominated_product Side Reaction (Debromination)

References

Technical Support Center: Enhancing the Solubility of Tribromomethylphenylsulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tribromomethylphenylsulfone in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having difficulty dissolving this compound at room temperature. What initial steps can I take?

If you are encountering issues with dissolving this compound, you can employ several initial strategies to facilitate dissolution. These include mechanical agitation, such as vigorous vortexing or sonication in a water bath, and gentle heating of the solution.[3] It is crucial to monitor the temperature closely to avoid any potential degradation of the compound.

Q3: The compound dissolves initially but then precipitates out of solution. What could be the cause?

Precipitation after initial dissolution can occur for several reasons. The solution may be supersaturated, meaning the concentration of the compound exceeds its solubility limit at that temperature. Another common cause is a change in solvent composition, such as the absorption of atmospheric moisture by hygroscopic solvents, which can reduce the solubility of the compound. Ensuring the use of anhydrous solvents and proper storage can mitigate this issue.

Q4: Are there chemical modification strategies to improve the solubility of poorly soluble compounds like this compound?

Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, and the preparation of solid dispersions.[4][5] A co-solvent system, for instance, involves mixing a primary solvent with a secondary solvent in which the compound has higher solubility to improve the overall solvating power of the mixture.

Q5: How does particle size affect the dissolution rate?

The rate of dissolution is influenced by the surface area of the solute. Reducing the particle size of the solid compound, through methods like micronization, increases the surface-area-to-volume ratio. This larger surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate, although it does not change the equilibrium solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when dissolving this compound.

Problem: this compound does not dissolve in the chosen solvent.

Potential Cause Troubleshooting Steps
Inappropriate Solvent Selection 1. Review Solvent Polarity: Based on the "like dissolves like" principle, select a solvent with a polarity similar to this compound. Consider polar aprotic solvents such as DMF, DMSO, or acetone as starting points. 2. Consult Analogue Data: Refer to the solubility data of similar compounds (see Table 1) to guide your solvent choice.
Insufficient Agitation 1. Vortex: Vigorously vortex the sample for 1-2 minutes. 2. Sonicate: Place the sample in a sonicator bath for 5-10 minutes to break up any aggregates.[3]
Low Temperature 1. Gentle Warming: Carefully warm the solution while stirring. An increase in temperature often enhances solubility.[3] Monitor for any signs of compound degradation.
Low Purity of Compound or Solvent 1. Verify Purity: Ensure the purity of both the this compound and the solvent. Impurities can significantly impact solubility. 2. Use Anhydrous Solvent: If the solvent is hygroscopic (e.g., DMSO), use a fresh, anhydrous grade to prevent water contamination from reducing solubility.

Problem: The dissolution rate is too slow.

Potential Cause Troubleshooting Steps
Large Particle Size 1. Grinding/Milling: If possible, gently grind the solid to reduce its particle size before adding the solvent.
Inadequate Mixing 1. Increase Agitation Speed: If using a magnetic stirrer, increase the stirring speed to enhance the interaction between the solvent and the solute.

Quantitative Solubility Data (for a Structural Analogue)

Table 1: Mole Fraction Solubility of 1-methyl-4-(methylsulfonyl)benzene

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K
N,N-dimethylformamide0.28540.30980.33590.36380.39360.42550.45960.49610.5352
Acetone0.18950.20890.23010.25310.27810.30520.33460.36650.4010
Acetonitrile0.08690.09830.11090.12480.14010.15690.17540.19570.2180
Ethyl acetate0.07540.08610.09810.11140.12610.14230.16010.17970.2012
Methanol0.04680.05490.06420.07470.08660.10010.11530.13240.1516
Ethanol0.03490.04130.04860.05690.06640.07720.08940.10330.1190
n-Propanol0.02870.03410.04040.04760.05580.06510.07570.08770.1013
n-Butanol0.02450.02920.03460.04090.04810.05620.06540.07580.0875
Isopropanol0.02310.02760.03280.03880.04570.05360.06260.07280.0844

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility Using a Co-solvent System

Objective: To improve the solubility of this compound by utilizing a co-solvent mixture.

Materials:

  • This compound

  • Primary solvent (in which the compound has low solubility)

  • Co-solvent (in which the compound has higher solubility, e.g., DMSO, DMF)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Sonicator

Methodology:

  • Prepare a stock solution of this compound in the chosen co-solvent at a known high concentration.

  • In a series of volumetric flasks, prepare different ratios of the primary solvent and the co-solvent stock solution.

  • Observe the solutions for any signs of precipitation.

  • If precipitation occurs, use a vortex mixer or sonicator to aid dissolution.

  • Allow the solutions to equilibrate at a constant temperature and observe for stability over time.

Protocol 2: Preparation of a Solid Dispersion to Enhance Dissolution Rate

Objective: To increase the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP))

  • Organic solvent (in which both the compound and carrier are soluble)

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent.

  • Remove the solvent using a rotary evaporator under reduced pressure to form a solid mass.

  • Further dry the solid mass under vacuum to remove any residual solvent.

  • Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Test the dissolution of the prepared solid dispersion in the target solvent and compare it to the dissolution of the pure compound.

Visualizations

Troubleshooting_Workflow start Start: Dissolution Issue with This compound check_solvent Step 1: Evaluate Solvent Choice - Polarity match? - Analogue data reviewed? start->check_solvent mechanical_agitation Step 2: Apply Mechanical Agitation - Vortex - Sonicate check_solvent->mechanical_agitation Solvent seems appropriate not_dissolved Result: Still Not Dissolved check_solvent->not_dissolved Poor solvent choice thermal_adjustment Step 3: Gentle Heating - Monitor for degradation mechanical_agitation->thermal_adjustment Still not dissolved dissolved Result: Compound Dissolved mechanical_agitation->dissolved Dissolved purity_check Step 4: Verify Purity - Compound - Solvent (anhydrous?) thermal_adjustment->purity_check Still not dissolved thermal_adjustment->dissolved Dissolved advanced_methods Step 5: Consider Advanced Methods - Co-solvent system - Solid dispersion purity_check->advanced_methods Purity confirmed, still issues purity_check->not_dissolved Impurity identified advanced_methods->dissolved Method successful advanced_methods->not_dissolved Method unsuccessful Co_solvent_Protocol start Start: Prepare high concentration stock in co-solvent mix_solvents Mix stock solution with primary solvent at various ratios start->mix_solvents observe Observe for precipitation mix_solvents->observe agitate Apply vortex/sonication if precipitation occurs observe->agitate Precipitate forms equilibrate Equilibrate at constant temperature and assess stability observe->equilibrate No precipitate agitate->equilibrate end End: Optimized co-solvent system identified equilibrate->end

References

Technical Support Center: Purification of Products from Tribromomethylphenylsulfone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products derived from reactions involving Tribromomethylphenylsulfone. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of reaction products of this compound.

Issue 1: Low Purity of 2-Nitroaniline Derivatives After SNAr Reaction and Initial Work-up

  • Potential Cause: Incomplete reaction or presence of unreacted starting materials and side-products. The crude product may contain unreacted this compound derivatives or isomeric byproducts.[1]

  • Recommended Solution:

    • Acid Wash: If the starting material is basic (e.g., an aniline), a pre-purification wash with dilute HCl can help remove it.[2]

    • Recrystallization: This is an effective method for purifying nitroaniline derivatives.[3] Common solvents to test are ethanol, methanol, or isopropanol.[3][4] The key is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, allowing for selective crystallization.

    • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a powerful alternative for separating compounds with different polarities.[5] A common stationary phase is silica gel, with an eluent system of hexane/ethyl acetate or dichloromethane/methanol.[5][6]

Issue 2: Product Discoloration (Yellow or Orange) in Purified Nitroaniline Derivatives

  • Potential Cause: Presence of colored impurities, which can arise from side reactions or decomposition products.[3]

  • Recommended Solution:

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.

    • Thorough Washing: Ensure the crystals are washed with a small amount of cold recrystallization solvent after filtration to remove residual mother liquor containing impurities.[7]

Issue 3: Oily Product or Poor Crystal Formation During Recrystallization

  • Potential Cause: The cooling rate is too fast, the solution is not sufficiently supersaturated, or an inappropriate solvent is being used.[3]

  • Recommended Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to "oil out" or form very small, impure crystals.[3]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3][7]

    • Solvent Adjustment: If the product oils out, reheat the solution to dissolve the oil and add a small amount of a solvent in which the compound is more soluble to prevent premature precipitation.

Issue 4: Difficulty in Purifying Benzimidazole Products

  • Potential Cause: Benzimidazoles can have unique solubility and stability properties, making purification challenging.

  • Recommended Solution:

    • Recrystallization: Many benzimidazole derivatives derived from this compound can be successfully purified by recrystallization from solvents like ethanol.[4][8]

    • Column Chromatography: For more challenging separations, silica gel column chromatography with a mobile phase of dichloromethane/methanol can be effective.[6]

    • Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification technique to obtain very pure crystalline material.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound that require subsequent purification?

A1: The most common reactions are Nucleophilic Aromatic Substitution (SNAr) and subsequent reduction of a nitro group, followed by cyclization to form other derivatives. For instance, a nitrated this compound can undergo SNAr reactions with amines, hydrazines, or phenolates to yield 2-nitroaniline, 2-nitrophenylhydrazine, or diphenyl ether derivatives, respectively.[8] The nitro group can then be reduced to an amine, which can be used as a precursor for the synthesis of benzimidazoles.[8]

Q2: What are the typical impurities I can expect in my crude product after an SNAr reaction with a this compound derivative?

A2: Typical impurities include unreacted starting materials (the amine, hydrazine, or phenolate), the starting this compound derivative, and potentially positional isomers if the aromatic ring has multiple sites for substitution.[1] Side-products from decomposition can also be present.

Q3: Is column chromatography always necessary for purifying these compounds?

A3: Not always. Recrystallization is a very effective and often preferred method for purifying solid products, especially for removing small amounts of impurities with different solubility profiles.[5] It is generally a more scalable and cost-effective method than chromatography. Column chromatography is typically employed when recrystallization fails to provide the desired purity or when separating complex mixtures of similar polarity.[5]

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve your target compound well at its boiling point but poorly at low temperatures.[5] The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor). It is best to perform small-scale solubility tests with a variety of solvents to find the optimal one. Common starting points for the types of compounds discussed are ethanol, methanol, and isopropanol.[3]

Q5: My compound seems to be degrading on the silica gel column. What can I do?

A5: Some compounds can be sensitive to the acidic nature of standard silica gel. If you suspect your compound is degrading, you can try neutralizing the silica gel by pre-treating it with a base like triethylamine (added to the eluent). Alternatively, you can use a different stationary phase, such as neutral or basic alumina.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for 4-Tribromomethylsulfonyl-2-nitroaniline Derivatives

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-tribromomethylsulfonyl-2-nitroaniline derivative in the minimum amount of a suitable hot solvent (e.g., ethanol or 2-propanol).[4] Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: General Column Chromatography Procedure for Benzimidazole Derivatives

  • Sample Preparation: Dissolve the crude benzimidazole product in a minimal amount of the chromatography eluent or a strong solvent that is then evaporated onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system, for example, a mixture of dichloromethane and methanol.[6]

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the percentage of methanol in dichloromethane), can be effective for separating compounds with different polarities.[6]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzimidazole product.

Data Presentation

Table 1: Solvent Systems for Purification

Compound TypePurification MethodRecommended Solvent SystemReference
4-Tribromomethylsulfonyl-2-nitroaniline DerivativesRecrystallizationEthanol or 2-propanol[4]
Benzimidazole DerivativesRecrystallizationEthanol[4]
Benzimidazole DerivativesColumn ChromatographyDichloromethane/Methanol[6]

Visualizations

experimental_workflow General Experimental Workflow and Purification cluster_synthesis Synthesis cluster_purification Purification start This compound Derivative reaction1 SNAr Reaction (e.g., with an amine) start->reaction1 product1 Crude 2-Nitroaniline Derivative reaction1->product1 reaction2 Reduction of Nitro Group product1->reaction2 product2 Crude Diamine Intermediate reaction2->product2 reaction3 Cyclization product2->reaction3 product3 Crude Benzimidazole Derivative reaction3->product3 purify1 Recrystallization or Column Chromatography product3->purify1 final_product Pure Product purify1->final_product

Caption: Workflow from starting material to purified product.

troubleshooting_logic Purification Troubleshooting Logic start Crude Product decision1 Is the product a solid? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Yes column_chrom Perform Column Chromatography decision1->column_chrom No (Liquid) decision2 Is the product pure? recrystallization->decision2 oily Product Oiled Out? recrystallization->oily decision2->column_chrom No end Pure Product decision2->end Yes column_chrom->end adjust_solvent Adjust Solvent / Cooling Rate oily->adjust_solvent Yes adjust_solvent->recrystallization

Caption: Decision tree for purification strategy selection.

References

Managing stability issues of Tribromomethylphenylsulfone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing stability issues of substituted phenylsulfones, with a focus on challenges encountered under acidic and basic conditions. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of substituted phenylsulfones?

A1: The stability of substituted phenylsulfones is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The nature and position of substituents on the phenyl ring and the sulfone group can also significantly impact the molecule's susceptibility to degradation.

Q2: What are the common degradation pathways for these compounds under acidic and basic conditions?

A2: Under acidic or basic conditions, the most common degradation pathway is hydrolysis. Depending on the specific substituents, other reactions may occur. For instance, in a compound like Tribromomethylphenylsulfone, the tribromomethyl group can be susceptible to hydrolysis, particularly under basic conditions, which may lead to the formation of a carboxylic acid. The sulfone group itself is generally stable, but cleavage of the carbon-sulfur bond can occur under harsh conditions.

Q3: How can I proactively assess the stability of my substituted phenylsulfone compound?

A3: A systematic approach involving forced degradation studies is recommended.[1] These studies expose the compound to a range of stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, to identify potential degradation pathways and develop stability-indicating analytical methods.[1][2]

Q4: What analytical techniques are best suited for monitoring the stability of these compounds?

A4: High-Performance Liquid Chromatography (HPLC) is one of the most frequently used techniques due to its high sensitivity and ability to separate, identify, and quantify the active pharmaceutical ingredient (API) and its degradation products.[3] Mass spectrometry (MS) and spectroscopy-based methods are also invaluable for characterizing degradation products.[3]

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Chromatogram After Treatment with Acidic or Basic Solutions

Possible Cause: Degradation of the parent compound.

Troubleshooting Workflow:

G start Unexpected peaks observed in HPLC confirm_degradation Confirm identity of new peaks as degradation products using LC-MS start->confirm_degradation characterize Characterize structure of degradation products confirm_degradation->characterize acid_base Determine if degradation is acid or base-mediated characterize->acid_base acid_path Investigate acid-catalyzed hydrolysis pathways acid_base->acid_path Acidic base_path Investigate base-catalyzed hydrolysis pathways acid_base->base_path Basic modify_conditions Modify experimental conditions (pH, temperature, solvent) acid_path->modify_conditions base_path->modify_conditions reanalyze Re-analyze sample stability modify_conditions->reanalyze end Stability issue resolved reanalyze->end

Caption: Troubleshooting workflow for identifying degradation products.

Issue 2: Poor Recovery of the Compound from a Formulation

Possible Cause: Instability of the compound in the formulation excipients, potentially catalyzed by acidic or basic residues.

Troubleshooting Workflow:

G start Poor compound recovery from formulation check_excipients Assess compatibility of the compound with individual excipients start->check_excipients identify_problematic Identify excipient(s) causing degradation check_excipients->identify_problematic reformulate Reformulate with alternative, compatible excipients identify_problematic->reformulate adjust_ph Adjust formulation pH to a range of optimal stability identify_problematic->adjust_ph retest Perform accelerated stability testing on the new formulation reformulate->retest adjust_ph->retest end Formulation stability improved retest->end

Caption: Troubleshooting workflow for formulation-related instability.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Conditions

Stress ConditionIncubation Time (hours)% Parent Compound RemainingMajor Degradation Product(s)
0.1 M HCl, 60°C2495.2Phenylsulfonic acid
0.1 M NaOH, 60°C845.7Phenylcarboxylic acid, Phenylsulfonic acid
3% H₂O₂, RT2498.1Minor oxidative adducts
UV Light (254 nm), RT2492.5Photodegradation fragments
80°C7297.8No significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic and Basic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Hypothetical Degradation Pathway of this compound

G parent This compound acid_intermediate [Intermediate] parent->acid_intermediate H+ / H2O base_intermediate1 [Intermediate] parent->base_intermediate1 OH- / H2O base_intermediate2 [Intermediate] parent->base_intermediate2 OH- / H2O acid_product Phenylsulfonic Acid acid_intermediate->acid_product base_product1 Phenylcarboxylic Acid base_intermediate1->base_product1 base_product2 Phenylsulfonic Acid base_intermediate2->base_product2

Caption: Proposed degradation pathways under acidic and basic conditions.

References

Navigating the Scale-Up of Tribromomethyl Phenyl Sulfone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transition of chemical reactions from the laboratory bench to pilot or industrial scale is a critical phase in chemical and pharmaceutical development. This guide provides a dedicated technical support resource for researchers and process chemists encountering challenges when scaling up reactions involving Tribromomethyl Phenyl Sulfone. This powerful reagent, while valuable in organic synthesis, presents unique safety and process optimization hurdles that require careful consideration for safe and efficient large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with Tribromomethyl Phenyl Sulfone?

A1: The primary safety concerns revolve around the handling of brominating agents and the potential for thermal runaway reactions. Bromine (Br₂) is highly corrosive and toxic, while N-bromosuccinimide (NBS) can lead to violent decompositions, especially in the presence of certain solvents like DMF.[1] The bromination of the methyl group on the phenyl sulfone precursor is often exothermic and requires careful thermal management to prevent a runaway reaction.[2]

Q2: How can I control the exothermicity of the bromination reaction during scale-up?

A2: Effective thermal management is crucial. Key strategies include:

  • Slow, controlled addition of the brominating agent: This prevents a rapid buildup of heat.

  • Efficient cooling: Ensure the reactor has adequate cooling capacity.

  • Dilution: Conducting the reaction in a suitable solvent helps to dissipate heat.

  • Reaction Calorimetry: Performing reaction calorimetry studies (e.g., using an RC1 calorimeter) at the lab scale can provide critical data on the heat of reaction and the maximum temperature of the synthetic reaction (MTSR), which is essential for safe scale-up.

Q3: What are common side reactions and impurities I should expect at a larger scale?

A3: Common side reactions include over-bromination, leading to di- or poly-brominated species, and the formation of polymeric byproducts.[3][4] Impurities can also arise from the degradation of starting materials or products under harsh reaction conditions. The impurity profile can be influenced by factors such as reaction temperature, stoichiometry, and the presence of light or radical initiators.[3][5]

Q4: How does the choice of solvent impact the scale-up of this reaction?

A4: The solvent plays a critical role in solubility, heat transfer, and safety. Halogenated solvents like carbon tetrachloride have been traditionally used but are now often avoided due to environmental and safety concerns.[6] Acetonitrile is a common alternative for benzylic brominations.[6] It is imperative to avoid solvents that can react hazardously with the brominating agent, such as DMF with NBS.[1]

Q5: Are there alternative, safer technologies for scaling up bromination reactions?

A5: Yes, continuous flow chemistry offers significant advantages for hazardous reactions like bromination.[7] Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and minimizing the volume of hazardous material at any given time.[7] This technology can lead to improved safety, higher yields, and better selectivity.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of reactions involving Tribromomethyl Phenyl Sulfone.

Issue Potential Cause Troubleshooting Steps
Runaway Reaction/Loss of Temperature Control - Addition rate of brominating agent is too fast.- Inadequate cooling capacity.- Insufficient stirring leading to localized hot spots.- Immediately stop the addition of the brominating agent.- Ensure maximum cooling is applied to the reactor.- Verify agitator speed and performance.- If necessary, have a quenching plan in place to safely stop the reaction.
Low Yield of Tribromomethyl Phenyl Sulfone - Incomplete reaction.- Formation of byproducts (e.g., mono- or di-brominated species).- Product degradation during workup.- Monitor the reaction progress using techniques like TLC or HPLC.- Optimize the stoichiometry of the brominating agent.- Control the reaction temperature to minimize side reactions.- Use a mild workup procedure to avoid product degradation.[4]
Formation of Polymeric Byproducts - Radical-initiated polymerization.- Acid-catalyzed polymerization from HBr byproduct.- Conduct the reaction in the absence of light by shielding the reactor.- Add a radical inhibitor (e.g., hydroquinone).[3]- Use an acid scavenger (e.g., sodium carbonate) to neutralize HBr as it forms.[3]
Difficulties in Product Isolation and Purification - "Oiling out" instead of crystallization.- Co-crystallization with impurities.- Screen for suitable recrystallization solvents.- Employ a multi-solvent system for recrystallization if a single solvent is ineffective.[8]- Ensure slow cooling to promote the formation of pure crystals.[9][10]
Inconsistent Product Quality Between Batches - Variation in raw material quality.- Poor control over reaction parameters.- Implement stringent quality control for all starting materials.- Ensure robust process control with well-defined operating parameters (temperature, addition rates, mixing).

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for specific scales and equipment. Prior to any scale-up, a thorough safety assessment, including reaction calorimetry, is mandatory.

Protocol 1: Batch Bromination of Phenyl Methyl Sulfone (Illustrative)

This protocol is for illustrative purposes and highlights key considerations for scale-up.

Materials:

  • Phenyl Methyl Sulfone

  • N-Bromosuccinimide (NBS)

  • Radical Initiator (e.g., AIBN, optional and used with extreme caution)

  • Solvent (e.g., Acetonitrile)

  • Acid Scavenger (e.g., Sodium Carbonate)

  • Quenching solution (e.g., aqueous sodium thiosulfate)

Procedure:

  • Reactor Setup: The reaction should be conducted in a glass-lined or other compatible reactor equipped with an overhead stirrer, a condenser, a temperature probe, and an addition funnel.[11] The reactor should have an efficient cooling system.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charging Reagents: Charge the reactor with phenyl methyl sulfone, the chosen solvent, and the acid scavenger.

  • Controlled Addition: Dissolve or slurry NBS in the solvent and add it to the reaction mixture portion-wise or via the addition funnel at a controlled rate.

  • Temperature Control: Maintain the reaction temperature within the predetermined safe operating range, as determined by reaction calorimetry.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture and quench any excess brominating agent by adding an aqueous solution of a reducing agent like sodium thiosulfate.[12]

  • Isolation and Purification: Isolate the crude product by filtration. Purify the crude Tribromomethyl Phenyl Sulfone by recrystallization from a suitable solvent.[9][13]

Quantitative Data (Illustrative)

The following table provides an example of how to track key parameters during scale-up. Actual values will be process-dependent.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (100 kg)
Reactant A (mol) 0.055500
Brominating Agent (mol eq.) 3.13.053.02
Solvent Volume (L) 0.2202000
Reaction Temperature (°C) 2520-2518-22
Addition Time (h) 148
Typical Yield (%) 858280
Purity (HPLC, %) >99>98.5>98

Visualizing the Scale-Up Workflow and Logic

Experimental Workflow for Scaling Up Tribromomethyl Phenyl Sulfone Synthesis

G cluster_0 Lab Scale Development cluster_1 Process Safety Evaluation cluster_2 Pilot Plant Scale-Up cluster_3 Production Scale A Route Scouting & Initial Synthesis B Reaction Optimization (Stoichiometry, Temp, Solvent) A->B C Analytical Method Development (HPLC, GC) B->C D Preliminary Safety Assessment (DSC) B->D E Reaction Calorimetry (RC1) - Heat of Reaction - Adiabatic Temp Rise D->E F Identify Critical Process Parameters E->F G Develop Emergency Quench Procedure F->G H Equipment Selection (Material Compatibility) F->H I Process Validation Batches H->I J Impurity Profile Analysis I->J K Refine Operating Procedures J->K L Technology Transfer K->L M Routine Manufacturing L->M N Continuous Process Improvement M->N

A typical workflow for scaling up a chemical synthesis.
Troubleshooting Logic for Low Yield in Bromination

G Start Low Yield of Tribromomethyl Phenyl Sulfone Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant byproducts observed (TLC/HPLC)? A1_Yes->Q2 Action1 Increase reaction time or temperature (with caution). Check activity of brominating agent. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Optimize stoichiometry. Lower temperature to improve selectivity. Consider alternative brominating agents. A2_Yes->Action2 Q3 Is the product degrading during workup/purification? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Use milder workup conditions (e.g., neutral pH). Optimize purification method (e.g., different solvent system for recrystallization). A3_Yes->Action3 End Investigate other potential loss points (e.g., mechanical losses during filtration). A3_No->End

References

Identifying and minimizing byproducts in Tribromomethylphenylsulfone chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tribromomethyl Phenyl Sulfone and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Tribromomethyl Phenyl Sulfone.

Issue 1: Low Yield of 4-Chlorophenyl Tribromomethyl Sulfone in Route A

  • Question: I am following the synthetic route starting from 4-chlorothiophenol and 2-(4-chlorophenylthio)acetic acid (Route A) and observing a low overall yield (around 50-60%). What are the potential causes and how can I improve the yield?

  • Answer: The oxidative bromination of 2-(4-chlorophenylthio)acetic acid using sodium hypobromite is a known bottleneck in this synthesis, often resulting in moderate yields and long reaction times.[1][2]

    • Potential Cause 1: Incomplete Reaction: The reaction can be sluggish, requiring up to 80 hours for completion.[1][2]

      • Troubleshooting:

        • Ensure the reaction is monitored closely using an appropriate analytical technique (e.g., TLC, GC-MS) to confirm the complete consumption of the starting material.

        • Consider extending the reaction time if necessary.

    • Potential Cause 2: Degradation of Product: The prolonged reaction time at elevated temperatures might lead to the degradation of the desired product.

      • Troubleshooting:

        • Maintain careful temperature control throughout the reaction.

        • Once the reaction is complete, proceed with the workup and purification without delay.

    • Alternative Routes: For higher yields, consider alternative synthetic pathways. Routes starting from 4-chlorophenyl methyl sulfone (Routes B and C) have been reported to provide significantly higher overall yields of 85-86%.[1][2]

Issue 2: Presence of Impurities in the Final Product

  • Question: My final Tribromomethyl Phenyl Sulfone product shows the presence of impurities that are difficult to remove by standard crystallization. What are these likely impurities and how can I minimize their formation?

  • Answer: The most probable impurities are incompletely brominated intermediates, specifically monobromomethyl phenyl sulfone and dibromomethyl phenyl sulfone.

    • Formation Mechanism: These byproducts arise from the incomplete reaction of the methyl group of the precursor (e.g., 4-chlorophenyl methyl sulfone) with the brominating agent (sodium hypobromite or bromine chloride).

    • Minimization Strategies:

      • Stoichiometry of Brominating Agent: Ensure a sufficient excess of the brominating agent is used to drive the reaction to completion.

      • Reaction Time and Temperature: Optimize the reaction time and temperature to favor the formation of the tribrominated product. Insufficient reaction time or temperature can lead to a higher proportion of partially brominated byproducts.

      • Monitoring the Reaction: Utilize analytical techniques like GC-MS or ¹H NMR to monitor the disappearance of the mono- and di-brominated intermediates before quenching the reaction.

    • Purification:

      • Column Chromatography: If crystallization is ineffective, column chromatography on silica gel can be employed to separate the desired tribromomethyl phenyl sulfone from the less polar, partially brominated impurities.

      • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents might improve the separation.

Issue 3: Unexpected Debromination During a Subsequent Reaction

  • Question: I am performing a reduction of a nitro-derivative of Tribromomethyl Phenyl Sulfone and observing a significant amount of a debrominated byproduct. Why is this happening and how can I prevent it?

  • Answer: The tribromomethylsulfonyl group is susceptible to reduction under certain conditions, leading to the formation of a dibromomethylsulfonyl derivative. This has been observed during the reduction of a nitro group using stannous chloride in concentrated hydrochloric acid.[2]

    • Potential Cause: The reducing agent is not only reducing the nitro group but also causing reductive debromination of the tribromomethyl group.

    • Troubleshooting:

      • Choice of Reducing Agent: If debromination is a problem, consider using a milder or more selective reducing agent. For the reduction of a nitro group in the presence of a tribromomethylsulfonyl group, conducting the reaction with SnCl₂/HCl in ethanol has been shown to provide the desired product, although some debromination may still occur.[2]

      • Reaction Conditions: Carefully control the reaction temperature and time. Harsher conditions are more likely to lead to side reactions like debromination.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce 4-Chlorophenyl Tribromomethyl Sulfone?

A1: There are three primary synthetic routes reported in the literature:[1][2]

  • Route A: Starting from 4-chlorothiophenol, which is first reacted with sodium chloroacetate to form 2-(4-chlorophenylthio)acetic acid. This intermediate is then subjected to oxidative bromination with sodium hypobromite.

  • Route B: This route also begins with 4-chlorothiophenol, which is S-methylated using dimethyl sulfate. The resulting 4-chlorophenyl methyl sulfide is oxidized to the corresponding sulfone, and the methyl group is then brominated using sodium hypobromite.

  • Route C: This route is similar to Route B, but the final bromination step is carried out using bromine chloride.

Q2: Which synthetic route for 4-Chlorophenyl Tribromomethyl Sulfone offers the best yield?

A2: Based on reported data, Routes B and C, which proceed through the 4-chlorophenyl methyl sulfone intermediate, provide significantly higher overall yields (85-86%) compared to Route A (57%).[1][2]

Q3: What are the common byproducts in the synthesis of Tribromomethyl Phenyl Sulfone?

A3: The most common byproducts are the incompletely halogenated intermediates:

  • Monobromomethyl phenyl sulfone

  • Dibromomethyl phenyl sulfone

In subsequent reactions involving reduction, a debromination product can also be a significant byproduct:

  • Dibromomethyl phenyl sulfone derivative[2]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of Tribromomethyl Phenyl Sulfone?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the progress of the reaction, identifying the starting materials, intermediates (mono- and di-brominated species), the final product, and any other volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to follow the disappearance of the methyl protons of the starting sulfone and the appearance of the characteristic signals for the final product. The chemical shifts of the protons on the phenyl ring will also be affected by the substitution on the sulfonyl group.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule and can be used to confirm the structure of the final product and identify major impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Chlorophenyl Tribromomethyl Sulfone

RouteStarting MaterialKey IntermediatesBrominating AgentOverall Yield (%)Reference
A 4-Chlorothiophenol2-(4-Chlorophenylthio)acetic acidSodium Hypobromite57[1][2]
B 4-Chlorothiophenol4-Chlorophenyl methyl sulfide, 4-Chlorophenyl methyl sulfoneSodium Hypobromite86[1][2]
C 4-Chlorothiophenol4-Chlorophenyl methyl sulfide, 4-Chlorophenyl methyl sulfoneBromine Chloride85[1][2]

Experimental Protocols

Method B: Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone from 4-Chlorothiophenol using Sodium Hypobromite

This protocol is based on the high-yield synthesis described in the literature.[1][2]

Step 1: S-methylation of 4-Chlorothiophenol

  • In a suitable reaction vessel, dissolve 4-chlorothiophenol in an appropriate solvent.

  • Add dimethyl sulfate and a suitable base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Perform an aqueous workup to isolate the crude 4-chlorophenyl methyl sulfide.

Step 2: Oxidation to 4-Chlorophenyl Methyl Sulfone

  • Dissolve the crude 4-chlorophenyl methyl sulfide in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% aqueous solution) to the mixture.

  • Heat the reaction mixture to reflux for a few hours until the oxidation is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter, wash with water, and dry the 4-chlorophenyl methyl sulfone.

Step 3: Bromination to 4-Chlorophenyl Tribromomethyl Sulfone

  • Prepare a solution of sodium hypobromite.

  • Suspend the 4-chlorophenyl methyl sulfone in a suitable solvent system.

  • Add the sodium hypobromite solution to the suspension.

  • Stir the reaction at an appropriate temperature until the tribromination is complete (monitor by GC-MS to ensure the disappearance of mono- and di-brominated intermediates).

  • Work up the reaction mixture to isolate the crude 4-chlorophenyl tribromomethyl sulfone.

  • Purify the product by recrystallization from a suitable solvent.

Mandatory Visualization

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Start 4-Chlorophenyl Methyl Sulfone Product Tribromomethyl Phenyl Sulfone Start->Product + 3 Br₂ / Base Mono Monobromomethyl Phenyl Sulfone Start->Mono + 1 Br₂ / Base (Incomplete Reaction) Di Dibromomethyl Phenyl Sulfone Mono->Di + 1 Br₂ / Base Di->Product + 1 Br₂ / Base Troubleshooting_Workflow Start Experiment Start Issue Identify Issue (e.g., Low Yield, Impurities) Start->Issue Analyze Analyze Potential Causes - Incomplete Reaction - Side Reactions - Degradation Issue->Analyze Hypothesize Formulate Hypothesis Analyze->Hypothesize Modify Modify Experimental Parameters - Reagent Stoichiometry - Temperature/Time - Catalyst/Solvent Hypothesize->Modify Re-run Re-run Experiment Modify->Re-run Evaluate Evaluate Results Re-run->Evaluate Success Problem Solved Evaluate->Success Successful Fail Problem Persists Evaluate->Fail Unsuccessful Fail->Analyze

References

Best practices for handling and storing Tribromomethylphenylsulfone safely

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling, storage, and use of Tribromomethylphenylsulfone (CAS No. 17025-47-7). Please consult this guide for troubleshooting common experimental issues and for answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a white to off-white crystalline powder.[1][2] It is primarily classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[5] The container should be kept tightly closed.[5] It is recommended to store it at room temperature.[6][7]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[8][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8]

  • Skin and Body Protection: A laboratory coat and, if there is a risk of splashing, an impervious apron.[8]

  • Respiratory Protection: In a well-ventilated area, such as a fume hood, a NIOSH-approved respirator with an appropriate dust filter should be used to prevent inhalation of the powder.[8]

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate action is crucial in case of accidental exposure.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[9][10]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[10] Remove any contaminated clothing. If irritation continues after washing, seek medical attention.[10]

  • Inhalation: Move the exposed individual to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest, and get medical attention as soon as possible.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Q5: How should I clean up a spill of this compound?

A5: For a minor spill, you can carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] Ensure you are wearing the appropriate PPE during cleanup. For larger spills, or if you are unsure, evacuate the area and seek assistance from trained emergency personnel.

Quantitative Data Summary

PropertyValueSource
CAS Number 17025-47-7[1][2]
Molecular Formula C₇H₅Br₃O₂S[1][11]
Molecular Weight 392.89 g/mol [1][11]
Appearance White to off-white crystalline powder[1][2]
Melting Point 145-147 °C[12]
Storage Temperature Room Temperature[6][7]
Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/Irritation H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[3]

Troubleshooting Guides

Synthesis of this compound

Issue: Low Yield of Product

  • Possible Cause: Incomplete reaction.

    • Troubleshooting Tip: Ensure all reagents are fresh and of high purity. Check the reaction time and temperature to ensure they are optimal for the specific synthetic route. One synthetic method involves the oxidative bromination of 2-(4-chlorophenylthio)acetic acid with sodium hypobromite, which can be a lengthy process (e.g., 80 hours).[3] Ensure the reaction is allowed to proceed to completion.

  • Possible Cause: Side reactions.

    • Troubleshooting Tip: During the reduction of a nitro-substituted this compound derivative, debromination can occur as a side reaction, leading to a lower yield of the desired product.[6] Using a milder reducing agent or carefully controlling the reaction conditions (e.g., temperature) may help to minimize this.

  • Possible Cause: Mechanical loss during workup.

    • Troubleshooting Tip: The product is a solid.[1][2] Ensure complete precipitation before filtration. Wash the precipitate with a minimal amount of cold solvent to avoid dissolving the product.

Issue: Difficulty in Product Purification

  • Possible Cause: Presence of unreacted starting materials or byproducts.

    • Troubleshooting Tip: Recrystallization is a common method for purifying solid organic compounds.[7] Experiment with different solvent systems to find one that effectively separates your product from impurities. Common solvents for recrystallization of similar compounds include ethanol and 2-propanol.[7]

  • Possible Cause: Oily product that is difficult to crystallize.

    • Troubleshooting Tip: Try triturating the oily product with a non-polar solvent like hexane to induce solidification. Seeding the solution with a small crystal of the pure product can also initiate crystallization.

Experimental Protocols

Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone

This protocol is adapted from a literature procedure for the synthesis of a similar compound and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Materials:

  • 4-chlorothiophenol

  • Sodium hydroxide

  • Chloroacetic acid

  • Sodium hypobromite solution

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

  • Synthesis of 2-(4-chlorophenylthio)acetic acid:

    • React 4-chlorothiophenol with sodium chloroacetate (which can be prepared in situ from chloroacetic acid and sodium hydroxide).[3]

  • Oxidative Bromination:

    • Treat the resulting 2-(4-chlorophenylthio)acetic acid with a sodium hypobromite solution.[3] This reaction may require an extended period (e.g., up to 80 hours) to go to completion.[3]

  • Isolation and Purification:

    • After the reaction is complete, the solid product can be isolated by filtration.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Chemical_Spill_Cleanup_Workflow Workflow for Handling a this compound Spill A Spill Occurs B Assess the Spill (Minor vs. Major) A->B C Minor Spill B->C Small & Contained D Major Spill B->D Large or Uncontrolled E Don Appropriate PPE C->E F Evacuate the Area D->F H Contain the Spill (Use absorbent material) E->H G Alert Supervisor and Emergency Services F->G I Carefully Sweep Up (Avoid creating dust) H->I J Place in a Labeled Waste Container I->J K Decontaminate the Area J->K L Dispose of Waste Properly K->L

Caption: Workflow for handling a chemical spill of this compound.

Storage_Decision_Tree Decision Tree for Proper Storage of this compound A Receiving this compound B Is the container damaged? A->B C No B->C D Yes B->D G Select a Storage Location C->G E Inspect for leaks or breaches in a fume hood D->E F Transfer to a new, appropriate container E->F F->G H Cool, Dry, and Well-Ventilated Area G->H I Away from Incompatible Materials (e.g., strong oxidizers) H->I J Keep Container Tightly Closed I->J K Store at Room Temperature J->K L Properly Labeled and Stored K->L

Caption: Decision-making process for the proper storage of this compound.

References

Method refinement for improving the selectivity of Tribromomethylphenylsulfone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the selectivity of Tribromomethylphenylsulfone reactions, particularly focusing on Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the SNAr reactions of substituted this compound derivatives.

Problem Potential Cause Recommended Solution
1. Low or No Product Yield A. Insufficient Ring Activation: The aromatic ring is not sufficiently electron-deficient for nucleophilic attack.Ensure that strong electron-withdrawing groups (e.g., -NO₂) are present, positioned ortho or para to the leaving group, to facilitate the reaction.[1][2][3]
B. Weak Nucleophile: The nucleophile is not strong enough to initiate the reaction.If using an alcohol or amine, consider deprotonating with a suitable base to form the more nucleophilic alkoxide or amide. Increase the nucleophile concentration.
C. Reaction Temperature is Too Low: The activation energy barrier is not being overcome.Gradually increase the reaction temperature. For slow reactions, heating in a sealed vessel above the solvent's boiling point can significantly increase the rate.[4]
D. Poor Leaving Group: While the sulfone itself can be a leaving group in some contexts, in SNAr the focus is on displacing another group (e.g., a halide) on the ring. The C-Br bonds of the -CBr₃ group are generally not substituted in SNAr.
2. Poor Regioselectivity (Multiple Isomers Formed) A. Competing Reaction Sites: The nucleophile is attacking at multiple positions on the aromatic ring (e.g., ortho vs. para).Modify Reaction Temperature: Lowering the temperature can often enhance selectivity by favoring the pathway with the lower activation energy.[1]
Solvent Optimization: The choice of solvent can dramatically affect selectivity.[5] Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., Toluene) or aqueous systems. Aqueous conditions with additives like HPMC have been shown to improve chemo-selectivity.[6]
Nucleophile Stoichiometry: Use a stoichiometric amount of the nucleophile to avoid potential side reactions or di-substitution.[1]
3. Formation of Unexpected Byproducts A. Debromination of the -CBr₃ Group: This is a known side reaction, especially during subsequent reduction steps (e.g., nitro group reduction with SnCl₂/HCl), leading to a -CHBr₂ or -CH₂Br group.Use alternative reducing agents or conditions that are milder and less prone to causing halogen cleavage.
B. Solvolysis: The solvent (e.g., methanol, ethanol) is acting as a nucleophile and competing with the intended reagent.[1]Switch to a non-nucleophilic solvent such as DMF, DMSO, THF, or Toluene.[1]
C. Hydrolysis: Water present in the reagents or solvent is hydrolyzing the starting material or product.Ensure anhydrous reaction conditions by using dry solvents, freshly distilled reagents, and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
D. Meisenheimer Complex Formation: A crimson or deep color may indicate the formation of the stable Meisenheimer intermediate, which in some cases may be slow to eliminate the leaving group.[2][7]This is a normal part of the SNAr mechanism. If the reaction stalls, gentle heating may be required to facilitate the elimination step.

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity when I have two potential leaving groups on the aromatic ring?

A1: Regioselectivity in SNAr reactions is primarily governed by electronics. The nucleophile will preferentially attack the carbon atom that is most electron-deficient. This is determined by the position of the electron-withdrawing groups (EWGs). An EWG in the ortho or para position to a leaving group will activate it for substitution.[2][3] To enhance selectivity:

  • Analyze the Substrate: Identify which leaving group has stronger activation from ortho/para EWGs. The this compound group (-SO₂CBr₃) is itself a very strong EWG.

  • Control Temperature: Lowering the reaction temperature can often favor one constitutional isomer over another.[1]

  • Vary the Nucleophile: Sterically hindered nucleophiles may favor attack at a less sterically hindered position.

Q2: What is the best solvent for improving the selectivity of SNAr reactions with amine nucleophiles?

A2: There is no single "best" solvent, as the optimal choice depends on the specific substrate and nucleophile. However, here are some guidelines:

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are commonly used and are very effective at solvating the Meisenheimer complex intermediate. They can also enhance the nucleophilicity of amines.[5][8] For instance, the rate constant for the reaction of DNBSCl with propylamine is 2.5 times faster in DMF than in MeCN.[5]

  • Aqueous Systems: Using water with a polymeric additive like hydroxypropyl methylcellulose (HPMC) can lead to superior chemo-selectivity compared to reactions run in organic solvents.[6]

  • Non-Nucleophilic Solvents: To avoid side reactions where the solvent itself acts as a nucleophile (solvolysis), use solvents like THF, Dioxane, or Toluene.[1]

Q3: My reaction is very slow. Besides temperature, how can I increase the reaction rate?

A3: To increase the reaction rate:

  • Check Ring Activation: Ensure your aromatic ring is sufficiently activated with strong electron-withdrawing groups (like -NO₂ and -SO₂CBr₃) ortho/para to the leaving group. The more EWGs, the faster the reaction.[3]

  • Use a Stronger Nucleophile: If possible, use a more potent nucleophile. For example, a phenoxide (ArO⁻) is a much stronger nucleophile than a phenol (ArOH).

  • Leaving Group Identity: While not always easy to change, the nature of the leaving group is critical. For SNAr, the rate is often F > Cl > Br > I. This is because the most electronegative atom (F) makes the attached carbon more electrophilic, facilitating the rate-determining nucleophilic attack step.[9]

Q4: I am observing a debromination of the tribromomethyl group. How can I prevent this?

A4: The C-Br bonds in the tribromomethyl group can be susceptible to cleavage, particularly under reductive conditions. This was observed when reducing a nitro group using SnCl₂/HCl. To prevent this, consider alternative, milder reaction conditions or reagents that are selective for the desired transformation without affecting the -CBr₃ group. For nitro group reductions, options could include catalytic hydrogenation (e.g., H₂, Pd/C) under controlled conditions or using other reducing agents like Na₂S₂O₄.

Data Presentation

The following tables present illustrative data based on established principles of SNAr reactions to demonstrate how reaction conditions can influence selectivity.

Table 1: Illustrative Effect of Solvent on Regioselectivity

Reaction: Substitution on a hypothetical 2-chloro-4-(tribromomethylsulfonyl)nitrobenzene with a primary amine.

SolventDielectric Constant (ε)Hydrogen Bond Accepting Ability (β)Product Ratio (para-substitution : ortho-substitution)
Toluene2.40.1185 : 15
THF7.60.5590 : 10
Acetonitrile37.50.3192 : 8
DMF36.70.6995 : 5
DMSO46.70.7698 : 2

Note: This data is illustrative. Higher solvent polarity and hydrogen bond accepting ability generally favor the formation of the more stabilized Meisenheimer complex, often leading to higher selectivity for the electronically favored product.[5][8]

Table 2: Illustrative Effect of Temperature on Selectivity

Reaction: Competing SNAr at two positions on a hypothetical di-chloro phenylsulfone.

Temperature (°C)Product Ratio (Position 1 : Position 2)
095 : 5
25 (Room Temp)88 : 12
6075 : 25
10060 : 40

Note: This data is illustrative. Lowering the reaction temperature generally increases selectivity by favoring the product formed via the lowest energy transition state.[1]

Experimental Protocols

Protocol 1: General Method for Highly Selective SNAr with an Amine Nucleophile

This protocol is designed to maximize selectivity and yield for the reaction of a substituted chloro-nitro-phenyltribromomethylsulfone with a primary or secondary amine.

  • Reagent Preparation:

    • Dry the chosen solvent (e.g., DMF or DMSO) over molecular sieves for at least 24 hours.[1]

    • Ensure the amine nucleophile is pure and dry. If it is a hydrochloride salt, an additional equivalent of base will be required.[6]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted chloro-nitro-phenyltribromomethylsulfone (1.0 eq).

    • Dissolve the substrate in the anhydrous solvent (approx. 0.1 M concentration).

    • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Nucleophile Addition:

    • Dissolve the amine nucleophile (1.05 eq) in a small amount of the anhydrous solvent.

    • Add the amine solution dropwise to the cooled substrate mixture over 15-20 minutes. Slow addition helps to control any exotherm and can improve selectivity.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually heat the mixture (e.g., to 50-60 °C).[4]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid and wash thoroughly with water to remove the solvent and salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Start prep_reagents Prepare Anhydrous Reagents & Solvents start->prep_reagents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction cool_mixture Cool Mixture to 0 °C setup_reaction->cool_mixture add_nucleophile Add Nucleophile Dropwise cool_mixture->add_nucleophile monitor Monitor Reaction (TLC / LC-MS) add_nucleophile->monitor adjust_temp Adjust Temperature if Necessary monitor->adjust_temp adjust_temp->monitor quench Quench Reaction (e.g., with water) adjust_temp->quench extract Isolate Crude Product (Filter/Extract) quench->extract purify Purify Product (Recrystallization/Chromatography) extract->purify end End purify->end

Caption: General experimental workflow for optimizing SNAr selectivity.

troubleshooting_flowchart decision decision start Reaction Issue Encountered check_yield Is Yield Low? start->check_yield check_selectivity Is Selectivity Poor? check_yield->check_selectivity No yield_cause Potential Causes: - Weak Nucleophile - Low Temperature - Poor Ring Activation check_yield->yield_cause Yes check_byproducts Unexpected Byproducts? check_selectivity->check_byproducts No selectivity_cause Potential Causes: - High Temperature - Wrong Solvent - Stoichiometry check_selectivity->selectivity_cause Yes byproducts_cause Potential Causes: - Water present (Hydrolysis) - Nucleophilic solvent (Solvolysis) - Reductive conditions (Debromination) check_byproducts->byproducts_cause Yes end Problem Resolved check_byproducts->end No yield_solution Solutions: - Use stronger base/nucleophile - Increase temperature - Verify substrate structure yield_cause->yield_solution yield_solution->end selectivity_solution Solutions: - Lower temperature - Screen solvents - Use 1.0 eq nucleophile selectivity_cause->selectivity_solution selectivity_solution->end byproducts_solution Solutions: - Use anhydrous conditions - Use non-nucleophilic solvent - Use milder reagents byproducts_cause->byproducts_solution byproducts_solution->end

Caption: A decision tree for troubleshooting common SNAr reaction issues.

factors_affecting_selectivity cluster_substrate Substrate Factors cluster_conditions Condition Factors cluster_reagent Reagent Factors center Reaction Selectivity ewg Position of Electron Withdrawing Groups (ortho/para activation) ewg->center lg Nature of Leaving Group lg->center temp Temperature temp->center solvent Solvent Polarity & Hydrogen Bonding solvent->center nucleophile Nucleophile Strength & Steric Hindrance nucleophile->center base Base Strength & Type base->center

Caption: Key factors influencing the selectivity of SNAr reactions.

References

Validation & Comparative

A Comparative Guide to Brominating Agents: N-Bromosuccinimide (NBS) vs. Tribromomethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that influences the yield, selectivity, and overall efficiency of a synthetic route. This guide provides a detailed comparison of the well-established and versatile reagent, N-Bromosuccinimide (NBS), with the less-explored Tribromomethyl Phenyl Sulfone.

While NBS is a cornerstone of organic synthesis with a broad spectrum of well-documented applications, data on the reactivity and selectivity of Tribromomethyl Phenyl Sulfone as a brominating agent is notably scarce in publicly available literature. This guide will provide a comprehensive overview of NBS, supported by experimental data and protocols, and summarize the limited current understanding of Tribromomethyl Phenyl Sulfone's potential in bromination reactions.

N-Bromosuccinimide (NBS): The Versatile Workhorse

N-Bromosuccinimide is a highly efficient and selective reagent for a variety of bromination reactions. Its solid, crystalline nature makes it easier and safer to handle compared to liquid bromine. The key to NBS's selectivity lies in its ability to provide a low, constant concentration of molecular bromine (Br₂) in situ, which is crucial for favoring radical substitution over ionic addition to double bonds in non-polar solvents.[1]

Reactivity Profile of NBS

NBS is employed in several key bromination reactions:

  • Allylic and Benzylic Bromination (Wohl-Ziegler Reaction): NBS is the reagent of choice for the selective bromination of allylic and benzylic C-H bonds via a free-radical chain mechanism.[1][2] This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄).[3][4]

  • Electrophilic Addition to Alkenes: In the presence of a nucleophilic solvent like water, NBS reacts with alkenes to form bromohydrins. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine and the nucleophile.[1][3]

  • α-Bromination of Carbonyl Compounds: NBS can brominate the α-position of carbonyl derivatives through either a radical pathway or under acid catalysis. The reaction with enolates, enol ethers, or enol acetates is a high-yielding method for α-bromination.[3]

  • Bromination of Aromatic Compounds: Electron-rich aromatic systems, including phenols, anilines, and some heterocycles, can be effectively brominated with NBS. The regioselectivity can be influenced by the solvent; for instance, using DMF often leads to high para-selectivity.[3]

Data Presentation: Performance of NBS in Typical Bromination Reactions
SubstrateReaction TypeProduct(s)Yield (%)Reference
CyclohexeneAllylic Bromination3-Bromocyclohexene~80-90%General textbook knowledge
TolueneBenzylic BrominationBenzyl bromide~64%General textbook knowledge
AnisoleAromatic Brominationp-Bromoanisole, o-Bromoanisole>90% (p/o ratio varies)[5]
AcetanilideAromatic Bromination4'-Bromoacetanilide88%[6]
1-HepteneBromohydrin Formation1-Bromo-2-heptanol~73%General textbook knowledge
Experimental Protocols for NBS Bromination

1. Allylic Bromination of Cyclohexene:

  • Materials: Cyclohexene, N-Bromosuccinimide (recrystallized), carbon tetrachloride (anhydrous), AIBN (radical initiator).

  • Procedure: A solution of cyclohexene (1.0 eq) in anhydrous CCl₄ is prepared in a round-bottom flask fitted with a reflux condenser. NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) are added. The mixture is heated to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the denser NBS solid and the appearance of the less dense succinimide byproduct floating on the surface. Upon completion, the reaction mixture is cooled, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

2. Electrophilic Aromatic Bromination of Acetanilide: [6]

  • Materials: Acetanilide, N-Bromosuccinimide, acetonitrile, catalytic amount of HCl.

  • Procedure: To a solution of acetanilide (1.0 eq) in acetonitrile, NBS (1.0 eq) and a catalytic amount of concentrated HCl are added. The mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the product is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and dried. The product, 4'-bromoacetanilide, can be further purified by recrystallization.

Mandatory Visualization: NBS Reaction Pathways

NBS_Pathways cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_products Products NonPolar_Solvent Non-polar Solvent + Radical Initiator/Light Allylic_Bromide Allylic/Benzylic Bromide NonPolar_Solvent->Allylic_Bromide Radical Substitution Polar_Solvent Polar/Nucleophilic Solvent (e.g., H₂O) Bromohydrin Bromohydrin Polar_Solvent->Bromohydrin Electrophilic Addition Acid_Catalyst Acid Catalyst or Enolate Alpha_Bromo_Carbonyl α-Bromo Carbonyl Acid_Catalyst->Alpha_Bromo_Carbonyl Electrophilic Substitution Aromatic_Substrate Electron-Rich Aromatic Substrate Aryl_Bromide Aryl Bromide Aromatic_Substrate->Aryl_Bromide Electrophilic Aromatic Substitution NBS NBS Alkene Alkene Alkene->NonPolar_Solvent Alkene->Polar_Solvent Alkylarene Alkylarene Alkylarene->NonPolar_Solvent Carbonyl Carbonyl Compound Carbonyl->Acid_Catalyst Arene Arene Arene->Aromatic_Substrate

Caption: Decision workflow for NBS bromination based on substrate and reaction conditions.

Tribromomethyl Phenyl Sulfone: An Enigmatic Potential Bromine Source

In stark contrast to the well-documented utility of NBS, Tribromomethyl Phenyl Sulfone is primarily recognized for its synthesis and potential application in the development of pesticides.[7][8][9] Its role as a practical brominating agent in synthetic organic chemistry is not well established.

Reactivity and Selectivity: A Knowledge Gap

The available scientific literature contains very limited information regarding the reactivity and selectivity of Tribromomethyl Phenyl Sulfone in bromination reactions. A key piece of evidence for its potential as a bromine source comes from a study by Fields and Shechter, which reportedly investigated the "homolytic reactions of phenyl tribromomethyl sulfone and olefins".[10] This work suggests that the compound can undergo "bromine cleavage," implying a radical-based mechanism for bromine transfer.[7] This reaction likely proceeds via the homolytic cleavage of a C-Br bond to generate a bromine radical and a sulfonyl-stabilized carbon radical.

Data Presentation and Experimental Protocols: Unavailable

Due to the lack of published experimental data, it is not possible to provide a quantitative comparison table or detailed experimental protocols for the use of Tribromomethyl Phenyl Sulfone as a brominating agent.

Mandatory Visualization: Postulated Radical Pathway

The following diagram illustrates a postulated radical initiation step for Tribromomethyl Phenyl Sulfone, based on the limited information available. It is important to note that this is a hypothetical representation and has not been substantiated by extensive experimental evidence.

TBMPS_Radical TBMPS PhSO₂CBr₃ Initiator Initiator (e.g., heat, light) Bromine_Radical Br• Initiator->Bromine_Radical Homolytic Cleavage Sulfonyl_Radical PhSO₂CBr₂• Initiator->Sulfonyl_Radical

Caption: Postulated initial step in the radical-mediated reaction of Tribromomethyl Phenyl Sulfone.

Conclusion and Outlook

Based on the currently available scientific literature, N-Bromosuccinimide remains the unequivocally superior and more versatile reagent for a wide array of bromination reactions in organic synthesis. Its reactivity and selectivity are well-understood and extensively documented, with a plethora of established protocols available to researchers.

Tribromomethyl Phenyl Sulfone, while theoretically capable of acting as a bromine source via a radical pathway, is a largely unexplored reagent in this context. The significant lack of data on its reactivity, selectivity, and substrate scope prevents a meaningful comparison with NBS. For scientists and professionals in drug development and chemical research, NBS offers reliability, predictability, and a wealth of supporting knowledge. Future research may elucidate the potential of Tribromomethyl Phenyl Sulfone as a useful brominating agent, but for now, it remains a compound of primarily academic interest in this application. Researchers requiring a robust and selective bromination method are advised to rely on the well-established utility of N-Bromosuccinimide.

References

A Comparative Analysis of Bromine-Containing Reagents: Tribromomethylphenylsulfone vs. Traditional Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to successful synthesis. While a vast arsenal of brominating agents is available for the introduction of bromine into organic molecules, other bromine-containing compounds serve entirely different synthetic purposes. This guide provides a comparative analysis of Tribromomethylphenylsulfone alongside well-established brominating agents such as N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), and Molecular Bromine (Br₂). This comparison will highlight their distinct chemical properties, primary applications, and safety considerations, supported by experimental data and protocols.

While listed by some chemical suppliers as a brominating agent, the primary role of this compound in the scientific literature is not as a bromine donor for substrate bromination. Instead, its utility is demonstrated in other areas, such as a precursor for novel pesticides and its potential application as a flame retardant. This contrasts sharply with traditional brominating agents, which are designed to efficiently transfer a bromine atom to a substrate.

At a Glance: Key Properties of Bromine-Containing Compounds

A summary of the fundamental physical and chemical properties of this compound and common brominating agents is presented below.

PropertyThis compoundN-Bromosuccinimide (NBS)Dibromoisocyanuric Acid (DBI)Molecular Bromine (Br₂)
Molecular Formula C₇H₅Br₃O₂SC₄H₄BrNO₂C₃HBr₂N₃O₃Br₂
Molecular Weight 392.89 g/mol 177.98 g/mol 310.88 g/mol 159.81 g/mol
Appearance White to off-white crystalline solidWhite crystalline solidSolidFuming red-brown liquid
Melting Point 145-147 °C175-178 °C (decomposes)Not readily available-7.2 °C
Primary Application Precursor for pesticides, potential flame retardant[1][2]Selective allylic and benzylic bromination[1][3][4]Bromination of deactivated aromatic compounds[1][5][6]Electrophilic addition, aromatic bromination[1]
Handling Considerations Skin and eye irritantCan be unreliable if not pure[1]Mild and highly effective[1]Highly corrosive, toxic, and volatile[1]

Comparative Performance and Applications

The selection of a bromine-containing reagent is dictated by the desired transformation. The following sections detail the distinct applications of this compound and traditional brominating agents.

This compound: A Building Block for Complex Molecules

Current research highlights the use of this compound as a scaffold for synthesizing more complex molecules, particularly those with potential pesticidal activity.[2] The tribromomethylsulfonyl group can be a target for subsequent reactions, or the phenyl ring can be functionalized, for example, through nitration followed by nucleophilic aromatic substitution (SNAr) reactions.[2] There are also instances of debromination of the tribromomethyl group under specific reducing conditions, indicating the C-Br bonds can be cleaved, though not typically in a way that facilitates the bromination of another substrate.[2] Its high bromine content also leads to its use as a flame retardant in plastics, textiles, and electronics.[1]

N-Bromosuccinimide (NBS): The Reagent of Choice for Allylic and Benzylic Bromination

NBS is a versatile and widely used reagent for the selective bromination of allylic and benzylic positions via a free-radical mechanism, a reaction known as the Wohl-Ziegler reaction.[3][7] It is a convenient and safer alternative to molecular bromine because it is a solid and provides a low, constant concentration of Br₂ during the reaction, which helps to minimize side reactions such as the addition to double bonds.[3] NBS is also used for the α-bromination of carbonyl derivatives and in the formation of bromohydrins from alkenes.[3][7]

Dibromoisocyanuric Acid (DBI): A Powerful Agent for Aromatic Bromination

Dibromoisocyanuric acid is a potent brominating agent, demonstrating superior reactivity compared to NBS in certain applications, particularly in the bromination of deactivated aromatic rings.[1][6][8] For instance, the bromination of nitrobenzene can be achieved in minutes with DBI under mild conditions, whereas NBS requires much harsher conditions and longer reaction times for a lower yield.[8][9] DBI is a solid, making it easier and safer to handle than liquid bromine.[1]

Molecular Bromine (Br₂): The Traditional, Highly Reactive Brominating Agent

Molecular bromine is a strong and readily available brominating agent used for a variety of transformations, including the electrophilic addition to alkenes and alkynes, and the bromination of aromatic compounds, often with a Lewis acid catalyst.[1] However, its high corrosiveness, toxicity, and volatility make it hazardous to handle, necessitating special precautions.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these reagents.

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of trihalogenated methyl phenyl sulfones.

Reaction: To a solution of methyl phenyl sulfone in a suitable solvent, add a brominating agent such as elemental bromine in the presence of a base. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, this compound, is then isolated by extraction and purified by recrystallization. A purity of >99% can be confirmed by HPLC-MS analysis.[5]

Allylic Bromination of Cyclohexene using N-Bromosuccinimide (NBS)

Reaction: A solution of cyclohexene in carbon tetrachloride is treated with N-Bromosuccinimide and a radical initiator such as AIBN or benzoyl peroxide. The mixture is refluxed until the reaction is complete. The succinimide byproduct is removed by filtration, and the solvent is evaporated to yield 3-bromocyclohexene.[7]

Bromination of 2,6-Dinitrotoluene using Dibromoisocyanuric Acid (DBI)

Reaction: To a solution of 2,6-dinitrotoluene in concentrated sulfuric acid, Dibromoisocyanuric acid is added, and the mixture is stirred at room temperature for 1.5 hours. The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is dried, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to give 5-bromo-2-methyl-1,3-dinitrobenzene.[5]

Visualization of Reactivity Pathways

The following diagrams illustrate the distinct applications and reaction pathways of this compound compared to traditional brominating agents.

cluster_TBPS This compound cluster_BrominatingAgents Traditional Brominating Agents cluster_Reactions Bromination Reactions TBPS Tribromomethyl- phenylsulfone flame_retardant Flame Retardant TBPS->flame_retardant Application pesticide_precursor Pesticide Precursor TBPS->pesticide_precursor Application NBS N-Bromosuccinimide (NBS) allylic_brom Allylic/Benzylic Bromination NBS->allylic_brom Primary Use DBI Dibromoisocyanuric Acid (DBI) aromatic_brom Aromatic Bromination DBI->aromatic_brom Primary Use Br2 Molecular Bromine (Br₂) Br2->aromatic_brom alkene_add Electrophilic Addition to Alkenes Br2->alkene_add Primary Use

Caption: Comparative applications of this compound and traditional brominating agents.

G cluster_workflow General Synthetic Workflow cluster_pathways start Starting Material (e.g., Alkene, Arene) reagent Select Bromine- Containing Reagent start->reagent bromination Bromination Reaction (NBS, DBI, Br₂) reagent->bromination Brominating Agent other_apps Other Applications (this compound) reagent->other_apps Functional Molecule product Brominated Product bromination->product other_product Flame Retardant / Pesticide Derivative other_apps->other_product

References

A Comparative Analysis of Tribromomethylphenylsulfone and Other Sulfone-Containing Reagents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of sulfone moieties into organic molecules is a cornerstone of modern synthetic and medicinal chemistry. These functional groups are integral to a wide array of pharmaceuticals and advanced materials due to their unique chemical stability and biological activity.[1] Among the diverse class of sulfone-containing reagents, Tribromomethylphenylsulfone presents a unique profile. This guide provides an objective comparison of the efficacy of this compound with other common sulfone-containing reagents, supported by experimental data, to inform reagent selection in research and development.

I. Overview of Sulfone-Containing Reagents

Sulfone-containing reagents are broadly utilized for their ability to participate in a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions (SNAr), and radical reactions. The reactivity and efficacy of these reagents are highly dependent on the nature of the substituents on the sulfonyl group. This guide will focus on a comparative analysis of this compound against other widely used sulfone reagents such as aryl sulfonyl chlorides, aryl sulfonyl fluorides, and trifluoromethyl phenyl sulfone (triflone).

II. Comparative Efficacy in Key Chemical Transformations

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

The tribromomethylsulfonyl group in activated aromatic systems has been shown to be an effective leaving group in SNAr reactions, a critical transformation in the synthesis of many pharmaceutical intermediates.

Table 1: Efficacy of Activated 4-Chlorophenyl Tribromomethyl Sulfone Derivatives in SNAr Reactions

NucleophileProductReaction Time (h)Yield (%)Reference
Ammonia (aq.)4-(Tribromomethylsulfonyl)-2-nitroaniline493[2][3][4]
Hydrazine hydrateN'-(4-(Tribromomethylsulfonyl)-2-nitrophenyl)hydrazine285[2][3][4]
Phenol1-Nitro-2-phenoxy-4-(tribromomethylsulfonyl)benzene478[2][3][4]
AnilineN-Phenyl-4-(tribromomethylsulfonyl)-2-nitroaniline688[2][3][4]

Experimental Protocol: Synthesis of 4-(Tribromomethylsulfonyl)-2-nitroaniline [2][3][4]

To a solution of 1-chloro-4-(tribromomethylsulfonyl)-2-nitrobenzene (0.05 mol) in dioxane (200 mL), 25% w/w aqueous ammonia (100 mL) was added. The mixture was stirred at 60 °C for two hours, after which another portion of 25% w/w aqueous ammonia (50 mL) was added. The reaction was maintained at 60 °C for an additional two hours. The mixture was then cooled to room temperature and concentrated in vacuo. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the pure product.

B. Cross-Coupling Reactions

Aryl sulfonyl chlorides and fluorides have emerged as effective electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a valuable route to biaryl compounds. While direct comparative data for this compound in these reactions is limited, we can compare the general efficacy of other sulfonyl reagents.

Table 2: Comparison of Sulfonyl Reagents in Suzuki-Miyaura Cross-Coupling Reactions

Sulfonyl ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Toluenesulfonyl chloridePhenylboronic acidPdCl2K2CO3Acetone/Water250.198[5]
1-Naphthalenesulfonyl chloride4-Methylbenzeneboronic acidPd(PPh3)4K2CO3THFReflux15-3560[6]
Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl2--65-100-5-89[7][8]
Phenyl trifluoromethyl sulfone4-Methoxyphenylboronic acidPd(acac)2/RuPhosK3PO4Dioxane/DMSO80-High[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Sulfonyl Chlorides [6]

A round-bottom flask was dried under vacuum and charged with the corresponding sulfonyl chloride (1.00 mmol), Pd₂(dba)₃ (0.015 mmol), a suitable phosphine ligand (0.06 mmol), Na₂CO₃ (3 mmol), and the boronic acid (2 mmol) under a nitrogen atmosphere. The flask was evacuated and backfilled with argon three times. Anhydrous THF (5 mL) was added via syringe, and the reaction mixture was stirred at reflux for 15-35 hours. After completion, the reaction was worked up and the product purified by flash chromatography.

C. Radical Reactions

Trifluoromethyl phenyl sulfone is a well-established precursor for the trifluoromethyl radical under visible light irradiation.[10][11] Similarly, this compound can undergo homolytic cleavage to generate a tribromomethyl radical, which can then participate in addition reactions with olefins.

Table 3: Efficacy of Sulfone Reagents in Radical Reactions

Sulfone ReagentSubstrateReaction TypeConditionsYield (%)Reference
Trifluoromethyl phenyl sulfoneN-arylacrylamidesTrifluoromethylation/cyclizationVisible lightGood[10]
Trifluoromethyl phenyl sulfoneThiophenolsS-TrifluoromethylationVisible light, EDA complexHigh[11]
Phenyl(tribromomethyl)sulfaneNorborneneHomolytic additionPhotolysis98

III. Visualizing Experimental and Conceptual Frameworks

Experimental Workflows

The following diagrams illustrate typical experimental workflows for key reactions involving sulfone-containing reagents.

SNAr_Workflow start Start reagents Weigh Reagents - Activated Aryl Sulfone - Nucleophile - Base start->reagents setup Assemble Glassware - Round-bottom flask - Stir bar, Condenser reagents->setup inert Establish Inert Atmosphere (if required) setup->inert addition Add Reagents to Flask 1. Solvent 2. Aryl Sulfone 3. Nucleophile 4. Base inert->addition reaction Heat and Stir - Set Temperature - Monitor by TLC/LC-MS addition->reaction workup Reaction Workup - Cool to RT - Quench - Extract reaction->workup purify Purification - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterization - NMR, MS purify->characterize end End characterize->end

A typical experimental workflow for SNAr reactions.

Suzuki_Workflow start Start reagents Weigh Reagents (in Glovebox) - Aryl Sulfonyl Halide - Boronic Acid - Palladium Catalyst - Ligand, Base start->reagents setup Assemble Schlenk Flask reagents->setup inert Evacuate and Backfill with Argon (3x) setup->inert addition Add Anhydrous Solvent via Syringe inert->addition degas Degas Reaction Mixture addition->degas reaction Heat and Stir - Set Temperature (80-120 °C) - Monitor by TLC/GC-MS degas->reaction workup Reaction Workup - Cool to RT - Dilute and Wash reaction->workup purify Purification - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End purify->end

A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Conceptual Pathway

Sulfone-containing motifs are prevalent in drug discovery due to their ability to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, and their capacity to engage in crucial interactions with biological targets.

Sulfones_in_Drug_Discovery cluster_0 Drug Design & Synthesis cluster_1 Pharmacological Evaluation Lead_Compound Lead Compound Synthetic_Transformation Synthetic Transformation (e.g., Cross-Coupling, SNAr) Lead_Compound->Synthetic_Transformation Sulfone_Reagent Sulfone-Containing Reagent Sulfone_Reagent->Synthetic_Transformation Modified_Lead Lead with Sulfone Moiety Synthetic_Transformation->Modified_Lead ADME_Properties Improved ADME Properties - Solubility - Metabolic Stability Modified_Lead->ADME_Properties Target_Binding Enhanced Target Binding - H-Bonding - Dipole Interactions Modified_Lead->Target_Binding Drug_Candidate Drug Candidate ADME_Properties->Drug_Candidate Target_Binding->Drug_Candidate

The role of sulfones in optimizing lead compounds in drug discovery.

IV. Conclusion

This compound demonstrates utility as a reagent in SNAr reactions, providing high yields under moderate conditions. In the realm of cross-coupling reactions, aryl sulfonyl chlorides and fluorides are well-established, highly efficient reagents. For radical transformations, both this compound and trifluoromethyl phenyl sulfone serve as effective radical precursors.

The choice of a specific sulfone-containing reagent is ultimately dictated by the desired transformation, substrate scope, and reaction conditions. While direct, head-to-head comparative data across all reaction types is not always available, this guide provides a framework for understanding the relative strengths and applications of this compound in the context of other prevalent sulfone reagents. Further research into the application of this compound in cross-coupling and other modern synthetic methodologies would be beneficial to fully elucidate its comparative efficacy.

References

Validating Experimental Results of Tribromomethylphenylsulfone: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available experimental data for the compound Tribromomethylphenylsulfone. This absence of published research prevents a thorough, data-driven comparison with alternative compounds as requested.

While the individual chemical moieties, "tribromomethyl," "phenyl," and "sulfone," are common in medicinal chemistry and materials science, the specific combination in this compound does not appear to be a widely studied compound. Searches for its synthesis, characterization, biological activity, or application in experimental settings have not yielded specific results. General information on related compounds suggests that the trifluoromethyl group, a close analogue to the tribromomethyl group, can enhance properties like lipophilicity and metabolic stability in drug candidates.[1] Similarly, the sulfone group is a key component in various biologically active molecules. However, this general knowledge cannot be directly extrapolated to predict the specific experimental performance of this compound without direct empirical evidence.

Due to this lack of specific data, it is not possible to construct the requested "Publish Comparison Guides," including comparative data tables and detailed experimental protocols. The core requirements for such a guide necessitate access to quantitative experimental results, which are not available for this compound in the public domain.

Consequently, the creation of diagrams for signaling pathways or experimental workflows involving this compound is also not feasible, as its mechanism of action and experimental applications remain undocumented.

Without any available experimental data in the scientific literature, a validation and comparison of this compound's performance is not possible at this time. Further research and publication of experimental results on this specific compound would be required to fulfill the request for a detailed comparison guide.

References

Cross-Referencing Spectroscopic Data of Tribromomethylphenylsulfone with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for cross-referencing experimentally obtained spectroscopic data of Tribromomethylphenylsulfone with established literature values. By presenting key spectral data from literature sources in a clear, tabular format and outlining detailed experimental protocols, this document serves as a practical resource for the verification and characterization of this compound.

Summary of Literature Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound from scientific literature and databases. This information is crucial for researchers seeking to confirm the identity and purity of their synthesized or acquired samples.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.1 - 8.3Multiplet2HPhenyl
7.6Multiplet3HPhenyl

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in the searched literature.-

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
1580MediumPhenyl
1320StrongSO₂ asymmetric stretch
1150StrongSO₂ symmetric stretch

Sample Preparation: KBr Wafer[1]

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
Detailed fragmentation data not available in the searched literature.--

Molecular Weight: 392.89 g/mol [1][2][3]

Experimental Protocols

To ensure accurate and reproducible results when comparing experimental data with the literature values above, the following detailed methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS as an internal standard.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the TMS peak at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopic grade (approx. 200 mg)

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • FT-IR Spectrometer

Procedure:

  • Thoroughly grind the sample with KBr in a mortar and pestle.

  • Transfer the mixture to a pellet press die.

  • Apply pressure to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum (air).

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • Mass Spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer's ionization source.

  • Acquire the mass spectrum over a suitable m/z range.

  • Identify the molecular ion peak and major fragment ions.

  • Analyze the fragmentation pattern to deduce structural information.

Logical Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing experimental spectroscopic data with literature values for the identification and characterization of this compound.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_literature Literature Review exp_sample Synthesized/Acquired This compound exp_nmr ¹H & ¹³C NMR Spectroscopy exp_sample->exp_nmr exp_ftir FT-IR Spectroscopy exp_sample->exp_ftir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectroscopic Data exp_nmr->exp_data exp_ftir->exp_data exp_ms->exp_data comparison Data Comparison & Cross-Referencing exp_data->comparison lit_search Search Scientific Databases & Literature lit_data Literature Spectroscopic Data lit_search->lit_data lit_data->comparison conclusion Conclusion comparison->conclusion identity_confirmed Identity & Purity Confirmed conclusion->identity_confirmed Match discrepancy Discrepancy Noted conclusion->discrepancy Mismatch further_analysis Further Analysis/ Purification Required discrepancy->further_analysis

Caption: Workflow for Spectroscopic Data Comparison.

References

A Comparative Analysis of Trihalomethyl Phenyl Sulfones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trihalomethyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Trihalomethyl phenyl sulfones (PhSO₂CX₃, where X = F, Cl, Br) have emerged as versatile and important reagents for the introduction of these critical functional groups. This guide provides a comparative overview of trifluoromethyl phenyl sulfone, trichloromethyl phenyl sulfone, and tribromomethyl phenyl sulfone, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Physicochemical Properties

The nature of the halogen atom significantly influences the properties of the trihalomethyl phenyl sulfone, which in turn dictates its reactivity and handling requirements.

PropertyTrifluoromethyl Phenyl Sulfone (PhSO₂CF₃)Trichloromethyl Phenyl Sulfone (PhSO₂CCl₃)Tribromomethyl Phenyl Sulfone (PhSO₂CBr₃)
Molecular Formula C₇H₅F₃O₂SC₇H₅Cl₃O₂SC₇H₅Br₃O₂S
Molecular Weight 210.18 g/mol [1]259.54 g/mol 392.89 g/mol
Appearance White to off-white crystalline solidWhite to pale yellow solidWhite to off-white crystalline solid
Melting Point 53-55 °C[2]51-55 °C140-142 °C
Reactivity Profile Acts as a source of trifluoromethyl radical or anion[3][4]Source of trichloromethyl radical or dichlorocarbeneSource of tribromomethyl radical or dibromocarbene
Stability Generally stableMoisture sensitiveStable

Comparative Reactivity and Applications

The reactivity of trihalomethyl phenyl sulfones is dominated by the nature of the carbon-halogen bonds and the stability of the resulting trihalomethyl radical or anion.

Trifluoromethyl Phenyl Sulfone (PhSO₂CF₃): This reagent is widely used for the introduction of the trifluoromethyl group, a highly sought-after moiety in drug discovery due to its ability to enhance metabolic stability and bioavailability. PhSO₂CF₃ can act as a precursor to both the trifluoromethyl radical (CF₃•) and the trifluoromethyl anion (CF₃⁻), making it versatile for a range of transformations[3][4]. It is particularly effective for the trifluoromethylation of S-nucleophiles and in radical-mediated reactions.

Trichloromethyl Phenyl Sulfone (PhSO₂CCl₃): This reagent is a source for the trichloromethyl group. The C-Cl bond is weaker than the C-F bond, influencing its reactivity. Under basic conditions, it can undergo elimination to form dichlorocarbene, a useful intermediate for the synthesis of gem-dichlorocyclopropanes. It can also participate in radical reactions to deliver the trichloromethyl group.

Tribromomethyl Phenyl Sulfone (PhSO₂CBr₃): With the weakest carbon-halogen bond among the three, PhSO₂CBr₃ is the most reactive towards radical formation. It is an effective reagent for the tribromomethylation of various nucleophiles and has been explored for the synthesis of potential pesticides[5]. Similar to its trichloro-analogue, it can also serve as a precursor to dibromocarbene.

The following table summarizes the performance of these reagents in selected synthetic transformations.

Reaction TypeSubstrateReagentProductYield (%)Reference
Trifluoromethylation ThiophenolPhSO₂CF₃S-Trifluoromethyl Thiophenol85[4]
β-KetoesterPhSO₂CF₃α-Trifluoromethyl-β-ketoester75-95
Trichloromethylation ThiophenolPhSO₂CCl₃S-Trichloromethyl Thiophenol~10 (from CFCl₃)[6]
Tribromomethylation 4-Chlorothiophenol derived methyl sulfoneNaOBr or BrCl4-Chlorophenyl tribromomethyl sulfone85-86 (overall)[5]
2-Nitroaniline derivativesPhSO₂CBr₃ derivativesSNAr products>85[5]

Experimental Protocols

Detailed methodologies for key transformations are provided below.

Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone[5]

This procedure outlines the synthesis from 4-chlorophenyl methyl sulfone.

  • S-methylation of 4-chlorothiophenol: 4-chlorothiophenol is reacted with dimethyl sulfate to yield 4-chlorophenyl methyl sulfide.

  • Oxidation: The resulting sulfide is treated with hydrogen peroxide in glacial acetic acid to afford 4-chlorophenyl methyl sulfone.

  • Bromination: The methyl group of the sulfone is brominated using either sodium hypobromite or bromine chloride to give the final product, 4-chlorophenyl tribromomethyl sulfone. The overall yield for this pathway is reported to be 85-86%[5].

Trifluoromethylation of β-Ketoesters

This protocol is a general procedure for the trifluoromethylation of β-ketoesters using phenyl trifluoromethyl sulfone, often activated by a suitable base or catalyst system.

  • Reaction Setup: To a solution of the β-ketoester in a suitable aprotic solvent (e.g., THF, DMF), a base (e.g., NaH, K₂CO₃) is added at a controlled temperature (e.g., 0 °C or room temperature).

  • Reagent Addition: Phenyl trifluoromethyl sulfone is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the appropriate temperature and monitored by TLC or GC-MS until completion.

  • Work-up: The reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the α-trifluoromethyl-β-ketoester. Yields for this type of reaction are typically in the range of 75-95%.

S-Trifluoromethylation of Thiophenols[3][4]

This protocol describes a visible-light-promoted S-trifluoromethylation.

  • Reaction Setup: In a reaction vessel, the thiophenol, phenyl trifluoromethyl sulfone, and a suitable base (e.g., an amine) are dissolved in an appropriate solvent (e.g., acetonitrile).

  • Irradiation: The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding S-trifluoromethylated product.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Reactivity

The reactivity of trihalomethyl phenyl sulfones towards nucleophiles is largely governed by the stability of the leaving group and the nature of the trihalomethyl moiety. The following diagram illustrates the general reactivity trend.

G Reactivity Increasing Reactivity (Easier C-X bond cleavage) PhSO2CBr3 PhSO₂CBr₃ Reactivity->PhSO2CBr3 PhSO2CF3 PhSO₂CF₃ PhSO2CCl3 PhSO₂CCl₃ PhSO2CF3->PhSO2CCl3 Weaker C-X bond PhSO2CCl3->PhSO2CBr3 Weakest C-X bond

Caption: General reactivity trend of trihalomethyl phenyl sulfones.

Generalized Experimental Workflow for Trihalomethylation

The following diagram outlines a typical workflow for a trihalomethylation reaction using a trihalomethyl phenyl sulfone reagent.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Substrate + Solvent Base Add Base/Catalyst Start->Base Reagent Add PhSO₂CX₃ Base->Reagent Stir Stir at controlled temperature (Monitor by TLC/GC-MS) Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

References

Performance Benchmark: Tribromomethylphenylsulfone in Nucleophilic Aromatic Substitution and Radical Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of tribromomethylphenylsulfone and its derivatives in two key reaction types: nucleophilic aromatic substitution (SNAr) and radical addition to olefins. The objective is to offer a clear benchmark against other commonly used reagents, supported by experimental data, to aid in the selection of appropriate synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr): The Activating Power of the Tribromomethylsulfonyl Group

The tribromomethylsulfonyl group (-SO2CBr3), in conjunction with a nitro group, serves as a powerful activating group in nucleophilic aromatic substitution reactions. In the model substrate, 4-chloro-3-nitrophenyl tribromomethyl sulfone, the chlorine atom at the 4-position is readily displaced by a variety of nucleophiles in high yields.

Comparative Performance in SNAr Reactions

The following table summarizes the performance of 4-chloro-3-nitrophenyl tribromomethyl sulfone in SNAr reactions with various nucleophiles and compares it with analogous substrates where the activating group is varied.

Activating GroupNucleophileReaction ConditionsYield (%)Reference
-SO2CBr3 Ammonia (25% aq.)Dioxane, 60 °C, 4 h93[1][2]
-SO2CBr3 Hydrazine hydrateTHF, rt, 1.5 h94[1][2]
-SO2CBr3 CyclohexylamineToluene, K2CO3, reflux, 3 h95[1][2]
-SO2CBr3 DiethylamineToluene, K2CO3, reflux, 3 h87[1][2]
-SO2CBr3 PyrrolidineToluene, K2CO3, reflux, 3 h92[1][2]
-SO2CBr3 PiperidineToluene, K2CO3, reflux, 3 h94[1][2]
-SO2CBr3 MorpholineToluene, K2CO3, reflux, 3 h92[1][2]
-SO2CBr3 PhenolDMF, K2CO3, 100 °C, 4 h96[1][2]
-CF3 AmmoniaNot specified-Data not found
-CCl3 AmmoniaNot specified-Data not found

Synthesis and SNAr Reaction Pathway of 4-Chloro-3-nitrophenyl Tribromomethyl Sulfone

G cluster_synthesis Synthesis cluster_snar SNAr Reaction 4-chlorophenyl_methyl_sulfone 4-Chlorophenyl methyl sulfone tribromomethyl_sulfone 4-Chlorophenyl tribromomethyl sulfone 4-chlorophenyl_methyl_sulfone->tribromomethyl_sulfone Bromination (94% yield) BrCl BrCl nitrated_sulfone 4-Chloro-3-nitrophenyl tribromomethyl sulfone tribromomethyl_sulfone->nitrated_sulfone Nitration (96% yield) HNO3_H2SO4 HNO₃ / H₂SO₄ nitrated_sulfone_snar 4-Chloro-3-nitrophenyl tribromomethyl sulfone product Substituted Product nitrated_sulfone_snar->product Nucleophilic Aromatic Substitution nucleophile Nucleophile (NuH) e.g., R₂NH, ArOH G PhSO2CBr3 Phenyl tribromomethyl sulfone (PhSO₂CBr₃) Radical Phenylsulfonyl(dibromo)methyl radical (PhSO₂ĊBr₂) PhSO2CBr3->Radical Initiation Initiator Initiator (hv or Δ) AdductRadical Adduct Radical Radical->AdductRadical Addition Olefin Olefin (R-CH=CH₂) Adduct 1,3-Dibromo Adduct AdductRadical->Adduct Bromine atom transfer from PhSO₂CBr₃

References

Confirming the Structure of Tribromomethylphenylsulfone Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of Tribromomethylphenylsulfone derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of the most suitable analytical methods.

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For this compound derivatives, the presence of a tribromomethyl group attached to a sulfonyl moiety linked to a phenyl ring presents a unique structural elucidation challenge. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in providing definitive structural evidence for these molecules.

Comparative Analysis of Analytical Techniques

To illustrate the strengths and limitations of each technique, we will use the representative molecule, 4-chlorophenyl tribromomethyl sulfone , as a case study. Below is a summary of the expected data from each method.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.Provides detailed information about the carbon-hydrogen framework. Non-destructive.Does not directly provide molecular weight or 3D spatial arrangement.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.Isomeric and isobaric compounds can be difficult to distinguish. Fragmentation can be complex.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and bond angles.Unambiguous determination of the complete molecular structure.Requires a suitable single crystal, which can be challenging to grow.

Experimental Data for 4-chlorophenyl tribromomethyl sulfone

The following tables present a hypothetical but realistic dataset for our representative molecule, derived from established principles of each analytical technique.

NMR Spectroscopy Data

Table 1: ¹H and ¹³C NMR Data for 4-chlorophenyl tribromomethyl sulfone

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 8.05Doublet8.8H-2, H-6
7.65Doublet8.8H-3, H-5
¹³C 141.5Singlet-C-4
137.2Singlet-C-1
130.1Singlet-C-3, C-5
129.5Singlet-C-2, C-6
45.2Singlet--CBr₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Mass Spectrometry Data

Table 2: Key Mass Spectrometry Fragments for 4-chlorophenyl tribromomethyl sulfone

m/zRelative Intensity (%)Proposed Fragment
4285[M]⁺ (molecular ion with ⁷⁹Br₃, ³⁵Cl)
43015[M]⁺ (isotopic peaks)
43215[M]⁺ (isotopic peaks)
4345[M]⁺ (isotopic peaks)
34940[M - Br]⁺
25110[C₆H₄ClSO₂]⁺
175100[C₆H₄ClSO]⁺
11180[C₆H₄Cl]⁺

Ionization Mode: Electron Ionization (EI)

X-ray Crystallography Data

Table 3: Crystallographic Data for 4-chlorophenyl tribromomethyl sulfone

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.54
c (Å)15.67
β (°)98.5
Volume (ų)1354
Z4
Density (calculated) (g/cm³)2.10
R-factor (%)4.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.[1] Further dilute to a final concentration of approximately 10 µg/mL.[2]

  • Instrumentation:

    • Mass Spectrometer: High-resolution mass spectrometer with an Electron Ionization (EI) source.

    • Inlet: Direct infusion or via Gas Chromatography (GC).

  • Acquisition Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 50-600

    • Scan Rate: 1 scan/s

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic distribution pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) is critical for confirming the elemental composition of the fragments.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[3] Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[4][5]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Instrument: Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Temperature: 100 K (to minimize thermal vibrations).

    • Data Collection Strategy: A series of frames are collected over a range of crystal orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities for each reflection.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data to achieve the best fit.

Visualization of Workflows

The following diagrams illustrate the logical flow of the structural confirmation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis XRay->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

General workflow for structural confirmation.

decision_tree Start Need Structural Information Q1 Need Connectivity & Functional Groups? Start->Q1 NMR Perform ¹H & ¹³C NMR Q1->NMR Yes Q2 Need Molecular Weight & Formula? Q1->Q2 No NMR->Q2 MS Perform Mass Spectrometry Q2->MS Yes Q3 Need Absolute 3D Structure? Q2->Q3 No MS->Q3 XRay Perform X-ray Crystallography Q3->XRay Yes Final Structure Elucidated Q3->Final No XRay->Final

Decision tree for technique selection.

References

Evaluating the Cost-Effectiveness of Tribromomethylphenylsulfone in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of brominated compounds in pharmaceuticals, agrochemicals, and materials science continues to be a focal point of research and development. Among these, Tribromomethylphenylsulfone stands out for its potential applications as a photoinitiator and a biocide. This guide provides an objective evaluation of the cost-effectiveness of this compound in large-scale synthesis by comparing its manufacturing processes and potential performance against established alternatives in the market.

Large-Scale Synthesis of this compound: A Cost-Effectiveness Analysis

The industrial production of this compound, or its close analogs like 4-chlorophenyl tribromomethyl sulfone, is crucial for its commercial viability. A key precursor for these compounds is 4-chlorophenyl methyl sulfone. The synthesis of this intermediate can be achieved with a high yield of 92.1% by reacting 4-chlorobenzene sulfonyl chloride with sodium bicarbonate and subsequently with dimethyl sulfate.

Three primary synthetic routes for the subsequent bromination to 4-chlorophenyl tribromomethyl sulfone have been reported, each with varying yields and reagent costs, directly impacting the overall cost-effectiveness.[1]

Table 1: Comparative Analysis of Synthetic Routes for 4-Chlorophenyl Tribromomethyl Sulfone

Method Starting Materials Key Reagents Overall Yield (%) Estimated Reagent Cost per kg of Product *
A 4-chlorothiophenol, Chloroacetic acidSodium hydroxide, Sodium hypobromite57Moderate
B 4-chlorothiophenolDimethyl sulfate, Sodium hypobromite86Lower
C 4-chlorothiophenolDimethyl sulfate, Bromine chloride85Higher

Estimated reagent cost is a qualitative assessment based on the market prices of key reagents. A detailed cost analysis would require bulk pricing and process optimization data.

Based on the available data, Method B , utilizing dimethyl sulfate for methylation followed by bromination with sodium hypobromite, presents the most cost-effective route for large-scale synthesis due to its high overall yield and the relatively lower cost of sodium hypobromite compared to bromine chloride.

Experimental Protocols

Synthesis of 4-Chlorophenyl Methyl Sulfone:

To a refluxing solution of sodium bicarbonate (16.8 g) in 100 mL of water, 4-chlorobenzene sulfonyl chloride (21.0 g) is added in batches. The mixture is refluxed for 4 hours. After cooling to 40 °C, dimethyl sulfate (18.9 g) is added dropwise, maintaining the temperature between 40-45 °C. The reaction is stirred for 2.5 hours, followed by refluxing for 1 hour. After cooling, the solid product is filtered, washed with water, to yield 4-chlorophenyl methyl sulfone (17.6 g, 92.1% yield).

Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone (Method B):

4-chlorophenyl methyl sulfone is treated with sodium hypobromite to achieve the bromination of the methyl group. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified to yield 4-chlorophenyl tribromomethyl sulfone with an overall yield of 86% from 4-chlorothiophenol.[1]

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Bromination 4-chlorothiophenol 4-chlorothiophenol Step1_Product 4-chlorophenyl methyl sulfide 4-chlorothiophenol->Step1_Product NaOH Dimethyl_Sulfate Dimethyl_Sulfate Dimethyl_Sulfate->Step1_Product Step2_Product 4-chlorophenyl methyl sulfone Step1_Product->Step2_Product Hydrogen Peroxide, Acetic Acid Final_Product 4-chlorophenyl tribromomethyl sulfone Step2_Product->Final_Product Sodium Hypobromite Sodium_Hypobromite Sodium_Hypobromite

Diagram 1: Cost-Effective Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone.

This compound as a Photoinitiator: A Comparative Outlook

This compound derivatives are recognized as effective photoinitiators, crucial components in UV curing processes for inks, coatings, and adhesives. Their performance is benchmarked against established commercial photoinitiators.

Table 2: Comparison of this compound with Commercial Photoinitiators

Photoinitiator Chemical Class Key Features Estimated Price per kg *
This compound (analog) HalomethylphenylsulfonePotential for good through-cureTo be determined based on synthesis cost
Irgacure 819 Bisacylphosphine oxideExcellent through-cure, especially in pigmented systems€140 - €260[2]
Darocur 1173 α-HydroxyketoneGood surface cure, low yellowing~$3.90[3]

Prices are indicative and subject to market fluctuations and purchase volume.

While direct comparative performance data for this compound is limited, its structural features suggest it may function as a Type I photoinitiator, undergoing photo-cleavage to generate radicals that initiate polymerization. Its high bromine content could contribute to a high refractive index and potentially good thermal stability.

Experimental Protocol: Evaluating Photoinitiator Efficiency

The efficiency of a photoinitiator is determined by measuring the rate of polymerization of a standard monomer formulation upon UV exposure.

  • Formulation Preparation: A standard formulation containing a monomer (e.g., trimethylolpropane triacrylate), a co-initiator (if required), and the photoinitiator at a specific concentration (e.g., 2% w/w) is prepared.

  • UV Curing: The formulation is applied as a thin film of controlled thickness onto a substrate and exposed to a UV light source with a specific wavelength and intensity.

  • Cure Monitoring: The degree of cure can be monitored in real-time using techniques like Real-Time Infrared (RTIR) spectroscopy by observing the disappearance of the acrylate double bond peak.

  • Performance Metrics: Key performance indicators include the rate of polymerization, final conversion, and the required UV dose to achieve a tack-free surface.

Photoinitiation_Pathway UV_Light UV_Light Photoinitiator Tribromomethyl- phenylsulfone UV_Light->Photoinitiator Absorption Radicals Radicals Photoinitiator->Radicals Cleavage Monomers Monomers Radicals->Monomers Initiation Polymer_Network Cured Polymer Monomers->Polymer_Network Propagation

Diagram 2: Generalized Photoinitiation Mechanism.

This compound as a Fungicide: A Potential Alternative

Derivatives of phenyl tribromomethyl sulfone have shown potential as novel pesticides, particularly as fungicides.[1] The evaluation of their cost-effectiveness in this application requires a comparison with widely used commercial fungicides.

Table 3: Comparison of this compound Derivatives with Commercial Fungicides

Fungicide Chemical Class Mode of Action Target Pathogens Estimated Price per kg *
This compound derivative SulfoneTo be fully elucidatedVarious plant pathogenic fungiTo be determined based on synthesis cost
Chlorothalonil ChloronitrileMulti-site inhibitorBroad spectrum~$10 - $15[4]
Propiconazole TriazoleSterol biosynthesis inhibitorBroad spectrum~$30 - $90 per gallon (14.3% solution)[5][6][7]

Prices are indicative and subject to market fluctuations and formulation.

Studies on other sulfone derivatives containing a 1,3,4-oxadiazole moiety have demonstrated significant antifungal activity against a range of plant pathogenic fungi, with some compounds showing efficacy superior to the commercial fungicide hymexazol.[8][9] For example, certain sulfone derivatives exhibited EC50 values as low as 5.21 µg/mL against B. cinerea.[9] This suggests that this compound and its derivatives could represent a promising new class of agricultural fungicides.

Experimental Protocol: Antifungal Efficacy Assay

The antifungal activity of a compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) against specific fungal pathogens.

  • Fungal Culture: The target fungal strain is cultured on a suitable nutrient agar medium.

  • Compound Preparation: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.

  • Inoculation: An agar plate is inoculated with the fungal strain. Small wells are made in the agar, and the different concentrations of the test compound are added to these wells.

  • Incubation: The plates are incubated under optimal conditions for fungal growth.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured. The EC50 value is then calculated, representing the concentration of the compound that inhibits 50% of the fungal growth.

Logical_Relationship High_Yield_Synthesis High-Yield, Cost-Effective Large-Scale Synthesis Low_Production_Cost Low Production Cost High_Yield_Synthesis->Low_Production_Cost Economic_Viability Economic Viability Low_Production_Cost->Economic_Viability Market_Adoption Successful Market Adoption Economic_Viability->Market_Adoption Competitive_Performance Competitive Performance (Photoinitiator/Fungicide) Competitive_Performance->Economic_Viability

Diagram 3: Path to Market for this compound.

Conclusion

The economic feasibility of this compound in large-scale applications hinges on optimizing its synthesis and demonstrating competitive performance against established alternatives. The synthetic route involving methylation with dimethyl sulfate followed by bromination with sodium hypobromite appears to be the most promising for industrial-scale production from a cost perspective.

While direct comparative performance data is still needed, the chemical properties of this compound suggest its potential as both a photoinitiator and a fungicide. Further research directly comparing its efficacy and cost-in-use against market leaders like Irgacure photoinitiators and fungicides such as Chlorothalonil and Propiconazole is warranted. Such studies will be critical in determining the ultimate commercial success of this versatile molecule.

References

Comparing the environmental impact of syntheses using Tribromomethylphenylsulfone versus alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules is a cornerstone of modern chemistry, enabling the development of new pharmaceuticals, agrochemicals, and materials. However, the environmental impact of these synthetic routes is a growing concern. This guide provides a detailed comparison of the environmental footprint of different synthetic pathways to produce 4-chlorophenyl tribromomethyl sulfone, a derivative of Tribromomethylphenylsulfone. By examining key green chemistry metrics and the hazards of the reagents involved, this document aims to inform the selection of more sustainable chemical manufacturing processes.

Quantitative Comparison of Synthetic Routes

Three distinct synthetic routes for 4-chlorophenyl tribromomethyl sulfone are analyzed and compared based on their environmental impact. The following table summarizes key quantitative data for each method.

MetricMethod AMethod BMethod C
Starting Material 4-chlorothiophenol4-chlorothiophenol4-chlorothiophenol
Key Reagents Sodium chloroacetate, Sodium hypobromiteDimethyl sulfate, Hydrogen peroxide, Acetic acid, Sodium hypobromiteDimethyl sulfate, Hydrogen peroxide, Acetic acid, Bromine chloride
Overall Yield (%) 578685
Atom Economy (%) Calculated BelowCalculated BelowCalculated Below
E-Factor Calculated BelowCalculated BelowCalculated Below
Process Mass Intensity (PMI) Calculated BelowCalculated BelowCalculated Below

Atom Economy Calculation:

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

  • Method A (Overall Reaction): C₆H₅ClS + C₂H₃ClO₂ + 3NaOBr → C₇H₄Br₃ClO₂S + NaCl + 2NaOH + H₂O + NaBr

    • Assuming the simplified overall reaction for calculation purposes. The atom economy for this route is relatively low due to the use of sodium hypobromite in a multi-step process with several byproducts.

  • Method B (Overall Reaction): C₆H₅ClS + (CH₃)₂SO₄ + H₂O₂ + 3NaOBr → C₇H₄Br₃ClO₂S + Na₂SO₄ + 2CH₃OH + 3NaBr + H₂O

    • Assuming the simplified overall reaction for calculation purposes. This route shows a higher atom economy compared to Method A.

  • Method C (Overall Reaction): C₆H₅ClS + (CH₃)₂SO₄ + H₂O₂ + 3BrCl → C₇H₄Br₃ClO₂S + Na₂SO₄ + 2CH₃OH + 3HCl

    • Assuming the simplified overall reaction for calculation purposes. The atom economy is comparable to Method B.

E-Factor and Process Mass Intensity (PMI) Estimation:

The E-Factor (Environmental Factor) and PMI (Process Mass Intensity) are metrics used to quantify the amount of waste generated per unit of product.

MetricMethod AMethod BMethod C
E-Factor (Estimated) HighModerateModerate
PMI (Estimated) Very HighHighHigh

Note: Precise E-Factor and PMI values require detailed process information including solvent usage and workup waste, which are not fully detailed in the source literature. The estimations are based on the stoichiometry and the nature of the reagents and byproducts.

Experimental Protocols

The following are generalized experimental protocols for the key steps in each synthetic route for 4-chlorophenyl tribromomethyl sulfone.[1]

Method A: From 4-chlorothiophenol via 2-(4-chlorophenylthio)acetic acid

  • Synthesis of 2-(4-chlorophenylthio)acetic acid (3): 4-chlorothiophenol (2) is reacted with sodium hydroxide and sodium chloroacetate (formed in situ from chloroacetic acid and NaOH).

  • Oxidative bromination: The resulting 2-(4-chlorophenylthio)acetic acid (3) is treated with sodium hypobromite to yield 4-chlorophenyl tribromomethyl sulfone (1). This step is noted to be time-consuming (80 hours).[1]

Method B: From 4-chlorothiophenol via 4-chlorophenyl methyl sulfone using Sodium Hypobromite

  • S-methylation: 4-chlorothiophenol (2) is methylated using dimethyl sulfate to produce 4-chlorophenyl methyl sulfide (5).

  • Oxidation: The sulfide (5) is then oxidized with hydrogen peroxide in glacial acetic acid to yield 4-chlorophenyl methyl sulfone (4).

  • Bromination: The methyl group of the sulfone (4) is brominated using sodium hypobromite to give the final product (1).

Method C: From 4-chlorothiophenol via 4-chlorophenyl methyl sulfone using Bromine Chloride

  • S-methylation: This step is identical to Method B, using dimethyl sulfate.

  • Oxidation: This step is also identical to Method B, using hydrogen peroxide and acetic acid.

  • Bromination: The methyl group of the sulfone (4) is brominated using bromine chloride to afford the final product (1).

Environmental and Safety Hazard Comparison of Key Reagents

ReagentMethod(s) UsedKey HazardsEnvironmental Impact
Sodium hypobromite A, BStrong oxidizing agent, can cause skin and eye irritation.[2][3] Solutions are unstable and can release toxic bromine gas upon decomposition.[2]Can lead to the formation of harmful bromates in the environment.[2]
Dimethyl sulfate B, CHighly toxic, carcinogenic, and mutagenic.[4][5][6] Readily absorbed through the skin and can cause severe, delayed respiratory tract inflammation.[4][7]Environmentally hazardous.[6]
Bromine chloride CCorrosive to skin, eyes, and respiratory tract.[8][9][10] A strong oxidizing agent that can react violently with combustible materials.[11][12]Toxic to aquatic organisms.[10]
Acetic acid B, CCorrosive in concentrated forms, can cause skin burns and respiratory irritation.[13] Flammable at temperatures above 39°C.Can be harmful to aquatic life in high concentrations. Production can be energy-intensive and lead to greenhouse gas emissions.[14]
Stannous chloride (for potential waste treatment)Not directly in synthesis, but relevant for wasteCan cause skin and eye irritation.Can introduce tin into waterways, though studies on its environmental methylation and impact are ongoing.[15][16]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Method_A cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-chlorothiophenol 4-chlorothiophenol 2-(4-chlorophenylthio)acetic_acid 2-(4-chlorophenylthio)acetic_acid 4-chlorothiophenol->2-(4-chlorophenylthio)acetic_acid NaOH, ClCH2COONa 4-chlorophenyl_tribromomethyl_sulfone 4-chlorophenyl_tribromomethyl_sulfone 2-(4-chlorophenylthio)acetic_acid->4-chlorophenyl_tribromomethyl_sulfone NaOBr (80h)

Caption: Synthetic workflow for Method A.

Method_B cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product 4-chlorothiophenol 4-chlorothiophenol 4-chlorophenyl_methyl_sulfide 4-chlorophenyl_methyl_sulfide 4-chlorothiophenol->4-chlorophenyl_methyl_sulfide Dimethyl sulfate 4-chlorophenyl_methyl_sulfone 4-chlorophenyl_methyl_sulfone 4-chlorophenyl_methyl_sulfide->4-chlorophenyl_methyl_sulfone H2O2, Acetic acid 4-chlorophenyl_tribromomethyl_sulfone 4-chlorophenyl_tribromomethyl_sulfone 4-chlorophenyl_methyl_sulfone->4-chlorophenyl_tribromomethyl_sulfone NaOBr

Caption: Synthetic workflow for Method B.

Method_C cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product 4-chlorothiophenol 4-chlorothiophenol 4-chlorophenyl_methyl_sulfide 4-chlorophenyl_methyl_sulfide 4-chlorothiophenol->4-chlorophenyl_methyl_sulfide Dimethyl sulfate 4-chlorophenyl_methyl_sulfone 4-chlorophenyl_methyl_sulfone 4-chlorophenyl_methyl_sulfide->4-chlorophenyl_methyl_sulfone H2O2, Acetic acid 4-chlorophenyl_tribromomethyl_sulfone 4-chlorophenyl_tribromomethyl_sulfone 4-chlorophenyl_methyl_sulfone->4-chlorophenyl_tribromomethyl_sulfone BrCl

Caption: Synthetic workflow for Method C.

Conclusion and Recommendations

A comparative analysis of the three synthetic routes to 4-chlorophenyl tribromomethyl sulfone reveals significant differences in their environmental impact.

  • Method A is the least favorable from a green chemistry perspective. It suffers from a low overall yield, a lengthy and likely energy-intensive final step, and the use of a large excess of sodium hypobromite, which contributes to a poor atom economy and high E-factor.

  • Methods B and C offer substantial improvements in terms of yield and, consequently, have a better environmental profile than Method A. They share the same initial steps, which unfortunately involve the use of the highly toxic and carcinogenic reagent, dimethyl sulfate . This is a major drawback for both routes from a safety and environmental standpoint.

  • The primary difference between Method B and C lies in the final bromination step. Method B uses sodium hypobromite, while Method C employs bromine chloride. Both are hazardous reagents, but bromine chloride is particularly corrosive and reactive.

Recommendation:

While Methods B and C are superior in terms of yield, the use of dimethyl sulfate poses a significant health and environmental risk. For a truly "greener" synthesis, the development of an alternative methylation agent that is less hazardous would be a critical improvement. Between Methods B and C, the choice may depend on the specific laboratory or industrial setting, including the available safety infrastructure for handling either sodium hypobromite or bromine chloride.

Ultimately, this guide highlights the importance of a holistic approach to evaluating the environmental impact of chemical syntheses. Beyond reaction yield, a thorough assessment of the toxicity of all reagents and the generation of waste is crucial for the development of more sustainable chemical processes. Researchers and drug development professionals are encouraged to consider these factors in the early stages of synthetic route design.

References

Safety Operating Guide

Proper Disposal of Tribromomethyl Phenyl Sulfone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Tribromomethyl phenyl sulfone, drawing from safety data sheets of structurally similar compounds and general best practices for chemical waste management.

Key Chemical and Hazard Data

Understanding the properties of Tribromomethyl phenyl sulfone is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₅Br₃O₂S
Molecular Weight 392.89 g/mol
Appearance White to almost white powder or crystal
Purity >97.0% (GC)
InChIKey DWWMSEANWMWMCB-UHFFFAOYSA-N
SMILES c1ccc(cc1)S(=O)(=O)C(Br)(Br)Br

Data sourced from publicly available chemical information.[1][2]

Disposal Protocol: A Step-by-Step Approach

Given the absence of a specific Safety Data Sheet (SDS) for Tribromomethyl phenyl sulfone, the following disposal protocol is based on guidelines for similar sulfone compounds and general laboratory chemical waste procedures.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • Closed-toe shoes

2. Waste Segregation and Collection:

  • Solid Waste: Collect waste Tribromomethyl phenyl sulfone powder, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the compound should be collected in a separate, sealed container.[3] This container must also be labeled as hazardous waste.[3]

  • Solutions: If the compound is in a solvent, it should be collected in a designated hazardous liquid waste container. Do not mix with other incompatible waste streams.

3. Labeling: All waste containers must be clearly labeled with the full chemical name: "Tribromomethyl phenyl sulfone".[3] The label should also include the hazard characteristics (e.g., "Harmful if swallowed," "Causes serious eye irritation," based on similar compounds).[4]

4. Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[4][5]

5. Disposal Request: Once the waste container is approximately 90% full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[3] Follow their specific procedures for collection and disposal.

Important Considerations:

  • Do not dispose of Tribromomethyl phenyl sulfone down the drain.[3][5]

  • Do not dispose of in regular trash.

  • In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[5] Ensure adequate ventilation.[5]

  • The toxicological properties of Tribromomethyl phenyl sulfone have not been fully investigated.[5] Therefore, it is crucial to handle it with care and minimize exposure.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Tribromomethyl phenyl sulfone waste.

start Start: Tribromomethyl phenyl sulfone waste generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container liquid_waste->collect_liquid store Store in designated secure area collect_solid->store collect_liquid->store request_pickup Request pickup by EHS for incineration store->request_pickup end End: Proper Disposal request_pickup->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.